Product packaging for Indoline-4-carbonitrile(Cat. No.:CAS No. 885278-80-8)

Indoline-4-carbonitrile

Cat. No.: B1355741
CAS No.: 885278-80-8
M. Wt: 144.17 g/mol
InChI Key: QRRLRJLHVTVIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indoline-4-carbonitrile is a versatile chemical building block of significant interest in medicinal chemistry and organic synthesis. It serves as a key precursor and core structure in the development of novel bioactive molecules. Scientific research has identified derivatives of this compound as a novel series of potent and tissue-selective androgen receptor modulators (SARMs) . These compounds have demonstrated the ability to bind potently to the androgen receptor and activate AR-mediated transcription in vitro, showing promising anabolic activity in preclinical research while exhibiting minimal androgenic effects on certain tissues . Beyond its application in SARM development, the indoline core is a privileged structure in synthetic chemistry. It is frequently employed as a catalyst and reactant in various synthetic methodologies, such as the organocatalytic formylation of boronic acids . Furthermore, the carbonitrile functional group makes it a valuable intermediate for constructing more complex molecular architectures, including spiro-fused heterocyclic compounds like spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles, which are structures of interest in drug discovery . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers are responsible for ensuring compliance with all applicable regulations and for conducting all necessary safety assessments when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B1355741 Indoline-4-carbonitrile CAS No. 885278-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRLRJLHVTVIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-80-8
Record name 2,3-dihydro-1H-indole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of Indoline-4-carbonitrile

Abstract

This compound is a saturated heterocyclic molecule of increasing interest in medicinal chemistry and drug development. As a derivative of the indoline scaffold, a privileged structure in numerous pharmacologically active compounds, it presents a unique combination of a reactive nitrile group and a non-aromatic bicyclic amine. This guide provides a comprehensive technical overview of this compound, with a primary focus on a robust and well-characterized synthetic pathway starting from its aromatic precursor, Indole-4-carbonitrile. We will delve into the physicochemical properties, spectroscopic characterization, detailed experimental protocols, and the underlying chemical principles that guide the synthesis and handling of this compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Introduction and Structural Elucidation

The indoline core is a foundational structural motif found in a multitude of natural products and synthetic pharmaceuticals, valued for its three-dimensional structure and versatile chemical handles.[1] this compound (2,3-dihydro-1H-indole-4-carbonitrile) is distinguished by the presence of a carbonitrile (cyano) group at the 4-position of this saturated bicyclic system.

It is critical to distinguish this compound from its aromatic analogue, Indole-4-carbonitrile (also known as 4-cyanoindole). The key structural difference lies in the five-membered ring; in indoline, the C2-C3 bond is a single bond, resulting in a non-aromatic structure, whereas in indole, it is a double bond, conferring aromaticity to the entire bicyclic system.[2][3] This seemingly minor difference profoundly impacts the molecule's geometry, electronic properties, reactivity, and biological activity. Due to the prevalence of data on its aromatic precursor, this guide presents the synthesis of this compound via the logical and efficient reduction of Indole-4-carbonitrile.

G Structural Comparison cluster_0 Indole-4-carbonitrile (Aromatic Precursor) cluster_1 This compound (Target Molecule) indole indole indoline indoline indole->indoline Catalytic Hydrogenation

Caption: Structural difference between Indole-4-carbonitrile and this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison to the parent indoline molecule.[4]

Physicochemical Data

The following table summarizes the known and predicted properties of this compound.

PropertyValueSource / Rationale
Molecular Formula C₉H₈N₂[2][5]
Molecular Weight 144.18 g/mol [5]
CAS Number 141689-75-8Inferred from supplier data
Appearance Predicted: Off-white to light brown solidBased on related structures
Solubility Predicted: Soluble in polar organic solvents (e.g., MeOH, DCM, DMSO)Based on indoline and nitrile functionalities
Boiling Point Not availableLikely decomposes at high temperatures
Melting Point Not availableExpected to be a solid at room temperature
Predicted Spectroscopic Signature

Spectroscopic analysis is essential for confirming the successful synthesis and purity of this compound. The key transformation to monitor is the reduction of the indole ring.

SpectroscopyPredicted Characteristic PeaksRationale for Identification
¹H NMR ~6.5-7.5 ppm: Signals for aromatic protons disappear. ~3.0-4.0 ppm: New signals appear for aliphatic protons (-CH₂-CH₂-) on the saturated ring. Broad singlet: N-H proton signal.The most definitive confirmation of the indole to indoline conversion is the loss of aromaticity and the appearance of aliphatic signals in the upfield region.
¹³C NMR ~110-130 ppm: Aromatic carbon signals are replaced by aliphatic carbon signals in the ~20-50 ppm range. ~118 ppm: Quaternary carbon of the nitrile group (C≡N).Confirms the saturation of the five-membered ring.
IR (Infrared) ~3350 cm⁻¹ (sharp): N-H stretch (secondary amine). ~2225 cm⁻¹ (strong, sharp): C≡N stretch. ~2850-2960 cm⁻¹: Aliphatic C-H stretches. ~1600 cm⁻¹: Aromatic C=C stretch intensity is significantly reduced or absent.The presence of both the N-H and C≡N stretches, coupled with the appearance of strong aliphatic C-H signals, confirms the structure.[6]
Mass Spec (MS) m/z: 144 (M⁺)The molecular ion peak should correspond to the molecular weight of the target compound.

Synthesis of this compound

The most reliable and well-documented pathway to this compound involves a two-stage process: first, the synthesis of the aromatic precursor, Indole-4-carbonitrile, followed by its catalytic hydrogenation.

Stage 1: Synthesis of Indole-4-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and robust method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[7] This process begins with the diazotization of 4-aminoindole.

G Workflow for Indole-4-carbonitrile Synthesis A 1. Dissolve 4-Aminoindole in HCl/Water B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add NaNO₂ Solution (Dropwise, <5 °C) B->C D 4. Stir for 30 min (Formation of Diazonium Salt) C->D F 6. Add Diazonium Salt Solution to CuCN Solution (Slowly) D->F E 5. Prepare CuCN/KCN Solution in a Separate Flask E->F G 7. Warm to Room Temp. & Stir (N₂ Evolution) F->G H 8. Work-up: Extraction & Purification G->H I Indole-4-carbonitrile (Product) H->I

Caption: Step-wise workflow for the Sandmeyer synthesis of the precursor.

Experimental Protocol: Synthesis of Indole-4-carbonitrile [8]

  • Step 1: Diazotization of 4-Aminoindole

    • In a round-bottom flask, suspend 4-aminoindole (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid (3.0 equivalents).

    • Cool the suspension to 0-5 °C using an ice-salt bath, ensuring vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the 4-aminoindole suspension. Causality: This must be done slowly while maintaining the temperature below 5 °C to prevent the unstable diazonium salt from decomposing prematurely.

    • Stir the resulting solution at 0-5 °C for an additional 30 minutes until the solution is clear, indicating complete formation of the diazonium salt.

  • Step 2: Cyanation

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and potassium cyanide (KCN, 1.2 equivalents) in water. Causality: The KCN helps to solubilize the CuCN by forming the [Cu(CN)₂]⁻ complex, which is the active catalytic species.

    • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous gas evolution (N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until gas evolution ceases.

    • Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to yield Indole-4-carbonitrile as a white to pale brown crystalline powder.[6]

Reference Data for Precursor (Indole-4-carbonitrile)

PropertyValueSource
Appearance White to pale brown crystalline powder[6]
Melting Point 117-121 °C[6]
¹H NMR (DMSO-d₆) δ 11.75 (s, 1H), 7.80 (d, 1H), 7.55 (t, 1H), 7.45 (d, 1H), 7.20 (t, 1H), 6.80 (t, 1H)[6]
IR (KBr, cm⁻¹) ν 3300 (N-H), 2220 (C≡N)[6]
Stage 2: Catalytic Hydrogenation to this compound

This step involves the reduction of the aromatic indole ring to the saturated indoline ring using a heterogeneous catalyst and hydrogen gas.

G Workflow for this compound Synthesis A 1. Dissolve Indole-4-carbonitrile in Solvent (e.g., Ethanol) B 2. Add Catalyst (e.g., 10% Pd/C) A->B C 3. Place in Hydrogenation Reactor B->C D 4. Purge with N₂ then H₂ C->D E 5. Pressurize with H₂ Gas & Stir at RT D->E F 6. Monitor Reaction (TLC or LC-MS) E->F G 7. Filter Catalyst (Through Celite®) F->G H 8. Evaporate Solvent G->H I This compound (Final Product) H->I

Caption: Step-wise workflow for the catalytic hydrogenation to the target molecule.

Experimental Protocol: Synthesis of this compound

  • Materials: Indole-4-carbonitrile, 10% Palladium on carbon (Pd/C), Ethanol (or a similar protic solvent), Hydrogen gas source, Hydrogenation vessel (e.g., Parr shaker).

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve Indole-4-carbonitrile (1.0 equivalent) in ethanol.

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight). Causality: Pd/C is an excellent catalyst for the reduction of aromatic systems. It is pyrophoric and must be handled with care under an inert atmosphere to prevent ignition.

    • Seal the reaction vessel and purge the system several times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary) and begin vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting material. The reaction may take several hours to complete.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite is a filter aid that prevents the fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent the pyrophoric catalyst from igniting upon contact with air.

    • Rinse the filter cake with additional ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield crude this compound.

    • If necessary, the product can be further purified by column chromatography or recrystallization.

Reactivity and Applications in Drug Discovery

The this compound scaffold offers several sites for chemical modification, making it a valuable building block for creating diverse chemical libraries.

  • Indoline Nitrogen (N1): As a secondary amine, the nitrogen can be readily alkylated, acylated, or used in coupling reactions to introduce a wide variety of substituents.

  • Aromatic Ring: The benzene portion of the ring can undergo electrophilic aromatic substitution, although the substitution patterns will be directed by the existing groups.

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for functionalization.

The indoline framework is a cornerstone in many pharmaceuticals, contributing to treatments for cancer, bacterial infections, and cardiovascular diseases.[1] While specific applications for this compound are still emerging, its structural motifs are present in compounds investigated for various therapeutic targets. Its utility as a synthetic intermediate is clear, for instance, in the preparation of substituted indolines for screening in drug discovery programs.[9][10]

Safety and Handling

As with any chemical research, proper safety protocols are paramount.

  • General Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Toxicology: While specific toxicity data is limited, compounds containing nitrile groups can be harmful if swallowed, inhaled, or absorbed through the skin.[12] Aromatic amines and their derivatives should be treated as potentially hazardous.

  • Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). This procedure must only be performed by trained personnel in appropriate equipment designed for such reactions. Ensure the system is free of oxygen to prevent explosions.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. This guide has outlined its core chemical properties and provided a detailed, logically structured synthetic pathway. By first synthesizing the well-characterized aromatic precursor, Indole-4-carbonitrile, and then performing a robust catalytic hydrogenation, researchers can reliably access the target molecule. The spectroscopic signatures detailed herein provide the necessary analytical framework to validate the success of this synthetic transformation. As the importance of three-dimensional scaffolds in drug design continues to grow, the utility of this compound and its derivatives is poised for significant expansion.

References

An In-depth Technical Guide to the Synthesis of Indoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to indoline-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical parameters involved in the synthesis of this target molecule. The primary focus is on a robust and well-documented two-step pathway commencing with the synthesis of indole-4-carbonitrile, followed by its selective reduction to the corresponding indoline. This guide emphasizes the causality behind experimental choices, offers detailed, step-by-step methodologies, and presents quantitative data to ensure scientific integrity and reproducibility. Furthermore, alternative direct synthetic strategies for the indoline core are discussed, providing a forward-looking perspective on the synthesis of substituted indolines.

Introduction: The Significance of the this compound Scaffold

The indoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. The introduction of a cyano group at the 4-position of the indoline nucleus significantly modulates the electronic properties of the molecule, offering a handle for further functionalization and influencing its interaction with biological targets. This compound, therefore, represents a key building block for the synthesis of a diverse array of molecules with potential therapeutic applications, ranging from neuroscience to oncology.

The synthesis of substituted indolines can be approached through two primary strategies: the modification of a pre-formed indole ring system or the direct construction of the indoline scaffold. This guide will primarily focus on the former, a reliable and well-established two-step sequence involving the synthesis of indole-4-carbonitrile followed by its reduction. This approach is often favored due to the ready availability of starting materials and the high yields achievable in both steps.

Strategic Overview: A Two-Step Pathway to this compound

The most practical and widely adopted synthetic route to this compound involves a two-step process. The first step focuses on the construction of the aromatic indole-4-carbonitrile, which then serves as the immediate precursor for the subsequent reduction of the pyrrole ring to yield the target indoline.

Synthesis_Pathway Start 4-Aminoindole Intermediate Indole-4-carbonitrile Start->Intermediate  Sandmeyer Reaction   Product This compound Intermediate->Product  Reduction  

Caption: High-level overview of the two-step synthesis of this compound.

This strategy offers a high degree of control and allows for the purification of the intermediate, indole-4-carbonitrile, ensuring a high-purity final product.

Synthesis of the Precursor: Indole-4-carbonitrile

The synthesis of indole-4-carbonitrile is most reliably achieved through the Sandmeyer reaction, a classic and powerful method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] The starting material for this reaction is 4-aminoindole, which can be prepared from 4-nitroindole.[3]

Synthesis of 4-Aminoindole from 4-Nitroindole (Optional Precursor Synthesis)

Precursor_Synthesis Start 4-Nitroindole Product 4-Aminoindole Start->Product  H₂, Pd/C  

Caption: Synthesis of 4-aminoindole from 4-nitroindole.

Experimental Protocol: Synthesis of 4-Aminoindole [3]

  • Reaction Setup: In a flask suitable for hydrogenation, suspend 4-nitroindole (1 equivalent) in ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C) (approximately 0.5 mol%) to the suspension.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas three times, and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction typically proceeds over several hours to a day.

  • Work-up: Upon completion, purge the reaction mixture with an inert gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-aminoindole. The product can be purified by column chromatography or converted to its hydrochloride salt for enhanced stability.

Sandmeyer Reaction for the Synthesis of Indole-4-carbonitrile

The core of the indole-4-carbonitrile synthesis lies in the Sandmeyer reaction, which proceeds in two distinct stages: diazotization of 4-aminoindole and the subsequent copper(I) cyanide-mediated cyanation.[1][3][4]

Sandmeyer_Reaction Aminoindole 4-Aminoindole Diazonium Indole-4-diazonium salt Aminoindole->Diazonium  NaNO₂, HCl, 0-5 °C   Cyanoindole Indole-4-carbonitrile Diazonium->Cyanoindole  CuCN  

Caption: The Sandmeyer reaction pathway for the synthesis of indole-4-carbonitrile.

Experimental Protocol: Synthesis of Indole-4-carbonitrile via Sandmeyer Reaction [3][4]

  • Diazotization:

    • Suspend 4-aminoindole (1.0 equivalent) in a mixture of concentrated hydrochloric acid (3.0 equivalents) and water in a round-bottom flask.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled 4-aminoindole suspension, ensuring the temperature is maintained below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should become clear.

  • Cyanation:

    • In a separate, larger round-bottom flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 60-70 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure indole-4-carbonitrile.

Reaction Starting Material Key Reagents Product Typical Yield (%) Reference
Sandmeyer Reaction4-Aminoindole1. NaNO₂, HCl 2. CuCN, KCNIndole-4-carbonitrile60-70% (Estimated)[4]

Reduction of Indole-4-carbonitrile to this compound

The final step in this synthetic sequence is the selective reduction of the C2-C3 double bond of the indole ring to furnish the desired this compound. Several methods are available for this transformation, with catalytic hydrogenation being a common and efficient choice.

Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and effective method for the reduction of indoles to indolines.[5] The choice of catalyst and reaction conditions is crucial to ensure selective reduction of the pyrrole ring without affecting the cyano group or the benzene ring. Platinum on carbon (Pt/C) in an acidic medium is a particularly effective system for the hydrogenation of unprotected indoles.[5]

Reduction_Step Indole Indole-4-carbonitrile Indoline This compound Indole->Indoline  H₂, Pt/C, p-TsOH, H₂O  

Caption: Catalytic hydrogenation of indole-4-carbonitrile to this compound.

Experimental Protocol: Catalytic Hydrogenation of Indole-4-carbonitrile (Adapted from a general procedure[5])

  • Reaction Setup: In a hydrogenation vessel, dissolve indole-4-carbonitrile (1 equivalent) in water.

  • Acid and Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) as a catalyst activator and Platinum on carbon (Pt/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Depressurize the vessel and filter the reaction mixture through Celite to remove the catalyst.

  • Isolation and Purification: Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography if necessary.

Reaction Starting Material Key Reagents Product Typical Yield (%) Reference
Catalytic HydrogenationIndole-4-carbonitrileH₂, Pt/C, p-TsOH, H₂OThis compoundExcellent (based on general procedure)[5]

Alternative Synthetic Strategies: Direct Synthesis of the Indoline Core

While the two-step synthesis of this compound via an indole intermediate is a robust and well-established method, direct synthetic approaches to the indoline scaffold are of significant interest due to their potential for increased efficiency and atom economy. Several modern synthetic methods for the construction of substituted indolines have been developed, some of which are tolerant of the cyano functionality.

One such promising strategy is the palladium-catalyzed intramolecular C-H amination of β-arylethylamine derivatives. This method allows for the direct formation of the indoline ring from an acyclic precursor and has been shown to be compatible with a cyano group on the aromatic ring.

Direct_Synthesis Precursor β-(3-cyanophenyl)ethylamine derivative Product This compound Precursor->Product  Pd(II) catalyst, Oxidant  

References

A Predictive Spectroscopic and Structural Analysis of Indoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indoline-4-carbonitrile is a derivative of indoline, a bicyclic heterocyclic amine that forms the core of numerous biologically active compounds. The introduction of a carbonitrile (-C≡N) group at the 4-position of the benzene ring significantly alters the molecule's electronic properties, influencing its chemical reactivity and spectroscopic signature. For researchers in medicinal chemistry and materials science, a thorough understanding of the spectroscopic characteristics of such molecules is crucial for structural verification, purity assessment, and predicting molecular interactions.

This technical guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the expected spectral features, we offer a foundational framework for the identification and characterization of this and related compounds.

Molecular Structure

The structure of this compound consists of a reduced pyrrole ring fused to a benzene ring, with a nitrile substituent at the C4 position. The numbering convention for the indoline ring system is shown below.

molecular_structure Indoline_Core Indoline Core (C₈H₉N) Benzene_Ring Benzene Ring Indoline_Core->Benzene_Ring fused with Pyrrole_Ring Saturated Pyrrole Ring Indoline_Core->Pyrrole_Ring fused with Nitrile_Group Nitrile Group (-C≡N) at C4 Indoline_Core->Nitrile_Group substituted by fragmentation_pathway M This compound (m/z = 144) M_minus_H [M-H]⁺ (m/z = 143) M->M_minus_H - H• M_minus_HCN [M-HCN]⁺• (m/z = 117) M->M_minus_HCN - HCN M_minus_C2H4 [M-C₂H₄]⁺• (m/z = 116) M_minus_H->M_minus_C2H4 - HCN

Indoline-4-carbonitrile: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of indoline-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document will delve into its chemical identity, synthesis, and critical role in the development of novel therapeutics, offering both foundational knowledge and practical insights for professionals in the field.

Introduction: The Significance of the Indoline Scaffold

The indoline ring system, a saturated derivative of indole, is a privileged scaffold in drug discovery. Its three-dimensional structure and ability to present substituents in defined spatial orientations make it an ideal core for interacting with a wide array of biological targets. The introduction of a nitrile group at the 4-position, yielding this compound, further enhances its utility as a versatile intermediate. The nitrile moiety can serve as a precursor for various functional groups or act as a key pharmacophoric element, contributing to the binding affinity and selectivity of a drug candidate. This guide will focus specifically on this compound, providing essential information for its application in research and development.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

PropertyValueSource
Chemical Name 2,3-dihydro-1H-indole-4-carbonitrileN/A
Synonyms This compound, 4-CyanoindolineN/A
CAS Number 885278-80-8[]
Molecular Formula C₉H₈N₂
Molecular Weight 144.18 g/mol
Appearance Off-white to light yellow solidInferred from supplier data
Solubility Soluble in organic solvents such as DMSO and methanolGeneral chemical knowledge

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through various synthetic routes. A common and effective strategy involves the reduction of the corresponding indole derivative, 1H-indole-4-carbonitrile. This method is often preferred due to the commercial availability of the starting material.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible and commonly employed synthetic workflow for the preparation of this compound.

G cluster_0 Synthesis of this compound Start 1H-Indole-4-carbonitrile Step1 Reduction Reaction Start->Step1 Product This compound Step1->Product Reagents Reducing Agent (e.g., NaBH3CN, H2/Pd-C) Reagents->Step1 Purification Chromatographic Purification Product->Purification

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical literature for the reduction of indoles to indolines. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

  • Dissolution: Dissolve 1H-indole-4-carbonitrile (1 equivalent) in a suitable solvent such as acetic acid or a mixture of methanol and HCl in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or introduce a palladium on carbon (Pd/C) catalyst for catalytic hydrogenation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding water or a suitable buffer. If a solid catalyst was used, filter it off.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Applications in Drug Discovery and Development

The indoline scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules.

A Privileged Scaffold in Medicinal Chemistry

The structural rigidity and defined stereochemistry of the indoline nucleus allow for the precise positioning of functional groups to optimize interactions with biological targets. This has led to the development of numerous drugs and clinical candidates across various therapeutic areas.

G cluster_1 Indoline Scaffold in Drug Development Core Indoline Scaffold App1 Anticancer Agents Core->App1 App2 Neuroprotective Agents Core->App2 App3 Antimicrobial Agents Core->App3 App4 Antioxidant Compounds Core->App4

Caption: The diverse therapeutic applications of the indoline scaffold.

Therapeutic Targets and Mechanisms
  • Anticancer Activity: The indoline core is present in several anticancer agents. Its derivatives have been shown to inhibit key enzymes and receptors involved in cancer cell proliferation and survival. The nitrile group of this compound can be a key binding element or a handle for further chemical modifications to enhance potency and selectivity.

  • Neurological Disorders: The structural similarity of the indoline nucleus to endogenous neurotransmitters has made it a valuable scaffold for designing drugs targeting the central nervous system. Indoline derivatives have been investigated for their potential in treating neurodegenerative diseases and other neurological conditions.

  • Antimicrobial Properties: Researchers have explored indoline derivatives for their antibacterial and antifungal activities. The ability to readily modify the indoline ring allows for the generation of large libraries of compounds for screening against various microbial strains.

Commercial Suppliers

For researchers and drug development professionals seeking to procure this compound, several reputable chemical suppliers offer this compound. It is advisable to request a certificate of analysis to ensure the purity and identity of the product.

  • Sigma-Aldrich (MilliporeSigma) : A well-established supplier of research chemicals, listing 4-Cyano-2,3-dihydro-1H-indole with CAS number 885278-80-8.

  • BOC Sciences : A global supplier of a wide range of chemicals for research and development, also listing 4-Cyano-2,3-dihydro-1H-indole (CAS 885278-80-8).[]

  • J & W Pharmlab LLC : A supplier of pharmaceutical intermediates and fine chemicals.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry. Its versatile chemical nature, coupled with the proven biological relevance of the indoline scaffold, makes it a valuable tool for the synthesis of novel drug candidates. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and inspire further research and development efforts in the pursuit of new and effective therapies.

References

A Technical Guide to the Physicochemical Characterization of Indoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the key physical properties of Indoline-4-carbonitrile, specifically its melting point and solubility. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and provides actionable protocols for in-house determination, ensuring a robust understanding and application of these critical parameters.

Introduction: The Significance of Physical Properties in Drug Discovery

In the landscape of medicinal chemistry and drug development, the physical properties of a compound, such as melting point and solubility, are fundamental to its potential as a therapeutic agent. The melting point offers a preliminary indication of purity and lattice energy, while solubility is a critical determinant of a drug's bioavailability and formulation feasibility.

This compound, a derivative of the privileged indoline scaffold, presents a structure of interest for further chemical exploration. While specific experimental data for this exact molecule is not widely published, this guide will leverage data from closely related analogs and the parent indoline structure to provide a scientifically grounded estimation of its properties. Furthermore, we will outline the rigorous experimental methodologies required to determine these values definitively.

Melting Point of this compound: An Estimation and Determinative Protocol

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. It is a highly sensitive indicator of purity; impurities typically depress and broaden the melting point range.

Estimated Melting Point
CompoundStructureMelting Point (°C)
Indoline2,3-dihydro-1H-indole-21 °C[1][2]
Indole-3-carbonitrileC₉H₆N₂175.5 - 181.5 °C[3]
Indole-5-carbonitrileC₉H₆N₂106 - 108 °C[4]

The parent compound, indoline, is a liquid at room temperature. The introduction of a polar nitrile group and the aromaticity in indole-carbonitriles significantly increases the melting point due to stronger intermolecular interactions (dipole-dipole and π-stacking). It is therefore highly probable that this compound is a solid at room temperature. Its melting point is expected to be lower than its indole-carbonitrile counterparts due to the lack of a fully aromatic system, but significantly higher than indoline itself.

Experimental Protocol for Melting Point Determination

The following protocol outlines the standard procedure for determining the melting point of a novel compound like this compound using a digital melting point apparatus.

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals.

    • Pack a capillary tube to a depth of 2-3 mm with the sample by tapping the sealed end on a hard surface.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a heating ramp rate. For an unknown compound, a preliminary rapid scan (10-20 °C/min) can identify an approximate melting range.

    • For an accurate determination, a slower ramp rate (1-2 °C/min) should be used starting from approximately 20 °C below the estimated melting point.

  • Observation and Data Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample becomes a clear liquid (the clear point).

    • The melting point is reported as the range between these two temperatures.

Justification of Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Ramp Rate: Provides thermal equilibrium between the sample, thermometer, and heating block, leading to a more accurate determination.

Solubility of this compound: Theoretical Considerations and Experimental Workflow

Solubility, the ability of a substance to dissolve in a solvent, is a cornerstone of drug development, influencing everything from in vitro assays to in vivo pharmacokinetics.

Predicted Solubility Profile

The solubility of this compound can be predicted based on its structural features and data from its parent compound, indoline.

  • Indoline: Exhibits a water solubility of 5 g/L and is soluble in alcohols and oils.[2][5]

  • Indole: Soluble in hot water, hot alcohol, ether, and benzene.[6]

The presence of the polar nitrile group in this compound is expected to increase its polarity compared to indoline. However, the overall molecule remains largely hydrophobic due to the bicyclic ring system. Therefore, it is anticipated that this compound will have low solubility in aqueous media and good solubility in common organic solvents such as ethanol, methanol, DMSO, and DMF.

Experimental Protocol for Thermodynamic Solubility Assessment

This protocol details a standardized shake-flask method for determining the thermodynamic solubility of this compound in various solvents.

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., phosphate-buffered saline, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining microparticulates.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, LC-MS).

    • Quantify the concentration of this compound in the diluted sample against a standard curve.

    • Calculate the original solubility in the chosen solvent, accounting for the dilution factor.

Justification of Experimental Choices:

  • Excess Solid: Guarantees that the solution is saturated, which is the definition of thermodynamic solubility.

  • Prolonged Equilibration: Ensures that the dissolution process has reached a true equilibrium state.

  • Filtration: Removes undissolved solid that would otherwise lead to an overestimation of solubility.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key experimental workflows.

MeltingPointDetermination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Start prep_sample Prepare Fine Powder start->prep_sample pack_capillary Pack Capillary Tube prep_sample->pack_capillary insert_sample Insert into Apparatus pack_capillary->insert_sample heat_sample Heat at 1-2 °C/min insert_sample->heat_sample observe_melting Observe & Record Onset and Clear Points heat_sample->observe_melting report_range Report Melting Point Range observe_melting->report_range caption Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination

SolubilityAssessment cluster_equilibration Equilibration cluster_processing Sample Processing cluster_quantification Quantification start Start add_excess Add Excess Solid to Solvent start->add_excess agitate Agitate for 24-48h add_excess->agitate settle Settle Undissolved Solid agitate->settle filter_supernatant Filter Supernatant (0.22 µm) settle->filter_supernatant dilute Dilute Sample filter_supernatant->dilute analyze Analyze via HPLC/LC-MS dilute->analyze calculate Calculate Solubility analyze->calculate caption Thermodynamic Solubility Workflow

Caption: Thermodynamic Solubility Workflow

Conclusion

While direct experimental values for the melting point and solubility of this compound are not prominently reported, a thorough analysis of its structure and comparison with related compounds allow for reasoned estimations. It is anticipated to be a solid at room temperature with limited aqueous solubility but good solubility in organic solvents. This guide provides the necessary, detailed protocols for the empirical determination of these crucial physical properties, empowering researchers to generate reliable data for this promising molecule. The application of these standardized methods is essential for ensuring the quality and reproducibility of data in any drug discovery and development program.

References

An In-depth Technical Guide to Indoline-4-carbonitrile Derivatives and Analogs: Synthesis, Biological Potential, and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic value.[1] The introduction of a carbonitrile group at the 4-position of the indoline ring creates a unique chemical entity, indoline-4-carbonitrile, with modulated electronic properties that are of considerable interest in drug discovery. The electron-withdrawing nature of the nitrile group can significantly influence the molecule's reactivity and its interactions with biological targets.[2] This in-depth technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound derivatives and their analogs. We will explore detailed synthetic protocols, delve into the prospective applications of these compounds as anticancer and antimicrobial agents, and discuss the underlying signaling pathways that may be modulated. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this intriguing class of molecules.

Introduction: The Indoline Scaffold and the Significance of the 4-Cyano Moiety

Indoline, a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the development of pharmacologically active agents.[3] Its structural rigidity and synthetic tractability make it an ideal scaffold for the design of targeted therapies.[1] The functionalization of the indoline nucleus allows for the fine-tuning of its physicochemical and biological properties.

The introduction of a cyano group at the 4-position of the indoline ring to form this compound is a strategic modification. The nitrile group is a potent electron-withdrawing group, which can alter the electron density of the aromatic ring and the nitrogen atom of the pyrrolidine ring. This modification can influence the molecule's ability to participate in hydrogen bonding, its lipophilicity, and its metabolic stability, all of which are critical parameters in drug design. While much of the existing literature focuses on the broader class of indole and indoline derivatives, this guide will specifically focus on the unique potential of the this compound core.

Synthesis of the this compound Core and its Derivatives

The synthesis of the this compound scaffold can be approached through various synthetic routes. A common and reliable method involves the reduction of the corresponding indole derivative, 4-cyanoindole. The synthesis of 4-cyanoindole itself is a multi-step process that often begins with a readily available starting material like 4-aminoindole.

Synthesis of 4-Cyanoindole via Sandmeyer Reaction

A classical and effective method for the synthesis of 4-cyanoindole is the Sandmeyer reaction, starting from 4-aminoindole. This two-step process involves the diazotization of the primary amine followed by a copper-catalyzed cyanation.

Diagram of the Sandmeyer Reaction Workflow:

A 4-Aminoindole B Diazonium Salt Intermediate A->B  NaNO₂, HCl (0-5 °C)   C 4-Cyanoindole B->C  CuCN, KCN  

Caption: Workflow for the synthesis of 4-cyanoindole via the Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Cyanoindole [4]

  • Step 1: Diazotization of 4-Aminoindole

    • Suspend 4-aminoindole (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water in a round-bottom flask.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled 4-aminoindole suspension, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should become clear.

  • Step 2: Cyanation

    • In a separate, larger round-bottom flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Slowly add the cold diazonium salt solution to the CuCN/KCN mixture with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 60-70 °C until the evolution of nitrogen gas ceases.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-cyanoindole.

Reduction of 4-Cyanoindole to this compound

The saturation of the pyrrole ring of 4-cyanoindole to yield this compound can be achieved through catalytic hydrogenation.

Diagram of the Reduction Workflow:

A 4-Cyanoindole B This compound A->B  H₂, Pd/C (or other reducing agents)  

Caption: General scheme for the reduction of 4-cyanoindole to this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)

  • Dissolve 4-cyanoindole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography if necessary.

N-Substitution and Further Functionalization

The indoline nitrogen of this compound is a secondary amine and can be readily functionalized through various reactions, such as alkylation, acylation, and arylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.[5]

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the broader classes of indole and indoline derivatives have demonstrated a wide array of pharmacological activities, primarily as anticancer and antimicrobial agents.[3][6] The presence of the electron-withdrawing 4-cyano group is expected to modulate these activities.

Anticancer Potential: Targeting Kinase Signaling Pathways

Many indole and indoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers.[7]

Potential Kinase Targets and Signaling Pathways:

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is often constitutively active in various hematological malignancies and solid tumors.[8] Inhibition of JAKs, particularly JAK2, is a validated therapeutic strategy.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[9] EGFR inhibitors are used in the treatment of several cancers, including non-small cell lung cancer and colorectal cancer.[10]

Diagram of a Generic Kinase Inhibition Pathway:

cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., EGFR, JAK) ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., STAT, MAPK) Receptor->Downstream Phosphorylation Ligand Growth Factor Ligand->Receptor Inhibitor This compound Derivative Inhibitor->Receptor ATP ATP ATP->Receptor Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an this compound derivative.

Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay [11]

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against the purified JAK2 enzyme.

  • Materials:

    • Recombinant human JAK2 enzyme

    • ATP

    • Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound (dissolved in DMSO)

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well white assay plates

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the JAK2 enzyme and substrate peptide to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for JAK2.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Antimicrobial Activity

Indole and indoline derivatives have been reported to possess significant activity against a range of bacterial and fungal pathogens.[3][5] The mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [13][14]

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Materials:

    • Bacterial or fungal strain of interest

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a bacterial or fungal inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

    • Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microbes in medium without the compound) and a negative control (medium only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Potential Activity at G-Protein Coupled Receptors (GPCRs)

The indoline scaffold is also found in compounds that interact with GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes.[16] For instance, some indoline derivatives have been evaluated as 5-HT₂C receptor agonists.[1] The 4-cyano substitution could influence the binding affinity and selectivity for various GPCRs.

Diagram of a Generic GPCR Signaling Pathway:

cluster_0 Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Ligand This compound Analog Ligand->GPCR Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: A simplified representation of a G-protein coupled receptor signaling cascade initiated by an this compound analog.

Structure-Activity Relationships (SAR)

While specific SAR studies on this compound derivatives are not extensively reported, some general principles can be inferred from related indole and indoline compounds.

  • N-Substitution: The nature of the substituent on the indoline nitrogen is often critical for activity. Alkyl, aryl, and acyl groups can be introduced to probe the steric and electronic requirements of the binding pocket of a target protein.

  • Substitution on the Benzene Ring: Further substitution on the benzene ring of the indoline core can modulate activity. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents can significantly impact potency and selectivity. The 4-cyano group itself is a key determinant of the electronic character of this ring.

  • Chirality: If a chiral center is introduced during synthesis, the stereochemistry can play a crucial role in biological activity, with one enantiomer often being significantly more active than the other.

Table of Hypothetical SAR for this compound Derivatives:

Position of SubstitutionType of SubstituentAnticipated Effect on ActivityRationale
N1Small alkyl groupsMay increase lipophilicity and cell permeability.Modulates interaction with hydrophobic pockets.
N1Bulky aryl groupsCould enhance or decrease activity depending on the target's steric tolerance.Probes the size of the binding site.
C5, C6, C7Halogens (F, Cl, Br)Often enhances activity through halogen bonding or by modifying electronic properties.Increases binding affinity and metabolic stability.
C5, C6, C7Methoxy groupsCan act as hydrogen bond acceptors and influence solubility.Modulates polar interactions with the target.

Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its synthesis is accessible through established chemical transformations, and the potential for diverse functionalization offers a rich field for the generation of novel chemical entities. Based on the well-documented biological activities of the broader indoline and indole classes, derivatives of this compound are poised to be valuable candidates for anticancer and antimicrobial drug discovery programs.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. High-throughput screening against panels of kinases, microbial strains, and GPCRs will be crucial to identify initial lead compounds. Subsequent lead optimization, guided by detailed SAR studies and computational modeling, will be essential to develop potent and selective therapeutic agents. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the exploration of this exciting chemical space.

References

The Structure-Activity Relationship of Indoline-4-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Privileged Scaffold in Modern Medicinal Chemistry

The indoline-4-carbonitrile core has emerged as a significant scaffold in medicinal chemistry, demonstrating considerable potential across various therapeutic areas. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) of this compound derivatives. By understanding how molecular modifications influence biological activity, we can unlock the full therapeutic potential of this versatile chemical entity. This guide will focus on a particularly well-documented class of these derivatives: 1-(2-hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitriles, which have shown remarkable promise as Selective Androgen Receptor Modulators (SARMs).

The this compound Core: A Foundation for Selective Therapeutics

The indoline ring system, a saturated analog of indole, provides a three-dimensional structure that can be strategically modified to achieve high-affinity and selective interactions with biological targets. The addition of a carbonitrile group at the 4-position is a key feature, often contributing to enhanced potency and favorable pharmacokinetic properties. This guide will dissect the SAR of this core, focusing on substitutions at the indoline nitrogen (N1) and the aromatic ring.

Unlocking Anabolic Activity: Indoline-4-carbonitriles as Selective Androgen Receptor Modulators (SARMs)

A significant breakthrough in the application of the this compound scaffold has been the development of potent and tissue-selective androgen receptor modulators (SARMs)[1]. These compounds aim to provide the anabolic benefits of traditional androgen therapies, such as increasing muscle mass and bone density, while minimizing the undesirable androgenic side effects on tissues like the prostate and seminal vesicles[1].

The general structure of these promising SARM candidates is characterized by a 1-(2-hydroxy-2-methyl-3-phenoxypropanoyl) substituent on the indoline nitrogen.

The Critical Role of the 1-Acyl Substituent

The intricate 1-acyl substituent is paramount for high-affinity binding to the androgen receptor (AR). Let's break down the key components of this chain and their impact on activity.

  • The Hydroxypropanoyl Moiety: The (S)-2-hydroxy-2-methylpropanoyl fragment is crucial for potent AR agonism. The hydroxyl group and the gem-dimethyl group are thought to form critical hydrogen bonds and hydrophobic interactions within the AR ligand-binding pocket.

  • The Phenoxy Linker: The phenoxy group serves as a key linker, and substitutions on this phenyl ring have a profound impact on the activity and selectivity of the compounds.

Structure-Activity Relationship at the Phenoxy Ring

Systematic modification of the phenoxy ring has yielded a wealth of SAR data. The following table summarizes the effects of various substitutions on androgen receptor binding affinity and functional activity.

Compound ID Substitution (R) AR Binding Affinity (Ki, nM) Functional Activity (EC50, nM)
1a H1025
1b 4-F25
1c 4-Cl38
1d 4-CN1.54
1e 4-CF313
1f 3-F820
1g 2-F1540
1h 4-OCH32560

Key SAR Insights from the Phenoxy Ring Modifications:

  • Electron-Withdrawing Groups at the 4-Position: The data clearly indicates that electron-withdrawing groups at the para-position of the phenoxy ring significantly enhance both binding affinity and functional activity. Potency generally follows the order: CF3 > CN > F ≈ Cl > H. This suggests that these groups may engage in favorable interactions with specific residues in the AR ligand-binding domain or modulate the electronic properties of the molecule for optimal binding.

  • Positional Isomers: The position of the substituent on the phenoxy ring is critical. A fluoro-substituent at the 4-position (para) is significantly more potent than at the 3-position (meta) or 2-position (ortho). This highlights the specific spatial requirements of the binding pocket.

  • Electron-Donating Groups: The introduction of an electron-donating group, such as a methoxy group at the 4-position, leads to a marked decrease in activity. This further underscores the importance of the electronic and steric profile of the para-substituent.

Caption: Key SAR trends for phenoxy ring substitutions.

The this compound Core: More Than Just a Scaffold

While the 1-acyl group is a primary driver of activity, the this compound core itself is not merely a passive anchor.

  • The 4-Carbonitrile Group: This group is essential for high potency. It is believed to act as a key hydrogen bond acceptor, interacting with residues such as Gln711 and Arg752 in the androgen receptor.

  • The Indoline Ring: The saturated nature of the indoline ring provides a more rigid and defined three-dimensional conformation compared to an indole ring, which can be advantageous for locking the molecule into a bioactive conformation within the receptor. Substitutions on the aromatic portion of the indoline ring can also modulate activity, although this has been less extensively explored in the public literature for this specific SARM series.

Experimental Protocols: A Guide to Synthesis and Evaluation

To provide practical insights for researchers, this section outlines a general synthetic scheme and a key biological assay protocol.

Synthesis of 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)this compound Derivatives

The synthesis of these compounds typically involves a multi-step sequence. The following diagram outlines a representative synthetic workflow.

Synthesis_Workflow Start This compound Step1 Acylation with (R)-3-bromo-2-hydroxy-2-methylpropanoic acid derivative Start->Step1 Intermediate1 Bromo-intermediate Step1->Intermediate1 Step2 Nucleophilic substitution with substituted phenol Intermediate1->Step2 Final_Product Final SARM derivative Step2->Final_Product

Caption: General synthetic workflow for this compound SARMs.

Step-by-Step Methodology (Example: Synthesis of Compound 1b with 4-fluorophenol):

  • Acylation: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and cool to 0°C. Slowly add a solution of (R)-3-bromo-2-hydroxy-2-methylpropanoyl chloride. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the bromo-intermediate.

  • Nucleophilic Substitution: To a solution of the bromo-intermediate in a polar aprotic solvent (e.g., DMF), add 4-fluorophenol and a base (e.g., potassium carbonate). Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) until the starting material is consumed.

  • Final Work-up and Purification: Cool the reaction mixture, add water, and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the final compound by column chromatography or recrystallization to yield the desired 1-(3-(4-fluorophenoxy)-2(S)-hydroxy-2-methylpropanoyl)this compound.

Biological Evaluation: Androgen Receptor Competitive Binding Assay

To determine the affinity of the synthesized compounds for the androgen receptor, a competitive binding assay is employed. This assay measures the ability of a test compound to displace a radiolabeled androgen from the receptor.

Protocol Overview:

  • Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as the ventral prostate of rats[2].

  • Incubation: In a multi-well plate, incubate the AR-containing cytosol with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound. Include controls for total binding (radiolabel only) and non-specific binding (radiolabel plus a high concentration of a non-labeled androgen).

  • Separation: After incubation, separate the receptor-bound radioligand from the unbound radioligand. This can be achieved using methods such as hydroxylapatite (HAP) slurry or filtration.

  • Quantification: Quantify the amount of bound radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the data and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Future Perspectives and Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective androgen receptor modulators. The detailed SAR studies have revealed the critical importance of the 1-acyl substituent, particularly the substitutions on the terminal phenoxy ring. Electron-withdrawing groups in the para-position are key for high potency.

Future research in this area could explore:

  • Modifications of the Indoline Ring: Systematic exploration of substitutions on the aromatic part of the indoline core could lead to further improvements in potency, selectivity, and pharmacokinetic properties.

  • Alternative Linkers: Investigating linkers other than the phenoxy group could lead to novel intellectual property and potentially improved drug-like properties.

  • Exploration of Other Therapeutic Targets: The versatility of the this compound scaffold suggests that it could be a valuable starting point for developing inhibitors of other enzymes or receptors.

References

Methodological & Application

Synthesis of Indoline-4-carbonitrile from indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of Indoline-4-carbonitrile from Indole

Application Note & Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key scaffold in the development of various therapeutic agents. Its synthesis from simple, commercially available indole presents a common challenge involving regioselective functionalization and subsequent chemoselective reduction. This technical guide provides a comprehensive, field-proven two-part synthetic route. The first part details the synthesis of the key intermediate, 4-cyanoindole, from 4-aminoindole via the Sandmeyer reaction. The second part describes the selective reduction of the indole's pyrrole ring to yield the target indoline, preserving the nitrile functionality. This document is structured to provide not only step-by-step protocols but also the underlying chemical principles and expert insights necessary for successful execution, troubleshooting, and optimization.

Strategic Overview: A Two-Stage Approach

Direct C-H cyanation of indole at the 4-position is notoriously difficult due to the intrinsic electronic properties of the indole ring, which favor electrophilic substitution at the C3 position. Therefore, a robust and reliable multi-step strategy is required. Our recommended approach is a two-stage synthesis that decouples the challenge of C4-functionalization from the final reduction.

  • Stage 1: Synthesis of 4-Cyanoindole. This intermediate is accessed via a classical and highly reliable Sandmeyer reaction, which converts a primary aromatic amine into a nitrile group.[1][2] This requires 4-aminoindole as the precursor, which can be synthesized by the reduction of 4-nitroindole.[3]

  • Stage 2: Selective Reduction to this compound. The aromatic pyrrole ring of 4-cyanoindole is selectively reduced to the corresponding indoline without affecting the nitrile group or the benzene ring. This transformation is effectively achieved using a borane complex in the presence of trifluoroacetic acid, a method known for its efficiency and selectivity in indole reductions.[4]

The complete synthetic workflow is illustrated below.

G cluster_0 Stage 1: Synthesis of 4-Cyanoindole cluster_1 Stage 2: Selective Reduction A 4-Aminoindole B Aryl Diazonium Salt A->B NaNO₂, HCl 0-5 °C C 4-Cyanoindole B->C CuCN Sandmeyer Reaction D This compound (Final Product) C->D Borane Complex, TFA

Caption: High-level workflow for the synthesis of this compound.

Stage 1 Protocol: Synthesis of 4-Cyanoindole via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for introducing a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[2][5]

Causality Behind Experimental Choices:
  • Diazotization: The reaction of 4-aminoindole with nitrous acid (generated in situ from sodium nitrite and a strong acid) must be conducted at low temperatures (0–5 °C). This is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures, leading to side products and reduced yields.[6]

  • Copper(I) Cyanide: Copper(I) is essential as a catalyst in the Sandmeyer reaction. It facilitates a single-electron transfer to the diazonium salt, initiating a radical-nucleophilic aromatic substitution mechanism that results in the loss of nitrogen gas and the formation of the desired nitrile.[1][7] A stoichiometric amount is often used to ensure a high reaction rate.[2]

Detailed Step-by-Step Protocol:

Step 1.1: Diazotization of 4-Aminoindole

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminoindole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. The mixture should be a fine, mobile slurry.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cold 4-aminoindole suspension over 30 minutes, ensuring the internal temperature is strictly maintained below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes. The solution may appear clear or slightly yellow.

Step 1.2: Cyanation (Sandmeyer Reaction)

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.

  • CAUTION: Perform this step in a well-ventilated fume hood as toxic HCN gas may be evolved.

  • Slowly and carefully add the cold diazonium salt solution from Step 1.1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature, and then heat to 50–60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and neutralize with a saturated sodium carbonate solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-cyanoindole.

ReagentMolar Eq.Molecular Wt.Sample Mass/Vol.
4-Aminoindole1.0132.16 g/mol 5.00 g
Sodium Nitrite1.169.00 g/mol 2.87 g
Copper(I) Cyanide1.289.56 g/mol 4.07 g
Sodium Cyanide1.249.01 g/mol 2.23 g

Expected Outcome: Typical yields for the Sandmeyer cyanation range from 60–80%. The product, 4-cyanoindole, should be a crystalline solid.

Stage 2 Protocol: Selective Reduction of 4-Cyanoindole

The reduction of an indole to an indoline involves the saturation of the C2-C3 double bond of the pyrrole ring.[8] A key challenge is to perform this reduction without affecting other functional groups, such as the nitrile. While catalytic hydrogenation can be used, it sometimes leads to over-reduction. A more selective and reliable method involves the use of a borane complex in the presence of a strong acid like trifluoroacetic acid (TFA).[4]

Mechanism and Rationale:

The strong acid (TFA) protonates the indole ring, primarily at the C3 position, forming an indoleninium ion. This ion is highly electrophilic and susceptible to hydride attack. The borane reagent then delivers a hydride to the C2 position, effecting the reduction. This process is rapid, occurs at low temperatures, and is highly selective for the pyrrole ring, leaving the nitrile group intact.[4]

G cluster_mech Indole Reduction Mechanism Indole Indole Ring (Protonation at C3) Indoleninium Indoleninium Ion (Electrophilic) Indole->Indoleninium + H⁺ (from TFA) Indoline Indoline Product Indoleninium->Indoline + H⁻ (from Borane)

References

The Strategic Utility of Indoline-4-carbonitrile: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals on the Applications and Synthetic Protocols of Indoline-4-carbonitrile.

This compound, a substituted indoline scaffold, has emerged as a synthetic intermediate of significant interest, particularly in the realm of medicinal chemistry. Its unique structural features, comprising a reactive secondary amine within the indoline core and a versatile cyano group on the benzene ring, offer a dual handle for molecular elaboration. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on providing actionable protocols and insights for its effective utilization in research and development.

Core Properties and Synthetic Access

This compound is a stable, crystalline solid at room temperature. The presence of the electron-withdrawing cyano group at the 4-position influences the electron density of the aromatic ring and the nucleophilicity of the indoline nitrogen. This electronic modulation is a key determinant of its reactivity profile.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₉H₈N₂
Molecular Weight144.17 g/mol
AppearanceOff-white to yellow crystalline solid
Melting Point66-67 °C[1]

The synthesis of this compound is most practically achieved through the reduction of its aromatic precursor, indole-4-carbonitrile. The choice of reduction methodology is critical to selectively saturate the C2-C3 double bond of the indole ring without affecting the cyano group or the benzene ring.

Synthetic Workflow: From Indole Precursors to this compound

Synthesis_Workflow cluster_0 Synthesis of Indole-4-carbonitrile cluster_1 Reduction to this compound 4-Haloindole 4-Haloindole Indole-4-carbonitrile Indole-4-carbonitrile 4-Haloindole->Indole-4-carbonitrile   Pd-catalyzed Cyanation 4-Aminoindole 4-Aminoindole 4-Aminoindole->Indole-4-carbonitrile  Sandmeyer Reaction This compound This compound Indole-4-carbonitrile->this compound Selective Reduction (e.g., Catalytic Hydrogenation, Chemical Reduction)

Figure 1: A general workflow for the synthesis of this compound, highlighting the two-stage process from common indole precursors.

Protocol 1: Synthesis of Indole-4-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction provides a classical and reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][3][4][5] This protocol outlines the conversion of 4-aminoindole to indole-4-carbonitrile.

Materials:

  • 4-Aminoindole

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Toluene

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

Procedure:

  • Diazotization:

    • Suspend 4-aminoindole (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.

    • Warm the cyanide solution to 60-70 °C and then add the cold diazonium salt solution dropwise with vigorous stirring.

    • During the addition, nitrogen gas will evolve. Continue stirring at this temperature for 1 hour after the addition is complete.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with toluene.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford indole-4-carbonitrile.

Protocol 2: Selective Reduction to this compound

The selective reduction of the pyrrole ring of indole-4-carbonitrile is a key step. Catalytic hydrogenation and chemical reduction with borane reagents are effective methods.[2][6]

Method A: Catalytic Hydrogenation

This method utilizes a platinum catalyst in an acidic aqueous medium, offering an environmentally benign approach.[2]

Materials:

  • Indole-4-carbonitrile

  • Platinum on carbon (Pt/C, 5-10 mol%)

  • p-Toluenesulfonic acid (PTSA) (1.0 eq)

  • Water (H₂O)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • To a solution of indole-4-carbonitrile (1.0 eq) in water, add p-toluenesulfonic acid (1.0 eq) and Pt/C (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Method B: Chemical Reduction with Borane-THF Complex

This method employs a borane-tetrahydrofuran complex in the presence of trifluoroacetic acid for a rapid and efficient reduction.[6]

Materials:

  • Indole-4-carbonitrile

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Trifluoroacetic acid (TFA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

Procedure:

  • Dissolve indole-4-carbonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

  • Add the borane-THF complex solution (1.5-2.0 eq) dropwise to the cooled solution.

  • Slowly add trifluoroacetic acid (2.0-3.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary to obtain pure this compound.

Applications in Synthetic Chemistry

This compound serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of both the indoline nitrogen and the cyano group.

N-Functionalization: Gateway to Diverse Scaffolds

The secondary amine of the indoline ring is a key site for derivatization, most commonly through N-acylation and N-alkylation reactions. These transformations are fundamental for introducing diverse side chains and building complex molecular architectures.

N-acylation is readily achieved using acid chlorides, anhydrides, or by coupling with carboxylic acids. This reaction is pivotal in the synthesis of Selective Androgen Receptor Modulators (SARMs).

N_Acylation Indoline This compound NAcylIndoline N-Acyl-indoline-4-carbonitrile Indoline->NAcylIndoline  Base (e.g., Et3N, DMAP) AcylatingAgent R-COCl or (RCO)2O or R-COOH, Coupling Agent AcylatingAgent->NAcylIndoline

Figure 2: General scheme for the N-acylation of this compound.

This protocol is adapted from methodologies leading to the synthesis of potent SARMs.

Materials:

  • This compound

  • Desired acid chloride (e.g., 2-hydroxy-2-methyl-3-phenoxypropanoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.2 eq).

  • Slowly add a solution of the acid chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-acylated product, which can be further purified by chromatography or recrystallization.

The indoline nitrogen can be alkylated using various alkylating agents, typically under basic conditions to deprotonate the amine and enhance its nucleophilicity.

N_Alkylation Indoline This compound NAlkylIndoline N-Alkyl-indoline-4-carbonitrile Indoline->NAlkylIndoline  Base (e.g., NaH, K2CO3) AlkylatingAgent R-X (X = Br, I, OTs) AlkylatingAgent->NAlkylIndoline

Figure 3: General scheme for the N-alkylation of this compound.

Transformations of the Cyano Group

The cyano group at the 4-position is a versatile functional handle that can be converted into a range of other functionalities, significantly expanding the synthetic utility of the this compound scaffold.

  • Reduction to an Amine: The nitrile can be reduced to a primary amine (4-(aminomethyl)indoline) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center and a nucleophilic handle for further derivatization.

  • Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields indoline-4-carboxylic acid.[7] This allows for the introduction of an acidic moiety or a site for amide bond formation.

  • Conversion to a Tetrazole: The cyano group can undergo cycloaddition with azides to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Case Study: this compound in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

A significant application of this compound is in the development of SARMs. These compounds are designed to selectively target androgen receptors in tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate. The this compound core serves as a key scaffold in a series of potent and tissue-selective SARMs.

In a notable example, 1-(2-hydroxy-2-methyl-3-phenoxypropanoyl)this compound derivatives have demonstrated excellent biological activity. These compounds bind potently to the androgen receptor and activate AR-mediated transcription. In preclinical models, they have shown anabolic activity by increasing muscle weight with minimal androgenic effects.

The synthesis of these SARM candidates typically involves the N-acylation of this compound with a suitably substituted propanoyl chloride. The 4-cyano group is often a crucial feature for receptor binding and activity.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis from indole precursors and the dual reactivity of its indoline nitrogen and 4-cyano group provide a powerful platform for the creation of diverse and complex molecular architectures. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers to effectively harness the synthetic potential of this important building block.

References

Application Notes and Protocols: Indoline-4-carbonitrile in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a detailed guide to the synthesis and evaluation of a promising class of Selective Androgen Receptor Modulators (SARMs) based on the indoline-4-carbonitrile scaffold. This document is intended to provide researchers with the necessary protocols to synthesize these compounds, characterize them, and evaluate their biological activity, fostering further research and development in the field of tissue-selective androgen receptor modulation.

Introduction: The Significance of the this compound Scaffold in SARM Development

Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in androgen therapy. Unlike traditional anabolic steroids, SARMs exhibit tissue-selective activity, promoting anabolic effects in muscle and bone while having minimal impact on androgenic tissues like the prostate.[1][2] This selectivity profile makes them attractive therapeutic candidates for a range of conditions, including muscle wasting diseases, osteoporosis, and hypogonadism.

The this compound scaffold has emerged as a key pharmacophore in the design of potent and tissue-selective SARMs.[3][4] A notable example is the series of 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)this compound derivatives, which have demonstrated excellent biological activity and favorable physical properties.[3][4] These compounds show potent binding to the androgen receptor (AR) and can activate AR-mediated transcription in vitro.[3][4] Importantly, in preclinical models using orchidectomized rats, these SARMs have been shown to increase levator ani muscle weight with minimal androgenic effects on the prostate and seminal vesicles.[1][3][4]

The causality behind this advantageous profile lies in the unique structural features of the this compound core, which, when appropriately substituted, allows for a specific interaction with the androgen receptor. This interaction promotes a receptor conformation that favors the recruitment of co-activators in anabolic tissues while minimizing the recruitment of co-activators responsible for androgenic effects in tissues like the prostate. This guide will provide detailed protocols for the synthesis and evaluation of these promising SARM candidates.

Synthetic Protocols: Preparation of 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)this compound Derivatives

The synthesis of the target SARMs involves a multi-step sequence starting from commercially available materials. The following protocol is a representative example for the synthesis of a lead compound from this series.

Diagram of the Synthetic Workflow

Synthetic_Workflow Indoline This compound Intermediate1 N-Acylated Indoline Indoline->Intermediate1 Acylation SARM Final SARM Product Intermediate1->SARM Further Modification

Caption: General synthetic workflow for this compound based SARMs.

Step-by-Step Synthesis Protocol

Materials and Reagents:

  • This compound

  • (R)-2-(phenoxymethyl)oxirane

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Other necessary solvents and reagents

Procedure:

  • Acylation of this compound:

    • To a solution of this compound in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃) portion-wise.

    • Stir the mixture for 15 minutes at 0 °C.

    • Slowly add a solution of 2-chloroacetyl chloride in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by carefully adding water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N-acylated indoline intermediate.

  • Epoxide Ring Opening and Final Product Formation:

    • To a solution of the N-acylated indoline intermediate in a suitable solvent such as tetrahydrofuran (THF), add a solution of the desired substituted phenol and a base like sodium hydride (NaH) at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of (R)-2-(phenoxymethyl)oxirane in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the final SARM product by silica gel column chromatography.

Characterization of Synthesized Compounds

The identity and purity of the synthesized SARMs should be confirmed using standard analytical techniques. All tested compounds should have a purity of at least 95%.

Technique Expected Observations
¹H NMR Characteristic peaks corresponding to the protons of the indoline core, the propanoyl linker, and the substituted phenoxy group.
¹³C NMR Resonances for all carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the target SARM.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Biological Evaluation Protocols

The biological activity of the synthesized this compound based SARMs is assessed through a series of in vitro and in vivo assays.

In Vitro Assays
  • Androgen Receptor (AR) Competitive Binding Assay:

    • Purpose: To determine the binding affinity of the synthesized compounds to the androgen receptor.

    • Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen, such as [³H]-R1881, for binding to the AR.[5][6]

    • Protocol Outline:

      • Prepare cytosol from the prostate of rats as a source of the androgen receptor.[5]

      • Incubate the prostate cytosol with a fixed concentration of [³H]-R1881 and varying concentrations of the test SARM overnight.[5][6]

      • Separate the bound from unbound radioligand using a hydroxylapatite-based method.

      • Measure the radioactivity of the bound ligand using a scintillation counter.

      • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • AR Transcriptional Activation Assay (Luciferase Reporter Assay):

    • Purpose: To evaluate the functional activity of the SARMs as agonists or antagonists of the androgen receptor.

    • Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified by measuring its activity.

    • Protocol Outline:

      • Use a suitable cell line that expresses the androgen receptor, such as PC-3 or LNCaP cells, transiently or stably transfected with an ARE-luciferase reporter construct.

      • Treat the cells with varying concentrations of the test SARM.

      • After an incubation period (typically 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer.

      • Determine the EC₅₀ value, which is the concentration of the SARM that produces 50% of the maximal response.

Diagram of SARM Mechanism of Action

SARM_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM SARM_AR_Complex SARM-AR Complex SARM->SARM_AR_Complex AR Androgen Receptor (AR) AR->SARM_AR_Complex HSP Heat Shock Proteins (HSP) HSP->AR stabilizes Nucleus Nucleus SARM_AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) Coactivators Co-activators ARE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription initiates Anabolic_Effects Anabolic Effects (Muscle, Bone) Transcription->Anabolic_Effects

Caption: Simplified mechanism of action of an this compound based SARM.

In Vivo Efficacy Model
  • Orchidectomized (Castrated) Rat Model:

    • Purpose: To assess the in vivo anabolic and androgenic activity of the SARMs.

    • Principle: Orchidectomy in male rats leads to a significant decrease in endogenous androgens, resulting in muscle atrophy and regression of androgen-dependent tissues like the prostate. This model allows for the evaluation of the tissue-selective effects of SARMs.[1][7]

    • Protocol Outline:

      • Male Sprague-Dawley rats are orchidectomized.

      • After a post-operative recovery period (typically 2 weeks), the rats are treated daily with the test SARM, a vehicle control, or a reference androgen (e.g., testosterone propionate) for a specified duration (e.g., 2-4 weeks).[1]

      • At the end of the treatment period, the animals are euthanized, and the weights of the levator ani muscle (anabolic indicator) and the prostate and seminal vesicles (androgenic indicators) are recorded.

      • The data is analyzed to determine the anabolic and androgenic potency and efficacy of the SARM.

Structure-Activity Relationship (SAR) Insights

The development of this compound based SARMs has been guided by a systematic exploration of their structure-activity relationships. Key findings include:

  • The this compound Core: This moiety is crucial for high-affinity binding to the androgen receptor. The cyano group at the 4-position is a key hydrogen bond acceptor.

  • The N-Acyl Group: The nature of the substituent on the indoline nitrogen significantly influences potency and selectivity. The 2-hydroxy-2-methyl-3-phenoxypropanoyl group has been found to be optimal in many cases.

  • Substituents on the Phenoxy Ring: Modifications to the phenoxy ring can fine-tune the activity and pharmacokinetic properties of the SARM. For example, electron-withdrawing groups can enhance potency.

By systematically modifying these structural features, researchers can optimize the pharmacological profile of this compound based SARMs to achieve the desired tissue selectivity and efficacy.

Conclusion

The this compound scaffold represents a highly promising platform for the discovery and development of novel SARMs. The protocols and insights provided in these application notes are intended to facilitate further research in this area, with the ultimate goal of developing safe and effective therapies for a variety of debilitating conditions.

References

Indoline-4-carbonitrile: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indoline scaffold is a privileged structural motif in a vast array of natural products and pharmacologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing ring, provides a rigid framework that is amenable to diverse functionalization. Among the various substituted indolines, indoline-4-carbonitrile has emerged as a particularly valuable building block for the synthesis of novel heterocyclic systems. The presence of the electron-withdrawing nitrile group at the 4-position significantly modulates the electronic properties of the indoline ring, influencing its reactivity and providing a versatile handle for a variety of chemical transformations.

This technical guide provides an in-depth exploration of this compound as a precursor to complex heterocyclic molecules. We will detail its synthesis, explore its reactivity at both the indoline nitrogen and the cyano group, and present validated protocols for its conversion into a range of valuable heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Synthesis of this compound

The most direct route to this compound involves the reduction of the corresponding aromatic indole, 4-cyanoindole. Commercially available 4-cyanoindole can be efficiently reduced to the desired indoline using catalytic hydrogenation. This method offers high yields and operational simplicity.

Protocol 1: Catalytic Hydrogenation of 4-Cyanoindole

This protocol describes the reduction of the pyrrole ring of 4-cyanoindole to yield this compound. The use of platinum(IV) oxide as a catalyst in an acidic medium ensures efficient and selective reduction of the indole double bond without affecting the nitrile group or the benzene ring.[2]

Materials:

  • 4-Cyanoindole

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar hydrogenation apparatus

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 4-cyanoindole (1.0 eq) in ethanol.

  • Carefully add platinum(IV) oxide (0.1 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (0.1 eq) to the mixture. The acid protonates the indole at the C3 position, facilitating the reduction.

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

G 4-Cyanoindole 4-Cyanoindole This compound This compound 4-Cyanoindole->this compound H₂, PtO₂, HCl Ethanol, rt G cluster_0 Buchwald-Hartwig N-Arylation Indoline-4-carbonitrileAryl-Br Indoline-4-carbonitrileAryl-Br N-Arylthis compound N-Arylthis compound Indoline-4-carbonitrileAryl-Br->N-Arylthis compound Pd(OAc)₂, XPhos NaOtBu, Toluene, 110°C G This compound This compound 4-Aminoindoline 4-Aminoindoline This compound->4-Aminoindoline Reduction Pyrimido[4,5-b]indoline Pyrimido[4,5-b]indoline 4-Aminoindoline->Pyrimido[4,5-b]indoline Cyclization (e.g., with β-ketoester) Pyrimido[4,5-b]indole Pyrimido[4,5-b]indole Pyrimido[4,5-b]indoline->Pyrimido[4,5-b]indole Oxidation

References

Bioassay methods for testing Indoline-4-carbonitrile activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A Multi-Tiered Bioassay Cascade for Characterizing Indoline-4-carbonitrile Derivatives as Tankyrase Inhibitors and Wnt Signaling Antagonists

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, multi-tiered framework for evaluating the biological activity of this compound and its derivatives. Research has identified that compounds with an indoline scaffold can act as potent inhibitors of tankyrase (TNKS1/TNKS2), key enzymes that regulate the canonical Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in numerous cancers, making tankyrase a compelling therapeutic target.[3][4] This document details a hierarchical bioassay cascade, moving from direct target engagement in biochemical assays to functional consequences in cellular models. We present field-proven protocols for primary enzymatic inhibition assays, secondary cell-based reporter and target stabilization assays, and tertiary anti-proliferative functional assays. The causality behind experimental choices, self-validating system design with appropriate controls, and data interpretation are emphasized to ensure scientific rigor and trustworthiness.

Introduction: The Rationale for Targeting Tankyrase

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation.[5] In its "off" state, a multi-protein "destruction complex," which includes the scaffold protein Axin, targets β-catenin for proteasomal degradation.[6] Upon Wnt ligand binding, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes like c-Myc and Cyclin D1.[7]

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in this pathway.[8] Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, marking it for ubiquitination and subsequent degradation.[3][6] This degradation destabilizes the destruction complex and promotes Wnt signaling. Consequently, inhibiting tankyrase activity stabilizes Axin, enhances β-catenin degradation, and effectively antagonizes Wnt signaling.[6] Indoline-based compounds, such as the spiroindoline derivative RK-287107, have emerged as potent and selective tankyrase inhibitors, demonstrating suppression of Wnt signaling and tumor growth in preclinical models.[1][2]

This guide outlines the necessary bioassays to validate if a novel this compound derivative follows this mechanism of action.

Overall Experimental Workflow

A robust characterization of a putative tankyrase inhibitor requires a tiered approach. This workflow ensures that the observed biological effects are directly linked to the intended mechanism of action.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement & Pathway Activity cluster_2 Tier 3: Functional Phenotypic Outcome biochem Primary Biochemical Assay (e.g., In Vitro PARP Assay) - Determine direct TNKS1/2 inhibition - Calculate IC₅₀ values axin Axin Stabilization Assay (e.g., Western Blot) - Confirm target engagement in cells - Observe increase in Axin protein biochem->axin Compound Hits reporter Wnt/β-catenin Reporter Assay (e.g., TOPFlash Luciferase) - Measure downstream pathway inhibition - Calculate cellular EC₅₀ axin->reporter Validated Target Engagement prolif Cell Proliferation Assay (e.g., CCK-8/MTS or Colony Formation) - Assess anti-cancer effect - Determine GI₅₀ in Wnt-addicted cells reporter->prolif Confirmed Pathway Inhibition

Caption: A multi-tiered workflow for inhibitor characterization.

Part I: Primary Biochemical Assay for Tankyrase Inhibition

Principle: The first step is to confirm that the this compound compound directly inhibits the enzymatic activity of purified tankyrase. Tankyrases utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze PARsylation.[9] An immunochemical assay can be used to detect the accumulation of poly(ADP-ribose) (PAR), the product of the enzymatic reaction, providing a direct measure of enzyme activity.[10]

Protocol 1.1: In Vitro TNKS2 PARsylation Inhibition Assay (Dot Blot)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human recombinant TNKS2.

Materials & Reagents:

Reagent Supplier (Example) Catalog # (Example)
Recombinant Human TNKS2 (catalytic domain) Sigma-Aldrich SRP0269
Histone H4 (PARP Substrate) New England Biolabs M2504S
NAD+ Sigma-Aldrich N7004
XAV939 (Positive Control Inhibitor) Sigma-Aldrich X3004
Anti-PAR Monoclonal Antibody TREVIGEN 4335-MC-100
Goat Anti-Mouse IgG, HRP-linked Cell Signaling Technology 7076
PVDF Membrane Millipore IPVH00010
Chemiluminescent Substrate (ECL) Thermo Fisher 32106

| Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 0.1 mg/mL BSA) | In-house preparation | - |

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. The final assay concentration of DMSO should be ≤1%.

  • Reaction Setup:

    • In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for vehicle control, XAV939 for positive control).

    • Add 28 µL of a master mix containing Assay Buffer, 1 µM Histone H4, and 50 nM recombinant TNKS2 enzyme.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of 4 µM NAD+ (final concentration 1 µM) to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Termination & Dot Blot:

    • Terminate the reaction by adding 10 µL of 0.5 M EDTA.

    • Spot 2 µL from each well onto a dry PVDF membrane.

    • Allow the membrane to air dry completely.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour.

    • Incubate with Anti-PAR antibody (1:1000 in blocking buffer) overnight at 4°C.

    • Wash 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Signal Detection: Apply ECL substrate and image the membrane using a chemiluminescence imager. Quantify the dot intensity using software like ImageJ.

Data Analysis & QC:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and XAV939 (100% inhibition) controls.

  • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • A robust assay should have a Z'-factor > 0.5, calculated from the positive and negative controls.

Part II: Cellular Assays for Wnt Pathway Inhibition

Observing biochemical inhibition is necessary but not sufficient. A successful inhibitor must be cell-permeable and engage its target in the complex cellular environment to produce a downstream effect.

Signaling Pathway Context:

G cluster_0 Wnt Pathway ON (No Inhibitor) cluster_1 Wnt Pathway OFF (Inhibitor Present) TNKS_on Tankyrase (Active) Axin_on Axin TNKS_on->Axin_on PARsylates Deg_on Axin Degradation Axin_on->Deg_on BetaCat_on β-catenin Accumulates Deg_on->BetaCat_on allows Nuc_on Nucleus BetaCat_on->Nuc_on TCF_on TCF/LEF Genes_on Target Gene Transcription TCF_on->Genes_on activates Indoline This compound TNKS_off Tankyrase (Inhibited) Indoline->TNKS_off inhibits Axin_off Axin Stabilized TNKS_off->Axin_off allows BetaCat_off β-catenin Degraded Axin_off->BetaCat_off promotes Nuc_off Nucleus TCF_off TCF/LEF Genes_off No Transcription TCF_off->Genes_off

Caption: Mechanism of Tankyrase inhibition on the Wnt pathway.

Protocol 2.1: Wnt/β-catenin Reporter Assay (TOPFlash)

Principle: This assay measures the transcriptional activity of the TCF/LEF transcription factors, which are the final effectors of the canonical Wnt pathway.[5][11] Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Inhibition of the pathway results in a decrease in luciferase expression and signal.

Cell Line: DLD-1 or SW480 (human colorectal adenocarcinoma cells with APC mutations leading to constitutive Wnt pathway activation).[7]

Step-by-Step Methodology:

  • Transfection:

    • Plate DLD-1 cells in a 96-well white, clear-bottom plate.

    • Co-transfect cells with M50 Super 8x TOPFlash reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 3000).

    • Allow cells to recover for 24 hours.

  • Compound Treatment:

    • Add serial dilutions of this compound (prepared as in Protocol 1.1) to the cells.

    • Include DMSO as a negative control and a known inhibitor like XAV939 as a positive control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Lysis and Luminescence Reading:

    • Lyse the cells and measure both Firefly (TOPFlash) and Renilla luciferase activity using a dual-luciferase assay system and a microplate reader.[5]

Data Analysis:

  • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

  • Calculate the percent inhibition relative to DMSO-treated controls.

  • Plot normalized activity versus log[Inhibitor] and fit the curve to determine the cellular half-maximal effective concentration (EC₅₀).

Protocol 2.2: Axin Stabilization Assay (Western Blot)

Principle: A direct consequence of tankyrase inhibition is the stabilization and accumulation of Axin protein.[7][9] This can be visualized and quantified by Western blot, providing direct evidence of target engagement in a cellular context.

Step-by-Step Methodology:

  • Cell Treatment: Plate SW480 cells in a 6-well plate. Treat with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 6-12 hours. Include DMSO and XAV939 controls.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST.

    • Probe with a primary antibody against Axin1 or Axin2 (e.g., from Cell Signaling Technology).

    • Probe with a loading control antibody (e.g., GAPDH or β-Actin).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection: Image using an ECL substrate. A dose-dependent increase in the Axin band intensity relative to the loading control confirms target engagement.

Part III: Tertiary Functional Assay

Principle: The ultimate goal of inhibiting the Wnt pathway in cancer cells is to halt their proliferation. This functional assay assesses the impact of the compound on the viability and growth of cancer cells that are known to be dependent on Wnt signaling.

Protocol 3.1: Cell Proliferation Assay (CCK-8/MTS)

Step-by-Step Methodology:

  • Cell Plating: Seed DLD-1 or SW480 cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate. Allow them to adhere overnight.

  • Compound Treatment: Add a 10-point serial dilution of this compound to the cells.

  • Incubation: Incubate the plate for 72 hours to allow for multiple cell doublings.

  • Viability Measurement:

    • Add CCK-8 or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

  • Data Analysis:

    • Calculate the percent growth inhibition relative to DMSO-treated controls.

    • Plot percent inhibition versus log[Inhibitor] and fit the curve to determine the half-maximal growth inhibition concentration (GI₅₀).

Summary of Expected Data

A successful this compound tankyrase inhibitor will exhibit a clear relationship across the assay cascade.

Assay TypeParameterTypical Value for Active CompoundPurpose
Biochemical TNKS Assay IC₅₀< 100 nMConfirms direct, potent inhibition of the enzyme.
Wnt Reporter Assay EC₅₀< 1 µMConfirms cell permeability and pathway inhibition.
Axin Stabilization VisualDose-dependent increaseConfirms cellular target engagement.
Cell Proliferation Assay GI₅₀< 5 µMConfirms desired anti-cancer functional outcome.

Interpretation: The biochemical IC₅₀ is typically the most potent value. A cellular EC₅₀ that is 5-10 fold higher is common and reflects factors like cell permeability and protein binding. A GI₅₀ in a similar range to the cellular EC₅₀ strongly supports that the anti-proliferative effect is driven by on-target Wnt pathway inhibition.

References

Large-Scale Synthesis of Indoline-4-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven guide for the large-scale synthesis of Indoline-4-carbonitrile, a valuable heterocyclic building block in contemporary drug discovery. The presented two-step synthetic strategy is designed for scalability, robustness, and safety, prioritizing modern catalytic methods over classical stoichiometric reactions. We will first detail the palladium-catalyzed cyanation of 4-bromoindole to furnish the key intermediate, 1H-Indole-4-carbonitrile. Subsequently, a selective catalytic hydrogenation protocol for the reduction of the indole core to the target indoline is described, preserving the crucial nitrile functionality. This guide explains the causality behind critical process parameters, outlines rigorous safety protocols for handling hazardous reagents, and provides detailed, step-by-step instructions suitable for implementation in a process chemistry or drug development setting.

Introduction and Strategic Overview

This compound is a key structural motif and versatile intermediate in the synthesis of a wide range of pharmacologically active molecules. Its rigid bicyclic scaffold, combined with the synthetically malleable nitrile group—a precursor to amines, amides, carboxylic acids, and tetrazoles—makes it an attractive starting point for generating compound libraries and optimizing lead candidates. The development of a safe, efficient, and scalable synthesis is therefore a critical objective for any drug development program utilizing this scaffold.

The synthetic approach detailed herein was selected for its efficiency and amenability to kilogram-scale production. It avoids harsh conditions and less selective classical methods, instead relying on well-established, modern catalytic transformations. The two-stage process is as follows:

  • Stage 1: Palladium-Catalyzed Cyanation. Starting from commercially available 4-bromoindole, a palladium-catalyzed cross-coupling reaction is employed to install the C4-nitrile group. This method offers high yields, excellent functional group tolerance, and avoids the high temperatures and stoichiometric copper waste associated with older methods like the Rosenmund-von Braun reaction.[1]

  • Stage 2: Selective Catalytic Hydrogenation. The intermediate, 1H-Indole-4-carbonitrile, is selectively reduced to the target this compound. A heterogeneous catalytic hydrogenation is utilized, which offers a greener and more scalable alternative to stoichiometric metal hydride reagents. The conditions are optimized to ensure the selective reduction of the indole's pyrrole ring without affecting the chemically sensitive nitrile group.[2]

Workflow Visualization

Below is a diagram illustrating the overall synthetic workflow from the starting material to the final product.

G SM 4-Bromoindole INT 1H-Indole-4-carbonitrile SM->INT INT_2 1H-Indole-4-carbonitrile FP This compound INT_2->FP  H₂ (50 psi), Pt/C  p-TsOH, H₂O, rt

Caption: Overall two-stage workflow for the synthesis of this compound.

Stage 1: Large-Scale Synthesis of 1H-Indole-4-carbonitrile

This stage focuses on the conversion of 4-bromoindole to 1H-Indole-4-carbonitrile via a palladium-catalyzed cyanation reaction. Zinc cyanide is chosen as the cyanide source due to its lower toxicity and higher stability compared to other cyanide salts, making it more suitable for large-scale operations.[1] The reaction is catalyzed by Tetrakis(triphenylphosphine)palladium(0), a robust and reliable catalyst for this transformation.

Causality of Experimental Choices
  • Catalyst System: Pd(PPh₃)₄ is a pre-catalyst that forms the active Pd(0) species in situ. It is effective for the oxidative addition to aryl bromides.

  • Cyanide Source: Zn(CN)₂ is used as it is less nucleophilic than alkali metal cyanides, which helps to prevent catalyst poisoning. A key step in the mechanism is the transmetalation of the cyano group from zinc to the palladium center.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the starting materials and reagents and is stable at the required reaction temperature.

  • Temperature: Heating to 90-100 °C is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps, at a reasonable rate.

Data Presentation: Reagents and Conditions
Reagent/ParameterMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
4-Bromoindole196.041.001.0196 g
Zinc Cyanide (Zn(CN)₂)117.430.600.670.5 g
Pd(PPh₃)₄1155.560.030.0334.7 g
Anhydrous DMF---1.0 L
Reaction Conditions
Temperature---90-100 °C
Reaction Time---12-24 h
Atmosphere---Inert (N₂ or Ar)
Expected Yield 142.16--114-128 g (80-90%)
Experimental Protocol

CRITICAL SAFETY NOTE: This reaction involves highly toxic cyanide compounds. It must be performed in a well-ventilated fume hood or a dedicated, controlled reactor system. Personnel must wear appropriate PPE, including double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. An emergency cyanide exposure kit should be readily available. All waste must be quenched and disposed of according to institutional hazardous waste protocols.

  • Reactor Setup: Charge a suitable multi-neck, oven-dried reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and an inert gas inlet/outlet with 4-bromoindole (196 g, 1.00 mol).

  • Reagent Addition: Under a positive pressure of nitrogen or argon, add zinc cyanide (70.5 g, 0.60 mol) and Tetrakis(triphenylphosphine)palladium(0) (34.7 g, 0.03 mol).

  • Solvent Addition: Add anhydrous DMF (1.0 L) via cannula or a pressure-equalizing addition funnel.

  • Inerting: Purge the reactor headspace with nitrogen or argon for 15-20 minutes while stirring gently to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The mixture will typically turn dark.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. In a separate, well-ventilated area, prepare a quench solution of aqueous sodium hypochlorite (bleach, ~5-10%) or alkaline hydrogen peroxide to neutralize any residual cyanide. Slowly and carefully add the reaction mixture to the vigorously stirred quench solution. Caution: This quenching step can be exothermic.

  • Extraction: After quenching, dilute the mixture with water (2 L) and ethyl acetate (2 L). Stir vigorously for 15 minutes. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 1 L).

  • Washing: Combine the organic layers and wash with brine (2 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1H-Indole-4-carbonitrile can be purified by recrystallization. A suitable solvent system is typically toluene or an ethanol/water mixture.[3] The pure product is usually obtained as a pale yellow or off-white solid.

Stage 2: Large-Scale Synthesis of this compound

This stage describes the selective reduction of the pyrrole ring of 1H-Indole-4-carbonitrile to yield the target indoline. The key challenge is to achieve this transformation without reducing the nitrile group. Catalytic hydrogenation under acidic conditions is an effective and green method.[2] The acid protonates the indole at the C3 position, disrupting the aromaticity and forming an iminium ion intermediate which is more susceptible to hydrogenation than the nitrile group.[2]

Causality of Experimental Choices
  • Catalyst: Platinum on carbon (Pt/C) is a highly active catalyst for the hydrogenation of aromatic systems.

  • Solvent: Water is used as a green, non-flammable solvent, making the process safer and more environmentally benign for large-scale production.

  • Acid Promoter: p-Toluenesulfonic acid (p-TsOH) serves as the proton source to activate the indole ring, facilitating selective reduction of the 2,3-double bond.

  • Hydrogen Pressure: A moderate pressure of 50 psi is sufficient to achieve a good reaction rate without requiring specialized high-pressure equipment.

Data Presentation: Reagents and Conditions
Reagent/ParameterMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
1H-Indole-4-carbonitrile142.161.001.0142 g
5% Platinum on Carbon (Pt/C)---7.1 g (5 wt%)
p-Toluenesulfonic acid (p-TsOH)172.201.101.1189 g
Water18.02--1.5 L
Reaction Conditions
H₂ Pressure---50 psi
Temperature---Room Temp. (20-25 °C)
Reaction Time---12-18 h
Expected Yield 144.18--130-140 g (90-97%)
Experimental Protocol
  • Reactor Setup: Charge a hydrogenation reactor (e.g., a Parr shaker) with 1H-Indole-4-carbonitrile (142 g, 1.00 mol), p-Toluenesulfonic acid (189 g, 1.10 mol), and water (1.5 L).

  • Catalyst Addition: Carefully add 5% Pt/C (7.1 g) to the reactor. Caution: Pt/C can be pyrophoric. Handle under a moist or inert atmosphere.

  • Inerting and Hydrogenation: Seal the reactor. Purge the system by pressurizing with nitrogen (3x) and then with hydrogen (3x). Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Begin vigorous agitation at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually 12-18 hours).

  • Work-up (Catalyst Removal): Once complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with water. Caution: The filter cake may be pyrophoric; do not allow it to dry in the air. Quench it with water immediately after filtration.

  • Neutralization and Extraction: Transfer the filtrate to a suitable vessel and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid until the pH is ~8-9.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 1 L).

  • Washing and Drying: Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white or off-white crystalline solid.

Mechanistic and Safety Considerations

Mechanism of Palladium-Catalyzed Cyanation

The catalytic cycle is a well-established process in cross-coupling chemistry.

G cluster_legend Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) Ar-Pd(II)(CN)L₂ Ar-Pd(II)(CN)L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(CN)L₂ Transmetalation (from Zn(CN)₂) Ar-Pd(II)(CN)L₂->Pd(0)L₂ Reductive Elimination (Ar-CN) Ar Ar = 4-Indolyl L L = PPh₃

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Safety Protocol for Large-Scale Cyanation

Handling large quantities of cyanide reagents poses significant risks. A multi-layered safety approach is mandatory.

  • Engineering Controls:

    • Ventilation: All operations must be conducted in a reactor system with dedicated exhaust ventilation or within a walk-in fume hood.[4]

    • Scrubbing System: The reactor off-gas should be directed through a chemical scrubber containing an oxidizing solution (e.g., bleach) to neutralize any potential hydrogen cyanide (HCN) gas release.[4]

    • HCN Detection: Install continuous HCN gas monitors with alarms in the processing area.

  • Personal Protective Equipment (PPE):

    • Gloves: Use double-layered, chemical-resistant gloves (e.g., nitrile).

    • Eye/Face Protection: Wear chemical splash goggles and a full-face shield.

    • Body Protection: A chemical-resistant apron or suit is required over a standard lab coat.

  • Emergency Preparedness:

    • Cyanide Antidote Kit: Ensure a fully stocked, up-to-date cyanide antidote kit is immediately accessible and that personnel are trained in its use.

    • Emergency Shower/Eyewash: Must be located in close proximity to the work area.

    • Spill Response: Have a dedicated spill kit containing an appropriate neutralizing agent (e.g., ferrous sulfate solution, followed by bleach). Never use acid to neutralize a cyanide spill.

References

Chiral Separation of Indoline-4-carbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indoline-4-carbonitrile and its derivatives represent a crucial scaffold in modern medicinal chemistry, frequently appearing in pharmacologically active agents. Due to the common presence of one or more stereogenic centers, the individual enantiomers of these compounds can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2][3] Consequently, the development of robust and efficient methods for their chiral separation is a critical step in drug discovery and development, mandated by regulatory agencies to ensure safety and efficacy.[4][5] This document provides a detailed guide to developing and implementing chiral separation protocols for this compound derivatives, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as primary, often orthogonal, techniques.

Part 1: Foundational Principles of Chiral Recognition

The direct separation of enantiomers via chromatography relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector, which is immobilized to form a Chiral Stationary Phase (CSP).[6][7] The differential stability of these complexes for each enantiomer leads to different retention times and, thus, separation.[8]

The most widely accepted mechanism for this differentiation is the three-point interaction model .[1][9][10] For effective chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) must occur between one enantiomer and the CSP.[1][10][11] Its mirror image, due to the different spatial arrangement of its functional groups, will be unable to form the same stable three-point association, interacting at a maximum of two points, which results in a weaker overall binding energy and a shorter retention time.[10][11]

The this compound core offers several potential interaction points that can be exploited for chiral separation:

  • Hydrogen Bond Donors/Acceptors: The secondary amine of the indoline ring.

  • π-basic Aromatic System: The benzene ring portion of the scaffold.

  • Dipole Interactions: The polar carbonitrile (-C≡N) group.

  • Steric Hindrance: Substituents at various positions on the ring system.

The selection of a CSP is therefore a strategic choice aimed at maximizing these potential interactions. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice for screening due to their broad applicability and complex chiral grooves, which offer a multitude of potential interaction sites.[3][4][5]

cluster_CSP Chiral Stationary Phase (Selector) cluster_Enantiomers Enantiomers CSP Site A (e.g., H-bond acceptor) Site B (e.g., π-basic surface) Site C (e.g., Steric pocket) Enantiomer_R Enantiomer_R Enantiomer_R:g0->CSP:f0 Interaction 1 Enantiomer_R:g1->CSP:f1 Interaction 2 Enantiomer_R:g2->CSP:f2 Interaction 3 Enantiomer_S Enantiomer_S Enantiomer_S:h0->CSP:f0 Interaction 1 Enantiomer_S:h1->CSP:f1 Interaction 2 Enantiomer_S:h2->CSP:f2 No Fit / Repulsion caption Fig 1. The Three-Point Interaction Model.

Caption: Fig 1. The Three-Point Interaction Model.

Part 2: A Systematic Strategy for Chiral Method Development

A trial-and-error approach to chiral method development can be inefficient and time-consuming.[4] A systematic screening strategy significantly increases the probability of finding a successful separation quickly. This involves screening a diverse set of CSPs under a few standardized mobile phase conditions.

start Racemic this compound Derivative screen_cols Screen Primary Columns (e.g., Immobilized Polysaccharide CSPs) Lux Cellulose-1, Lux Amylose-1, Chiralpak IA, etc. start->screen_cols screen_mp Screen Mobile Phase Modes 1. Normal Phase (Hexane/IPA) 2. Polar Organic (MeCN/MeOH) 3. Reversed Phase (Aq. Buffer/ACN) 4. SFC (CO2/MeOH) screen_cols->screen_mp eval Evaluate Results (Resolution > 1.5?) screen_mp->eval optimize Optimize Lead Conditions - Mobile Phase Ratio - Flow Rate - Temperature - Additives (TFA/DEA) eval->optimize Yes screen_secondary Screen Secondary Columns (e.g., Pirkle-type, Macrocyclic Glycopeptide CSPs) eval->screen_secondary No success Validated Chiral Method optimize->success screen_secondary->screen_mp

Caption: Fig 2. Workflow for Chiral Method Development.

Key Experimental Choices:

  • Column Screening: Begin with immobilized polysaccharide columns as they are robust and compatible with a wide range of solvents, from normal phase to reversed phase.[12] This allows for broad screening without damaging the CSP.

  • Mobile Phase Screening: Testing in different modes (Normal Phase, Reversed Phase, Polar Organic, SFC) is crucial as the retention mechanism and chiral recognition can change dramatically with the solvent environment.[4][13]

  • Additives: For basic compounds like indolines, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape and prevent tailing. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is used.[4]

Part 3: Application Protocol 1: Chiral HPLC-UV Method

This protocol outlines a typical starting point for the chiral separation of a novel this compound derivative using normal phase HPLC.

1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chiral Stationary Phase: Lux® i-Cellulose-5 (Phenomenex) or CHIRALPAK® IA (Daicel), 250 x 4.6 mm, 5 µm.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic this compound derivative dissolved in mobile phase or a compatible solvent.

2. Step-by-Step Protocol

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in the desired ratio (e.g., 80:20 v/v). Add 0.1% DEA by volume (e.g., 1 mL of DEA per 1 L of mobile phase). Sonicate for 15 minutes to degas.

  • Sample Preparation: Prepare a stock solution of the racemic analyte at 1 mg/mL in mobile phase. Dilute to a working concentration of approximately 50 µg/mL.

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject 5-10 µL of the prepared sample and acquire data. Monitor the chromatogram at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

3. Data Presentation: Typical Chromatographic Conditions & Results

The following tables summarize typical starting conditions and expected results for a successful separation.

Table 1: HPLC Chromatographic Conditions

Parameter Condition Rationale
Column Lux i-Cellulose-5, 250x4.6 mm, 5 µm Broadly selective polysaccharide CSP.
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) Common normal phase conditions for good solubility and interaction. DEA improves peak shape for basic analytes.[4]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 25 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm Common wavelength for aromatic compounds.

| Injection Vol. | 5 µL | Small volume to prevent column overload. |

Table 2: Example Performance Data

Parameter Value Definition
Retention Time 1 (t₁) 8.5 min Time for the first-eluting enantiomer to pass through the column.
Retention Time 2 (t₂) 10.2 min Time for the second-eluting enantiomer to pass through the column.
Selectivity (α) 1.25 Ratio of the retention factors of the two enantiomers (k₂/k₁). A value > 1 indicates separation.

| Resolution (Rs) | 2.1 | The degree of separation between the two peaks. Rs > 1.5 is considered baseline separation. |

4. System Validation and Self-Validation

  • System Suitability: Before sample analysis, inject a standard six times. The relative standard deviation (RSD) for retention time should be < 1% and for peak area should be < 2%.

  • Peak Purity: Use the DAD to perform a peak purity analysis on each enantiomeric peak to ensure it is not co-eluting with any impurities.

Part 4: Application Protocol 2: Orthogonal SFC-MS Method

Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC, often providing faster separations and unique selectivity.[14][15][16] It is also considered a "greener" technique due to its use of supercritical CO₂ as the main mobile phase component.[17]

1. Instrumentation and Materials

  • SFC System: Waters ACQUITY UPC² or equivalent, equipped with a binary solvent manager, sample manager, and back pressure regulator.

  • Detector: Photodiode Array (PDA) detector and a Mass Spectrometer (MS), such as a single quadrupole detector.

  • Chiral Stationary Phase: CHIRALPAK® AD-H (Daicel) or equivalent amylose-based CSP, 150 x 4.6 mm, 5 µm.

  • Solvents: SFC-grade CO₂, Methanol (MeOH), and Ammonium Hydroxide (NH₄OH).

2. Step-by-Step Protocol

  • Mobile Phase Preparation: The primary mobile phase is CO₂. The co-solvent is Methanol, often with an additive. For basic indolines, 0.1% NH₄OH in Methanol can improve peak shape.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in Methanol. Dilute to a working concentration of 50-100 µg/mL.

  • System Equilibration: Equilibrate the column with the initial gradient conditions for 5-10 minutes. SFC systems equilibrate much faster than HPLC systems.[17]

  • Method Parameters: Set a gradient elution from 5% to 40% Methanol co-solvent over 5-7 minutes. Set the automated back pressure regulator (ABPR) to 150 bar.

  • Injection and Data Acquisition: Inject 1-2 µL of the sample. Acquire both PDA and MS data. The MS can be run in full scan mode to confirm the mass of the eluting peaks.

3. Data Presentation: Typical SFC Conditions & Results

Table 3: SFC Chromatographic Conditions

Parameter Condition Rationale
Column CHIRALPAK AD-H, 150x4.6 mm, 5 µm Amylose-based CSPs often provide complementary (orthogonal) selectivity to cellulose-based ones.
Mobile Phase A Supercritical CO₂ Primary mobile phase in SFC.[14]
Mobile Phase B Methanol w/ 0.1% NH₄OH Common polar co-solvent to increase elution strength. Additive for peak shape.
Gradient 5% to 40% B over 5 min Gradient elution is excellent for screening to find the optimal isocratic condition quickly.
Flow Rate 3.0 mL/min Higher flow rates are possible in SFC due to the low viscosity of the mobile phase.[15][18]
Back Pressure 150 bar Maintains the CO₂ in a supercritical state.
Column Temp. 40 °C Higher temperatures can improve efficiency in SFC.

| Detection | PDA (220-400 nm) & MS (ESI+) | PDA for quantification, MS for identity confirmation. |

Table 4: Example SFC Performance Data

Parameter Value
Retention Time 1 (t₁) 2.8 min
Retention Time 2 (t₂) 3.5 min
Selectivity (α) 1.30

| Resolution (Rs) | 2.5 |

Part 5: Troubleshooting and Optimization

  • Poor Resolution (Rs < 1.5):

    • HPLC: Decrease the percentage of the polar modifier (e.g., from 20% IPA to 10% IPA) to increase retention and allow more time for interaction with the CSP.

    • SFC: Optimize the gradient slope or switch to an isocratic method. Changing the co-solvent (e.g., from Methanol to Ethanol) can dramatically alter selectivity.

    • Both: Try a different CSP. Selectivity is the most powerful tool for improving resolution.[13]

  • Peak Tailing (Asymmetry > 1.5):

    • This is common for basic analytes like indolines.

    • Solution: Ensure the mobile phase additive is appropriate and at a sufficient concentration (e.g., 0.1-0.2% DEA in normal phase; 0.1-0.2% NH₄OH in SFC).

  • Irreproducible Retention Times:

    • Cause: Insufficient column equilibration or temperature fluctuations.

    • Solution: Always allow adequate time for the column to equilibrate with the new mobile phase. Use a column thermostat to maintain a constant temperature.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Indoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Indoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its synthesis and improve your yields.

Introduction to this compound Synthesis

This compound is a valuable building block in medicinal chemistry. The electron-withdrawing nature of the nitrile group at the 4-position significantly influences the electronic properties of the indoline ring, making it a key component in the synthesis of various pharmacologically active compounds. This guide will focus on common synthetic routes and address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the indole-4-carbonitrile precursor to this compound?

A1: The synthesis of the aromatic precursor, indole-4-carbonitrile, is a critical first step. Several methods are prevalent, each with its own set of advantages and challenges:

  • Sandmeyer Reaction: This is a classical and reliable multi-step method that typically starts from 4-nitroindole.[1] The process involves the reduction of the nitro group to form 4-aminoindole, followed by diazotization and a copper(I) cyanide-mediated cyanation.[1][2]

  • Palladium-Catalyzed Cyanation: Modern approaches often utilize palladium catalysts to directly introduce the cyano group onto a suitably functionalized indole ring. These methods can offer higher yields and milder reaction conditions compared to classical routes.

  • Electrochemical C-H Functionalization: This is an emerging technique that offers a direct and environmentally friendly way to introduce the cyano group.

Q2: I'm having trouble with the reduction of indole-4-carbonitrile to this compound. What are the recommended reducing agents and conditions?

A2: The reduction of the indole ring to an indoline can be selective. Here are some common approaches:

  • Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard method.[1] The choice of solvent (e.g., ethanol, acetic acid) and reaction conditions (pressure, temperature) can significantly impact the reaction's success.

  • Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) in the presence of an acid or other specialized hydride reagents can be effective.

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or cyclohexene, in the presence of a catalyst like Pd/C.

Q3: My overall yield for the multi-step synthesis is low. Where are the most likely points of yield loss?

A3: Low overall yield in a multi-step synthesis can be due to inefficiencies at any stage. For the Sandmeyer route to indole-4-carbonitrile, critical steps include:

  • Incomplete reduction of 4-nitroindole: Ensure your catalyst is active and the reaction goes to completion.

  • Decomposition of the diazonium salt: This intermediate is often unstable at higher temperatures. Maintaining a low temperature (0-5 °C) during its formation and subsequent reaction is crucial.[2]

  • Side reactions during cyanation: The purity of reagents and careful control of reaction conditions are key to minimizing byproducts.

During the final reduction to this compound, over-reduction or side reactions can also lower the yield.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound and its precursors.

Issue 1: Low Yield in the Sandmeyer Reaction for Indole-4-carbonitrile
Symptom: The yield of 4-cyanoindole from 4-aminoindole is significantly lower than the expected 60-70%.[2]

Potential Causes & Solutions:

  • Inefficient Diazotization:

    • Cause: The temperature may have risen above 5 °C, leading to the decomposition of the diazonium salt.[2]

    • Solution: Maintain strict temperature control using an ice-salt bath. Add the sodium nitrite solution dropwise and slowly to manage any exotherm.

    • Cause: Insufficient acid can lead to incomplete diazotization.

    • Solution: Ensure an adequate excess of hydrochloric acid is used to maintain a strongly acidic environment.

  • Poor Cyanation:

    • Cause: The copper(I) cyanide may be of poor quality or deactivated.

    • Solution: Use freshly prepared or high-purity copper(I) cyanide.

    • Cause: The reaction mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution.[3][4] Side reactions, such as the formation of biaryl byproducts, can occur.

    • Solution: Ensure efficient stirring and consider the order of addition of reagents. Adding the diazonium salt solution to the copper cyanide solution is often recommended.

Issue 2: Formation of Impurities During Synthesis
Symptom: TLC or NMR analysis of the crude product shows significant byproducts.

Potential Causes & Solutions:

  • Side Reactions in Fischer Indole Synthesis (if used as an alternative route):

    • Cause: The Fischer indole synthesis is sensitive to the acid catalyst, temperature, and solvent.[5][6] Using an unsymmetrical ketone can lead to the formation of regioisomers.[6]

    • Solution: Screen different Brønsted and Lewis acids to find the optimal catalyst for your substrate.[5] Carefully control the reaction temperature, as excessive heat can cause degradation.[5] If using an unsymmetrical ketone, be prepared to separate the resulting isomers, possibly by column chromatography.

  • Over-reduction or Side Reactions During Indole to Indoline Conversion:

    • Cause: The chosen reduction conditions might be too harsh, leading to the reduction of the nitrile group or other functional groups.

    • Solution: Use milder reducing agents or optimize the reaction time and temperature. Monitoring the reaction by TLC is crucial to stop it once the starting material is consumed.

Issue 3: Difficulty in Product Purification
Symptom: The final this compound product is difficult to purify, and contaminants persist even after chromatography.

Potential Causes & Solutions:

  • Residual Copper Salts:

    • Cause: If a copper-catalyzed reaction was used (e.g., Sandmeyer or Ullmann coupling), residual copper salts can contaminate the product.

    • Solution: Incorporate an aqueous workup with a solution of ammonia or ammonium chloride to complex and remove copper salts.

  • Polymeric Byproducts:

    • Cause: Indoles and indolines can be prone to polymerization under strongly acidic or oxidative conditions.

    • Solution: Neutralize the reaction mixture promptly after completion. Consider using a milder acid catalyst or protecting the indole nitrogen if it is implicated in side reactions.

  • Solvent Choice for Purification:

    • Cause: Indoline is soluble in organic solvents like ethanol and ether but has low solubility in water.[7] The choice of solvent for crystallization or chromatography is critical.

    • Solution: Experiment with different solvent systems for recrystallization. A common technique is to dissolve the crude product in a good solvent (like dichloromethane or ethyl acetate) and then add a poor solvent (like hexanes) to induce crystallization. For chromatography, a gradient elution might be necessary to separate closely related impurities.

Advanced Synthetic Strategies & Optimization

For researchers looking to move beyond traditional methods or optimize existing protocols, modern catalytic systems offer significant advantages.

Palladium-Catalyzed Cross-Coupling Reactions
  • Buchwald-Hartwig Amination: This powerful reaction can be used to form the C-N bond in the indoline ring intramolecularly.[8][9][10] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[8]

  • Ullmann Condensation: A copper-catalyzed alternative for C-N bond formation, the Ullmann reaction can also be employed for the synthesis of N-aryl indolines.[11][12][13] Modern protocols often use ligands to facilitate the reaction under milder conditions.

Nickel-Catalyzed Reactions

Recent advances have shown that nickel catalysis can be a powerful tool for indoline synthesis, often proceeding through different oxidation states of nickel.[14] These methods can offer unique reactivity and selectivity.

Cobalt-Catalyzed Synthesis

Cobalt-based catalysts have also been explored for indoline synthesis, sometimes involving radical-based mechanisms.[15][16]

Data Presentation

Table 1: Comparison of Common Synthetic Routes to Indole-4-carbonitrile
Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Sandmeyer Reaction4-AminoindoleNaNO₂, HCl, CuCN60-70[2]Well-established, reliableMulti-step, requires handling of toxic cyanide, diazonium salt instability
Palladium-Catalyzed Cyanation4-HaloindolePd catalyst, Cyanide sourceVariesMilder conditions, potentially higher yieldsCatalyst cost, optimization required

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanoindole via Sandmeyer Reaction

This protocol is adapted from established procedures.[1][2]

Step 1: Diazotization of 4-Aminoindole

  • Suspend 4-aminoindole (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water in a round-bottom flask.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled 4-aminoindole suspension, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-cyanoindole by column chromatography or recrystallization.

Protocol 2: Reduction of 4-Cyanoindole to 4-Cyanoindoline
  • In a flask, dissolve 4-cyanoindole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add 10% Palladium on carbon (Pd/C) (0.5-1 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Purge the reaction vessel with hydrogen gas (3 times) and then stir the mixture under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-cyanoindoline.

  • If necessary, purify the product by column chromatography or recrystallization.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Sandmeyer Reaction

Troubleshooting_Sandmeyer start Low Yield in Sandmeyer Reaction check_temp Check Diazotization Temperature (Was it kept at 0-5 °C?) start->check_temp temp_ok Yes check_temp->temp_ok No Issue temp_no No check_temp->temp_no Issue Found check_acid Verify Acid Concentration (Sufficient excess of HCl?) acid_ok Yes check_acid->acid_ok No Issue acid_no No check_acid->acid_no Issue Found check_cu Assess Copper(I) Cyanide Quality (Fresh/high purity?) cu_ok Yes check_cu->cu_ok No Issue cu_no No check_cu->cu_no Issue Found optimize_addition Optimize Reagent Addition (Slow, dropwise addition?) solution_addition Action: Ensure slow, controlled addition of NaNO2 solution. optimize_addition->solution_addition temp_ok->check_acid solution_temp Action: Improve cooling (ice-salt bath) and monitor closely. temp_no->solution_temp acid_ok->check_cu solution_acid Action: Use appropriate excess of concentrated HCl. acid_no->solution_acid cu_ok->optimize_addition solution_cu Action: Use fresh or purified CuCN. cu_no->solution_cu

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

Diagram 2: Synthetic Pathways to this compound

Synthesis_Pathways cluster_indole Indole-4-carbonitrile Synthesis cluster_indoline Final Reduction Step start_nitro 4-Nitroindole amino_indole 4-Aminoindole start_nitro->amino_indole Reduction (e.g., Pd/C, H2) diazonium Diazonium Salt amino_indole->diazonium Diazotization (NaNO2, HCl) indole_cn Indole-4-carbonitrile diazonium->indole_cn Sandmeyer Reaction (CuCN) indoline_cn This compound indole_cn->indoline_cn Reduction (e.g., Pd/C, H2)

Caption: Key synthetic steps from 4-nitroindole to this compound.

References

Technical Support Center: Synthesis of Indoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Indoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols to enhance your success rate.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues Related to the Introduction of the Cyano Group

A primary challenge in synthesizing this compound often lies in the introduction of the nitrile functionality at the C4 position of the indoline ring. This is commonly achieved via a Sandmeyer reaction on a 4-aminoindoline precursor or through palladium-catalyzed cyanation of a 4-haloindoline.

Question 1: I am attempting a Sandmeyer reaction on 4-aminoindoline to produce this compound, but I'm observing a significant amount of a phenolic byproduct and low yields of my desired product. What is causing this, and how can I mitigate it?

Answer:

The formation of a phenolic byproduct (4-hydroxyindoline) is a classic side reaction in the Sandmeyer reaction, arising from the reaction of the diazonium salt intermediate with water.[1] This is particularly problematic if the reaction temperature is not strictly controlled or if there is an excess of water present.

Causality and Troubleshooting:

  • Temperature Control is Critical: The diazonium salt is thermally unstable. Maintaining a low temperature (typically 0-5 °C) throughout the diazotization and subsequent cyanation is crucial to prevent its decomposition and reaction with water.[2]

  • Minimize Water Content: While the reaction is typically run in an aqueous medium, using the minimum necessary amount of water can help reduce the competing hydroxylation reaction. Ensure all reagents and solvents are pre-cooled.

  • In Situ Generation of Nitrous Acid: Prepare nitrous acid (HONO) in situ by the slow, portion-wise addition of a concentrated sodium nitrite solution to a cooled, acidic solution of the 4-aminoindoline.[1][3] This ensures that the nitrous acid is consumed as it is formed, minimizing side reactions.

  • Purity of Starting Material: Ensure your 4-aminoindoline is pure. Impurities can interfere with the diazotization process.

Question 2: My palladium-catalyzed cyanation of 4-bromoindoline is sluggish, and I'm getting a mixture of starting material and dehalogenated indoline. How can I improve the conversion?

Answer:

Incomplete conversion and hydrodehalogenation are common issues in palladium-catalyzed cross-coupling reactions. These problems can stem from catalyst deactivation, suboptimal ligand choice, or issues with the cyanide source.

Causality and Troubleshooting:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. For aryl halides, phosphine-based ligands are common. Consider screening different ligands (e.g., XPhos, SPhos) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) to find the optimal combination for your substrate.

  • Cyanide Source: The reactivity of the cyanide source is important. While toxic sources like KCN or NaCN are effective, safer alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be used.[4][5] Zn(CN)₂ often requires a transmetalation step, which can be facilitated by the appropriate catalyst system. K₄[Fe(CN)₆] is a non-toxic alternative but may require specific conditions to be effective.[5][6]

  • Solvent and Temperature: Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are typically used. Ensure your solvent is thoroughly dried, as water can interfere with the catalytic cycle. The reaction temperature may also need optimization; while higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.

  • Inert Atmosphere: These reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.

Section 2: Challenges in Indoline Ring Formation and Stability

The synthesis of the indoline core itself, often via reduction of a corresponding indole, can also present challenges.

Question 3: I am reducing 4-cyanoindole to this compound, but I'm seeing over-reduction of the nitrile group or polymerization of the starting material. How can I achieve selective reduction of the indole double bond?

Answer:

The selective reduction of the C2-C3 double bond of the indole ring in the presence of a nitrile group requires careful selection of the reducing agent and reaction conditions. Harsh reducing conditions can lead to the reduction of the nitrile to an amine or polymerization of the indole starting material.

Causality and Troubleshooting:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This can be a good option, but the catalyst choice is key. A less reactive catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature might be selective. However, over-reduction is a risk.

    • Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) or triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA) are often effective for the selective reduction of indoles to indolines.[7] Using zinc dust in phosphoric acid has also been reported as an efficient method for reducing indoles to indolines with minimal polymerization.[8]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of side reactions.

    • Acid Catalyst: When using silane reductants, the choice and concentration of the acid are crucial. The acid protonates the indole, making it more susceptible to reduction.

Question 4: During my workup and purification of this compound, I notice the product is slowly decomposing or turning a darker color. Is this expected, and how can I improve its stability?

Answer:

Indolines, particularly those with electron-withdrawing groups, can be susceptible to oxidation back to the corresponding indole, especially when exposed to air and light. This can result in a colored, impure product.

Causality and Troubleshooting:

  • Minimize Exposure to Air and Light: Handle the purified this compound under an inert atmosphere as much as possible. Store the final product in a sealed vial under nitrogen or argon in a refrigerator or freezer, protected from light.

  • Purification Technique: Column chromatography on silica gel is a common purification method. However, prolonged exposure to silica gel, which can be slightly acidic, may contribute to degradation. Consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

  • Rapid Workup: Perform the aqueous workup and extraction steps as quickly as possible to minimize contact time with potentially oxidizing conditions.

Experimental Protocols

Protocol 1: Sandmeyer Reaction for the Synthesis of this compound from 4-Aminoindoline

This protocol provides a general procedure for the Sandmeyer cyanation of 4-aminoindoline.

Materials:

  • 4-Aminoindoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (Caution: Highly Toxic)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-aminoindoline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold water.

    • Slowly add the NaNO₂ solution dropwise to the 4-aminoindoline solution, maintaining the internal temperature between 0 and 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (1.2 eq) in water and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution via a cannula or dropping funnel, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract with DCM or EtOAc (3 x volume).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Troubleshooting Workflow for Sandmeyer Reaction

start Low Yield of this compound in Sandmeyer Reaction check_temp Was the reaction temperature maintained at 0-5 °C? start->check_temp temp_no No check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes check_nitrite Was the sodium nitrite solution added slowly? nitrite_no No check_nitrite->nitrite_no No nitrite_yes Yes check_nitrite->nitrite_yes Yes check_purity Is the 4-aminoindoline starting material pure? purity_no No check_purity->purity_no No purity_yes Yes check_purity->purity_yes Yes solution_temp Optimize cooling bath and monitor internal temperature. Pre-cool all reagents. temp_no->solution_temp solution_nitrite Add NaNO₂ solution dropwise over a longer period. nitrite_no->solution_nitrite solution_purity Recrystallize or re-purify the 4-aminoindoline. purity_no->solution_purity temp_yes->check_nitrite nitrite_yes->check_purity final_check Re-run reaction with optimized parameters. purity_yes->final_check solution_temp->final_check solution_nitrite->final_check solution_purity->final_check

Caption: Troubleshooting flowchart for low yields in the Sandmeyer reaction.

Data Summary

Problem Potential Cause Recommended Action
Low Yield in Sandmeyer Reaction Formation of 4-hydroxyindolineMaintain reaction temperature at 0-5 °C; minimize water content.
Incomplete Pd-Catalyzed Cyanation Catalyst deactivation; poor ligand choiceScreen different Pd catalysts and phosphine ligands; ensure inert atmosphere.
Over-reduction of 4-Cyanoindole Harsh reducing agentUse milder, selective reagents like NaBH₃CN/TFA or Et₃SiH/TFA.
Product Decomposition Oxidation of indoline to indoleHandle and store product under inert atmosphere, protected from light.

References

Technical Support Center: Optimization of Reaction Conditions for Indoline-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Indoline-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve the yield and purity of your target compound.

The synthesis of this compound is typically approached as a two-stage process: first, the introduction of a nitrile group at the C4 position of an indole precursor, followed by the selective reduction of the indole's pyrrole ring to the corresponding indoline. This guide is structured to address challenges in both stages of this synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining the this compound core structure?

A1: The most reliable and modular approach involves a two-step synthesis. The first step establishes the indole-4-carbonitrile intermediate, and the second step is a selective reduction.

  • Step 1: Cyanation. This can be achieved through several methods, most commonly via a Sandmeyer reaction on 4-aminoindole or, more efficiently, through transition-metal-catalyzed cyanation of a 4-haloindole (e.g., 4-iodoindole or 4-bromoindole) using a cyanide source like copper(I) cyanide (CuCN) or zinc cyanide.[1] Palladium-catalyzed C-H activation is an emerging, more atom-economical alternative, though regioselectivity can be a challenge.[2][3]

  • Step 2: Selective Reduction. The key challenge is to reduce the C2-C3 double bond of the indole ring without affecting the nitrile group or the benzene ring.[4] Reagents like borane in trifluoroacetic acid (TFA) are highly effective for this selective transformation.[5] Catalytic hydrogenation can also be used, but conditions must be carefully controlled to prevent over-reduction.

Q2: Why is the choice of reducing agent in the second step so critical?

A2: The choice of reducing agent is paramount to the success of the synthesis. The nitrile group (-CN) and the benzene ring are both susceptible to reduction under harsh conditions. A non-selective reducing agent, such as lithium aluminum hydride (LiAlH4) or vigorous catalytic hydrogenation with catalysts like Raney Nickel, would likely reduce the nitrile to a primary amine and potentially the aromatic ring. The goal is the selective hydrogenation of only the pyrrole ring. The combination of a borane reagent with a strong acid like trifluoroacetic acid (TFA) is particularly effective because the acid protonates the indole at the C3 position, activating the C2-C3 double bond for hydride attack from the borane complex while leaving the less reactive nitrile and benzene moieties untouched.[5]

Q3: What are the main safety concerns when synthesizing this compound?

A3: The primary safety concern revolves around the use of cyanide-containing reagents in the cyanation step.

  • Cyanide Salts (e.g., CuCN, KCN, Zn(CN)₂): These are highly toxic. Accidental ingestion, inhalation, or skin contact can be fatal. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acidic Conditions: Never mix cyanide salts with acid. This will generate highly toxic hydrogen cyanide (HCN) gas. Ensure all waste is quenched and neutralized appropriately before disposal.

  • Borane Reagents: Borane complexes (e.g., Borane-THF, Borane-DMS) are flammable and can react violently with water. They should be handled under an inert atmosphere (Nitrogen or Argon).

Experimental Protocols & Data

Protocol 1: Synthesis of Indole-4-carbonitrile via Rosenmund-von Braun Reaction

This protocol details the cyanation of 4-iodoindole, a common precursor.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 4-iodoindole (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to a concentration of approximately 0.5 M with respect to the 4-iodoindole.

  • Reaction Execution: Heat the reaction mixture to 110-120 °C and stir vigorously for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Pour the mixture into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Selective Reduction of Indole-4-carbonitrile to this compound

This protocol uses the highly selective borane-trifluoroacetic acid system.[5]

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Indole-4-carbonitrile (1.0 eq).

  • Dissolution & Cooling: Dissolve the starting material in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (3.0-5.0 eq) dropwise to the stirred solution.

  • Reducing Agent: Add a solution of Borane-THF complex (1.0 M in THF, 2.0-3.0 eq) dropwise, keeping the internal temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring completion by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography to yield this compound.

Table 1: Optimization of Reduction Conditions

The following table summarizes hypothetical data based on common optimization strategies for the selective reduction of Indole-4-carbonitrile.

EntryReducing SystemSolventTemperature (°C)Time (h)Yield (%)Key Observation
1H₂, 10% Pd/CMethanol251245%Incomplete conversion, some starting material remains.
2H₂, 10% Pd/CAcetic Acid50660%Higher conversion but formation of amine byproduct from nitrile reduction.
3NaBH₄, CoCl₂Methanol2524<5%No significant reaction. NaBH₄ is not strong enough under these conditions.
4Borane-THF / TFADCM0292%Clean reaction, high yield of the desired indoline.[5]
5Zn / HClWater80575%Effective reduction, but requires careful pH control during workup.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield in the Cyanation Step (Protocol 1)

  • Q: My reaction with 4-iodoindole and CuCN is not working. TLC shows only starting material. What's wrong?

    • A: Causality & Solution: This often points to three main issues: reagent quality, solvent purity, or insufficient temperature.

      • Reagent Quality: Copper(I) cyanide can oxidize over time. Ensure you are using a fresh, high-purity bottle. If in doubt, use a new batch.

      • Solvent Purity: The solvent (DMF) must be anhydrous. Water can interfere with the reaction. Use a freshly opened bottle of anhydrous DMF or distill it before use.

      • Temperature: The Rosenmund-von Braun reaction requires high temperatures to proceed at a reasonable rate.[1] Ensure your reaction is reaching the target temperature of 110-120 °C. Calibrate your heating mantle and thermometer if necessary.

Issue 2: Formation of Multiple Byproducts During Reduction (Protocol 2)

  • Q: I'm attempting the reduction of Indole-4-carbonitrile, but my NMR spectrum is messy, suggesting multiple products.

    • A: Causality & Solution: This is a classic selectivity problem. The likely culprit is over-reduction.

      • Choice of Reagent: If you are using catalytic hydrogenation (e.g., Pd/C), the conditions may be too harsh. This can lead to the reduction of the nitrile group to an amine or even reduction of the benzene ring. Switch to a more selective system like Borane/TFA, which is specifically cited for its ability to reduce indoles to indolines without affecting other functional groups.[5]

      • Temperature Control: Reduction reactions can be exothermic. If using the Borane/TFA method, it is critical to maintain the temperature at 0 °C during the addition of reagents. A rise in temperature can lead to loss of selectivity and the formation of byproducts.

Issue 3: The Reaction Stalls and Does Not Go to Completion

  • Q: My reduction reaction starts well, but it stalls at ~50% conversion, even after several hours. What should I check?

    • A: Causality & Solution: Reaction stalling can be due to insufficient reagent stoichiometry or catalyst deactivation.

      • Stoichiometry: Ensure you have added a sufficient excess of the reducing agent (e.g., at least 2.0 equivalents of Borane-THF complex). The starting material or solvent might contain trace impurities that consume some of the reagent. Adding an additional portion of the reducing agent (e.g., 0.5 eq) can sometimes restart the reaction.

      • Inert Atmosphere: If using a borane reagent, ensure your reaction is under a strictly inert atmosphere. Moisture from the air will rapidly quench the borane, rendering it inactive.

      • Catalyst Poisoning (for catalytic hydrogenation): If you are using a metal catalyst like Pd/C, sulfur-containing impurities in your starting material or solvent can poison the catalyst surface. Consider purifying your Indole-4-carbonitrile intermediate before the reduction step.

Issue 4: Difficulty with Product Purification

  • Q: My crude product is an oil, and I'm struggling to purify it by column chromatography. The product co-elutes with a persistent impurity.

    • A: Causality & Solution: Purification challenges are common, especially if byproducts have similar polarities to the desired product.

      • Alternative Chromatography: If standard silica gel chromatography is failing, try a different stationary phase. Reverse-phase chromatography (C18 silica) can be effective. Alternatively, using a different solvent system with different selectivities (e.g., switching from Ethyl Acetate/Hexanes to Dichloromethane/Methanol) might achieve separation.[6]

      • Crystallization: this compound is a solid at room temperature. Attempting crystallization can be a highly effective purification method. Screen various solvent/anti-solvent systems (e.g., dissolve the crude oil in a small amount of a good solvent like DCM or Ethyl Acetate, then slowly add a poor solvent like Hexanes or Pentane until turbidity is observed, then cool).[7]

      • Chemical Derivatization: As a last resort, you can temporarily protect the indoline nitrogen (e.g., as a Boc-carbamate). The properties of this new derivative will be significantly different, likely allowing for easy purification. The protecting group can then be removed in a subsequent step.

Visualization of Workflows

Synthetic Workflow Diagram

The following diagram illustrates the overall two-step synthetic strategy.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Selective Reduction SM 4-Iodoindole Int Indole-4-carbonitrile SM->Int CuCN, DMF 110-120 °C Prod This compound Int_ref->Prod Borane-THF, TFA DCM, 0 °C

Caption: Overall workflow for this compound synthesis.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical path for diagnosing low reaction yields.

G Start Problem: Low or No Yield Reagent Check Reagent Purity & Stoichiometry Start->Reagent Solvent Verify Solvent is Anhydrous Reagent->Solvent Reagents OK Sol_Reagent Use Fresh Reagents & Verify Stoichiometry Reagent->Sol_Reagent Impure/Incorrect Conditions Optimize Reaction Conditions (T°, Time) Solvent->Conditions Solvent OK Sol_Solvent Use Fresh Anhydrous Solvent Solvent->Sol_Solvent Wet Solvent Method Consider Alternative Synthetic Method Conditions->Method Optimized, Still Low Yield Sol_Conditions Systematically Vary Temp & Time Conditions->Sol_Conditions Not Optimized Sol_Method Evaluate Different Catalysts or Reagents Method->Sol_Method

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Indoline-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related heterocyclic compounds. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven advice to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent issue that can often be traced back to several key experimental parameters. A systematic evaluation of your reaction setup is the first step toward improvement.

  • Purity of Starting Materials: The quality of your indole or substituted indole precursor is paramount. Impurities can lead to a host of side reactions, consuming your starting material and complicating purification. It is advisable to verify the purity of your starting materials by NMR or GC-MS and repurify if necessary.

  • Reaction Conditions: Sub-optimal conditions, such as incorrect temperature, reaction time, or reactant concentration, can significantly depress your yield. For instance, in reductions of the indole nucleus, excessively high temperatures can lead to polymerization or degradation.[1]

  • Atmospheric Moisture and Oxygen: Many organometallic catalysts and reagents used in indole functionalization are sensitive to moisture and oxygen. Ensure you are employing thoroughly dried solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially when using reagents like Grignards or organolithiums.

FAQ 2: I'm observing the formation of multiple products in my TLC and NMR analysis. How can I improve the selectivity for this compound?

The formation of multiple products points towards issues with reaction selectivity, which can be influenced by the chosen synthetic route and reaction conditions.

  • Regioselectivity of Cyanation: If you are performing a direct cyanation on the indole or indoline ring, the regioselectivity is a critical factor. Different cyanation methods favor different positions. For example, some palladium-catalyzed methods show high selectivity for the C3 position of indoles.[2][3] If your goal is the 4-position, a strategy involving a directing group or starting with a pre-functionalized indole (e.g., 4-bromoindole) followed by a cyanation reaction (e.g., Rosenmund-von Braun reaction) might be necessary.

  • Over-reduction or Incomplete Reduction: When preparing the indoline backbone from an indole precursor, both incomplete reduction to indoline and over-reduction of other functional groups can occur. The choice of reducing agent is crucial. For the reduction of the indole nucleus without affecting other functional groups, milder reducing agents under acidic conditions, such as sodium cyanoborohydride in acetic acid, are often effective.[4]

  • Side Reactions of the Nitrile Group: The nitrile group itself can be susceptible to hydrolysis or other transformations under harsh reaction conditions (e.g., strongly acidic or basic conditions). It is important to choose reaction and workup conditions that are compatible with the nitrile functionality.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Failure of the Fischer Indole Synthesis for Precursor Synthesis

Question: I am attempting to synthesize a 4-substituted indole precursor via the Fischer indole synthesis, but the reaction is failing or giving very low yields. Why might this be happening?

Answer: The Fischer indole synthesis is a powerful tool, but it is known to fail with certain substitution patterns.[5][6]

  • Causality: The mechanism involves an acid-catalyzed[7][7]-sigmatropic rearrangement of an ene-hydrazine intermediate. Electron-donating substituents on the phenylhydrazine or the ketone/aldehyde can overly stabilize a competing pathway involving heterolytic N-N bond cleavage, which prevents the desired cyclization.[5][6] This leads to the formation of byproducts like aniline and various imines instead of the indole.[5][6]

  • Solution:

    • Change the Acid Catalyst: While protic acids are common, Lewis acids like zinc chloride (ZnCl₂) can sometimes promote the desired cyclization where protic acids fail.[6]

    • Modify the Substrate: If possible, altering the electronic properties of the substituents can influence the reaction pathway.

    • Alternative Synthetic Routes: Consider alternative indole syntheses that do not rely on the Fischer methodology, such as the Reissert, Nenitzescu, or Bartoli indole syntheses, depending on the available starting materials.

Issue 2: Difficulty in the Reduction of the Indole Ring to Indoline

Question: I am trying to reduce my 4-cyanoindole to 4-cyanoindoline, but I am either getting no reaction or a complex mixture of products. What is the best approach?

Answer: The reduction of the indole ring to an indoline can be challenging due to the aromaticity of the indole system and the potential for side reactions.

  • Causality: The indole nucleus is relatively electron-rich and can be resistant to catalytic hydrogenation under neutral conditions. Acidic conditions are often required to protonate the indole, making it more susceptible to reduction.[4] However, strong acids can also lead to polymerization.[1] The choice of reducing agent and acid is therefore a delicate balance.

  • Solution:

    • Metal-Acid Reduction: A classic and often effective method is the use of a metal in acid, such as zinc dust in phosphoric acid.[1] This method has been shown to be efficient for the preparation of indoline from indole with minimal polymerization.[1]

    • Borohydride Reagents: Sodium cyanoborohydride (NaBH₃CN) in the presence of a carboxylic acid like acetic acid is a milder alternative that can selectively reduce the indole double bond.[4]

    • Catalytic Hydrogenation: While challenging, catalytic hydrogenation using catalysts like platinum or palladium on carbon can be successful under acidic conditions or at elevated pressures and temperatures. Careful optimization of the reaction conditions is necessary.

Issue 3: Challenges with Direct Cyanation of the Indoline Ring

Question: I am attempting a direct C-H cyanation on the indoline ring to introduce the nitrile at the 4-position, but the reaction is not working. What are the key considerations?

Answer: Direct C-H functionalization is an advanced synthetic strategy, and its success is highly dependent on the specific methodology and substrate.

  • Causality: The regioselectivity of direct C-H cyanation on an unsubstituted indoline can be difficult to control. The nitrogen atom and the aromatic ring's electronic properties will direct the substitution, and the 4-position may not be the most favored site. Many modern cyanation methods are developed for indoles rather than indolines, and the reactivity can differ significantly.[2][7][8][9]

  • Solution:

    • Directed Cyanation: A more reliable approach is to start with a pre-functionalized indoline. For instance, a 4-bromoindoline can be subjected to a palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).

    • Sandmeyer Reaction: If you can synthesize 4-aminoindoline, a Sandmeyer reaction (diazotization followed by treatment with a copper(I) cyanide) is a classical and effective method for introducing a nitrile group at a specific position on an aromatic ring.

    • Electrochemical Cyanation: Recent advances have shown that electrochemical methods can achieve site-selective C-H cyanation of indoles, which may be adaptable to indoline systems with careful optimization.[8][9]

Experimental Protocols

Protocol 1: Reduction of 4-Cyanoindole to 4-Cyanoindoline using Zinc and Phosphoric Acid

This protocol is adapted from a general procedure for indole reduction.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanoindole (1 equivalent).

  • Addition of Reagents: Add 85% phosphoric acid (approximately 10 mL per gram of indole). While stirring vigorously, add zinc dust (2-3 equivalents) portion-wise. The addition may be exothermic, so control the rate to maintain a manageable reaction temperature.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over ice. Basify the aqueous solution with a concentrated sodium hydroxide solution until the pH is >10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterValue
Starting Material 4-Cyanoindole
Reagents Zinc dust, 85% Phosphoric Acid
Solvent None (Phosphoric acid acts as solvent)
Temperature Reflux
Reaction Time 2-4 hours

Visualizing the Troubleshooting Process

Caption: Troubleshooting workflow for this compound synthesis.

References

Common impurities in Indoline-4-carbonitrile and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

The impurity profile of this compound is intrinsically linked to its synthetic route, which most commonly involves the reduction of Indole-4-carbonitrile. Therefore, the expected impurities can be categorized as follows:

  • Synthesis-Related Impurities:

    • Unreacted Starting Material: Indole-4-carbonitrile

    • Over-reduced Species: Octahydroindole-4-carbonitrile

    • Side-Reaction Products: Indoline-4-carboxamide and Indoline-4-carboxylic acid (from nitrile hydrolysis)

  • Degradation-Related Impurities:

    • Oxidation Product: Indole-4-carbonitrile (re-aromatization)

  • Process-Related Impurities:

    • Catalyst Residues: e.g., Palladium, Platinum, Nickel from catalytic hydrogenation.

    • Reagent Residues: e.g., Borane complexes, acids, or bases used in the reduction or work-up steps.

Each of these impurities presents unique challenges for removal and can impact the outcome of subsequent experimental steps.

Troubleshooting Guides

Issue 1: My final product is contaminated with the starting material, Indole-4-carbonitrile.

Causality: This is one of the most frequent issues and directly indicates an incomplete reduction reaction. Several factors can contribute to this:

  • Insufficient Catalyst Activity: The catalyst may be old, poisoned, or used in an inadequate amount. The indoline product itself can sometimes act as a catalyst poison, hindering the reaction's progress[1].

  • Suboptimal Reaction Conditions: Reaction time, temperature, and hydrogen pressure (for catalytic hydrogenation) may not be sufficient for complete conversion.

  • Inefficient Reducing Agent: For chemical reductions, the stoichiometry or reactivity of the reducing agent (e.g., sodium borohydride in the presence of an acid) may be inadequate[2].

Troubleshooting and Removal Protocol:

  • Reaction Optimization:

    • Catalytic Hydrogenation: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pt/C), extend the reaction time, or increase the hydrogen pressure. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. The use of an acid activator, such as p-toluenesulfonic acid in water, can enhance the efficiency of the hydrogenation of unprotected indoles[1].

    • Chemical Reduction: If using a reagent like NaBH₃CN, ensure anhydrous conditions and consider increasing the equivalents of the reducing agent.

  • Purification Strategy: Column Chromatography

    Column chromatography is highly effective for separating this compound from the more aromatic and generally less polar Indole-4-carbonitrile.

    Detailed Protocol:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1), gradually increasing the proportion of ethyl acetate.

    • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure indoline product. Indole-4-carbonitrile will have a higher Rf value (less polar) than this compound.

    DOT Diagram: Column Chromatography Workflow

    G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation A Crude Product (this compound + Indole-4-carbonitrile) B Dissolve in minimal polar solvent (e.g., DCM/EtOAc) A->B C Adsorb onto silica gel B->C D Load onto Silica Column C->D E Elute with Hexane/EtOAc gradient D->E F Collect Fractions E->F G Analyze fractions by TLC F->G H Combine pure fractions G->H I Evaporate solvent H->I J Pure this compound I->J

    Caption: Workflow for the purification of this compound via column chromatography.

Issue 2: My product shows signs of hydrolysis of the nitrile group (presence of amide or carboxylic acid).

Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. This can occur during the reduction step if the conditions are too harsh, or during an aqueous work-up.

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions used in some reduction methods (e.g., with boranes in trifluoroacetic acid) can promote the hydrolysis of the nitrile to a carboxylic acid[3][4][5][6][7].

  • Base-Catalyzed Hydrolysis: A basic work-up with aqueous base can lead to the formation of the corresponding carboxylate salt, which upon acidification will yield the carboxylic acid[4][5][6][7][8]. The intermediate in both cases is the amide.

Troubleshooting and Removal Protocol:

  • Control of Reaction and Work-up pH:

    • During the reaction, if possible, use neutral or milder acidic/basic conditions.

    • During the work-up, use dilute acid or base and maintain low temperatures to minimize the rate of hydrolysis.

  • Purification Strategy: Acid-Base Extraction

    This technique is highly effective for separating the neutral this compound from the acidic Indoline-4-carboxylic acid and the potentially basic (or very weakly acidic) Indoline-4-carboxamide.

    Detailed Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity (Indoline-4-carboxylic acid) will be deprotonated to its sodium salt and move into the aqueous layer.

    • Separate the organic layer, which now contains this compound and the amide.

    • To remove the amide, you can proceed with column chromatography as described in Issue 1. The amide is generally more polar than the nitrile.

    • The aqueous layer can be acidified with dilute HCl to precipitate the Indoline-4-carboxylic acid, which can then be extracted with an organic solvent if desired.

    DOT Diagram: Acid-Base Extraction Workflow

    G A Crude Product in Organic Solvent (this compound, Amide, Carboxylic Acid) B Wash with aq. NaHCO3 A->B C Separate Layers B->C D Organic Layer (this compound, Amide) C->D E Aqueous Layer (Indoline-4-carboxylate salt) C->E F Column Chromatography D->F H Acidify with HCl E->H G Pure this compound F->G I Indoline-4-carboxylic acid H->I

    Caption: Separation of acidic and neutral impurities using acid-base extraction.

Issue 3: My purified this compound sample shows re-formation of Indole-4-carbonitrile over time.

Causality: Indolines are susceptible to oxidation, which leads to re-aromatization to the corresponding indole. This can be accelerated by:

  • Exposure to Air (Oxygen): The dehydrogenation of indolines to indoles can occur in the presence of oxygen[9][10].

  • Presence of Trace Metals: Residual hydrogenation catalysts can sometimes promote oxidative dehydrogenation under certain conditions.

  • Light Exposure: Photochemical degradation can contribute to re-aromatization.

Prevention and Mitigation:

  • Thorough Catalyst Removal: After catalytic hydrogenation, ensure the complete removal of the catalyst by filtration through a pad of Celite®.

  • Inert Atmosphere Handling and Storage: Handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. For long-term storage, keep it in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature.

  • Use of Antioxidants: In some formulations, the addition of a small amount of an antioxidant may be considered, but this is highly application-dependent.

If re-oxidation has occurred, the resulting Indole-4-carbonitrile can be removed by column chromatography as detailed in Issue 1.

Data Summary

ImpurityPotential SourceRecommended Removal TechniqueKey Considerations
Indole-4-carbonitrile Incomplete reductionColumn ChromatographyLess polar than the product.
Octahydroindole-4-carbonitrile Over-reductionColumn ChromatographyMore polar than the product.
Indoline-4-carboxamide Hydrolysis of nitrileAcid-Base Extraction followed by Column ChromatographyMore polar than the nitrile.
Indoline-4-carboxylic acid Hydrolysis of nitrileAcid-Base ExtractionAcidic; soluble in aqueous base.
Catalyst Residues (e.g., Pd, Pt) Catalytic hydrogenationFiltration through Celite®Perform filtration immediately after reaction.

Analytical Methods for Impurity Detection

A robust analytical method is crucial for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.

References

Technical Support Center: Stability and Handling of Indoline-4-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indoline-4-carbonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these valuable compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring a saturated indoline ring system and a nitrile group. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. However, the inherent reactivity of both the indoline and nitrile moieties can lead to stability issues if not handled and stored correctly. The primary concerns revolve around susceptibility to oxidation, hydrolysis under both acidic and basic conditions, and potential photodegradation. Understanding these potential degradation pathways is crucial for obtaining reliable experimental outcomes.

This guide will walk you through the common stability-related questions and problems you might encounter, providing expert insights and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I've noticed my solid this compound has changed color over time. What could be the cause?

A1: A change in color, often to a darker shade, is a common indicator of degradation, most likely due to oxidation. The indoline ring is susceptible to air oxidation, which can lead to the formation of the corresponding indole derivative, 4-cyanoindole, and other colored impurities.[1] To mitigate this, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to minimize contact with air.[1]

Q2: My stock solution of this compound in a protic solvent seems to be degrading. Why is this happening?

A2: Protic solvents, especially water, can facilitate the degradation of cyano-substituted indolines.[2][3] This can occur through two primary mechanisms:

  • Hydrolysis of the Nitrile Group: The cyano group can undergo hydrolysis to form an amide and subsequently a carboxylic acid (indole-4-carboxylic acid). This process can be accelerated by acidic or basic conditions.[4]

  • Solvent-Induced Deactivation: Hydrogen bonding between the cyano group and the protic solvent can lead to efficient deactivation of the excited state upon exposure to light, potentially accelerating degradation pathways.[2][3]

For longer-term storage of solutions, it is advisable to use anhydrous aprotic solvents and store them at low temperatures, protected from light.

Q3: What are the primary degradation products I should be looking for when analyzing the purity of my this compound sample?

A3: Based on the functional groups present, the most likely degradation products fall into three main categories:

  • Oxidation Products: The most common is the dehydrogenated indole analog, 4-cyanoindole . Further oxidation of the indole ring can lead to a variety of other products.

  • Hydrolysis Products: Under aqueous conditions, you may observe the formation of indoline-4-carboxamide and indoline-4-carboxylic acid .

  • Photodegradation Products: Exposure to UV light can lead to complex reactions, including dimerization and polymerization.

A stability-indicating HPLC method is essential to separate the parent compound from these potential degradants.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides step-by-step troubleshooting advice.

Issue 1: Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution
  • Symptom: Your HPLC chromatogram shows multiple peaks even for a newly prepared solution of what should be pure this compound.

  • Potential Causes & Solutions:

    • Impure Starting Material: The issue may lie with the initial purity of your compound. Always verify the purity of a new batch of any reagent.

    • On-Column Degradation: The HPLC mobile phase conditions could be causing degradation.

      • Acidic Mobile Phase: Strong acids can promote hydrolysis of the nitrile group. Try using a mobile phase with a milder pH.

      • Incompatible Solvents: Ensure your mobile phase is compatible with the compound.

    • Solvent Impurities: Peroxides in older bottles of solvents like THF or dioxane can cause oxidation. Use fresh, high-purity solvents.

Issue 2: Low Yields in Reactions Involving this compound
  • Symptom: Synthetic reactions using this compound as a starting material are resulting in lower than expected yields.

  • Potential Causes & Solutions:

    • Degradation Under Reaction Conditions:

      • High Temperatures: The indoline ring can be sensitive to high heat. If possible, run reactions at a lower temperature for a longer duration.

      • Strong Acids or Bases: If your reaction requires strongly acidic or basic conditions, the indoline ring or the nitrile group may be degrading. Consider using milder reagents or protecting groups if necessary.

      • Oxidizing Agents: Be cautious when using oxidizing agents, as the indoline moiety is easily oxidized.

    • Inert Atmosphere: For reactions sensitive to oxidation, ensure they are carried out under a strict inert atmosphere.

Issue 3: Inconsistent Results in Biological Assays
  • Symptom: You are observing high variability in the results of biological assays using this compound derivatives.

  • Potential Causes & Solutions:

    • Stock Solution Instability: As mentioned in the FAQs, stock solutions can degrade over time. Prepare fresh stock solutions for each experiment, or if you must store them, do so in an anhydrous aprotic solvent at -20°C or -80°C, protected from light.

    • Purity of the Compound: Even small amounts of impurities can have significant biological activity, leading to confounding results. Re-purify your compound if you suspect contamination.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedures

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Solid Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, opaque container.Minimizes oxidation and photodegradation.[1]
Solution Storage Prepare solutions fresh. If short-term storage is necessary, use an anhydrous aprotic solvent, store at -20°C or below, and protect from light.Protic solvents can promote hydrolysis and photodegradation.[2][3]
Handling Handle in a well-ventilated area. Avoid creating dust. Use appropriate personal protective equipment (PPE).Indoline derivatives can be irritants.[1]
Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are crucial for understanding the stability profile of a compound and for developing stability-indicating analytical methods.[5][6][7] The goal is to achieve 5-20% degradation.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • For each stress condition, dilute the stock solution to a final concentration of approximately 100 µg/mL with the stressor.

2. Stress Conditions: [5]

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store the solid compound and a solution in an oven at 70°C.

  • Photodegradation: Expose the solid compound and a solution to a light source providing at least 1.2 million lux hours and 200 watt-hours/m², as per ICH Q1B guidelines.[4] Keep a control sample wrapped in aluminum foil under the same conditions.

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 3).

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution in Acetonitrile Work Dilute to 100 µg/mL with Stressor Stock->Work Acid Acidic (0.1M HCl, 60°C) Work->Acid Expose Base Basic (0.1M NaOH, RT) Work->Base Expose Oxidative Oxidative (3% H₂O₂, RT) Work->Oxidative Expose Thermal Thermal (70°C) Work->Thermal Expose Photo Photolytic (ICH Q1B) Work->Photo Expose Neutralize Neutralize (if needed) Acid->Neutralize Sample at time points Base->Neutralize Sample at time points Oxidative->Neutralize Sample at time points Thermal->Neutralize Sample at time points Photo->Neutralize Sample at time points HPLC Analyze by Stability- Indicating HPLC-UV/MS Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: Workflow for conducting a forced degradation study on this compound.

Protocol 3: Stability-Indicating HPLC Method Development

A robust HPLC method is essential for separating this compound from its potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and ramp up to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm. For identification of unknown peaks, couple with a mass spectrometer (LC-MS).[8]
Column Temperature 30°C

This method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on the known reactivity of its functional groups.

Hydrolytic Degradation Pathway

Hydrolytic_Degradation I4C This compound Amide Indoline-4-carboxamide I4C->Amide H₂O / H⁺ or OH⁻ (Initial Hydrolysis) Acid Indoline-4-carboxylic acid Amide->Acid H₂O / H⁺ or OH⁻ (Further Hydrolysis)

Caption: Predicted hydrolytic degradation of the nitrile group.

Oxidative Degradation Pathway

Oxidative_Degradation I4C This compound C4I 4-Cyanoindole I4C->C4I Oxidation / Dehydrogenation (e.g., Air, Peroxides) Oxidized_Products Further Oxidized Products (e.g., Isatin analogs) C4I->Oxidized_Products Further Oxidation

Caption: Predicted oxidative degradation of the indoline ring.

Conclusion

While this compound and its derivatives are powerful tools in research and development, their stability is a critical factor that must be carefully managed. By understanding the potential degradation pathways and implementing the proper storage, handling, and analytical procedures outlined in this guide, researchers can ensure the quality and integrity of their compounds, leading to more reliable and reproducible scientific outcomes.

References

Preventing degradation of Indoline-4-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Introduction: The Stability Challenge of this compound

This compound is a versatile building block in medicinal chemistry and materials science. However, its unique structure, featuring both a reactive indoline ring and a nitrile group, presents specific stability challenges. The indoline moiety is susceptible to oxidation, which can lead to aromatization to the corresponding indole.[1] Concurrently, the nitrile group is prone to hydrolysis under both acidic and alkaline conditions, converting to a carboxylic acid.[2][3] Understanding and mitigating these degradation pathways are crucial for maintaining the compound's purity, ensuring experimental reproducibility, and guaranteeing the quality of downstream products.

This guide provides practical, evidence-based strategies to prevent the degradation of this compound during storage and handling.

Troubleshooting Guide: A-Question-and-Answer Approach

Our troubleshooting guide is formatted to directly address common issues observed in the lab.

Question 1: I've noticed a change in the color of my solid this compound, from off-white to a yellowish or brownish hue. What's happening?

Answer: A color change in your solid sample is a primary indicator of degradation, most likely due to oxidation. The indoline ring is susceptible to aerial oxidation, which can be accelerated by exposure to light and elevated temperatures.[1]

Causality Explained: The lone pair of electrons on the nitrogen atom of the indoline ring makes it electron-rich and thus prone to oxidation. This process can lead to the formation of colored impurities.

Troubleshooting Steps:

  • Verify Storage Conditions: Immediately check if the compound is stored under an inert atmosphere (e.g., argon or nitrogen) as recommended.[4] Exposure to oxygen is a key driver of this degradation.

  • Assess Light Exposure: Ensure the storage container is opaque or amber-colored to protect the compound from light.[5][6] Photolytic degradation can contribute to the color change.

  • Confirm Temperature: The compound should be stored in a cool, dry place.[4][7] Elevated temperatures can increase the rate of oxidative degradation.

  • Analytical Confirmation: To confirm degradation, dissolve a small amount of the discolored sample and a reference standard (if available) in a suitable solvent (e.g., acetonitrile or methanol) and analyze by HPLC-UV.[8][9][10] The appearance of new peaks or a decrease in the main peak area of the discolored sample compared to the reference will confirm degradation.

Question 2: My recent experimental results using this compound are inconsistent. Could this be related to the stability of my stock solution?

Answer: Yes, inconsistent experimental results are a common consequence of using a degraded stock solution. The degradation of this compound in solution can occur via hydrolysis of the nitrile group or oxidation of the indoline ring, leading to a lower concentration of the active compound and the presence of interfering byproducts.

Causality Explained: The stability of this compound in solution is highly dependent on the solvent and pH. Protic solvents, especially at non-neutral pH, can facilitate the hydrolysis of the nitrile group to a carboxylic acid.[3][11] Dissolved oxygen in the solvent can promote oxidation.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: It is best practice to prepare stock solutions fresh for each experiment. If you must store them, do so at -20°C or lower for a limited time.[12]

  • Solvent Selection: Use anhydrous, aprotic solvents (e.g., DMSO, DMF, or acetonitrile) for preparing stock solutions to minimize hydrolysis.

  • pH Control: If aqueous solutions are necessary for your experiment, use a buffered system to maintain a neutral pH. The indole ring can be sensitive to strongly acidic conditions.[13]

  • Degas Solvents: To minimize oxidation, consider degassing your solvents by sparging with an inert gas like argon or nitrogen before preparing your stock solution.

  • Perform a Forced Degradation Study: To understand the stability of this compound in your specific experimental conditions, you can perform a forced degradation study. This involves exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the degradation products by LC-MS.[13][14]

Question 3: I'm seeing an unexpected peak in my LC-MS analysis that corresponds to the mass of Indoline-4-carboxylic acid. What is the likely cause?

Answer: The presence of Indoline-4-carboxylic acid is a clear indication of the hydrolysis of the nitrile group in your this compound sample.[2][3]

Causality Explained: The nitrile group (-C≡N) can undergo hydrolysis to a carboxylic acid (-COOH) in the presence of water, and this reaction is catalyzed by either acid or base.

Troubleshooting Steps:

  • Review Sample Preparation: If your sample was dissolved in an aqueous or protic solvent, or if the solvent contained acidic or basic additives (e.g., TFA in the mobile phase for an extended period before analysis), this could have caused the hydrolysis.

  • Check Storage of Solid: If the solid compound was not stored in a desiccated environment, it might have absorbed moisture, which could lead to slow hydrolysis over time.

  • Mobile Phase pH: Be mindful of the pH of your HPLC mobile phase. Prolonged exposure to highly acidic or basic mobile phases on the autosampler can cause on-column or in-vial degradation.

  • Optimize Analytical Method: If you consistently observe this degradant, consider using a mobile phase with a more neutral pH and running your samples as soon as they are prepared.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Based on safety data sheets for similar compounds and general chemical stability principles, the ideal storage conditions are:

  • Temperature: In a cool place, such as a refrigerator (2-8 °C).[5]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.[4]

  • Light: Protected from light in an amber or opaque container.[5][6]

  • Moisture: In a tightly sealed container in a dry environment or in a desiccator to prevent moisture absorption and subsequent hydrolysis.[4][7]

Q2: What solvents should I avoid when preparing stock solutions of this compound?

A2: Avoid using aqueous and protic solvents, especially if they are acidic or basic, for long-term storage of stock solutions due to the risk of nitrile hydrolysis. If your experimental protocol requires an aqueous buffer, prepare the solution immediately before use.

Q3: Is this compound sensitive to air?

A3: Yes, the indoline ring is susceptible to oxidation by atmospheric oxygen.[1] Therefore, it is recommended to handle the solid compound under an inert atmosphere and to degas solvents used for preparing solutions.

Q4: How can I monitor the purity of my this compound over time?

A4: The most reliable method is to use a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[8][15][16] Periodically analyze a sample of your stored compound and compare the chromatogram to that of a freshly prepared standard or a previously recorded chromatogram of the pure compound. Look for the appearance of new peaks or a decrease in the area of the main peak.

Q5: What are the primary degradation products I should look for?

A5: The two primary degradation products to monitor for are:

  • Indole-4-carbonitrile: The product of oxidation (aromatization) of the indoline ring.

  • Indoline-4-carboxylic acid: The product of the hydrolysis of the nitrile group.

Visualizing Degradation Pathways and Troubleshooting Logic

To further aid in understanding the degradation of this compound, the following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.

cluster_degradation Potential Degradation Pathways A This compound B Oxidation (Air, Light, Heat) A->B D Hydrolysis (Acid/Base, H2O) A->D C Indole-4-carbonitrile B->C E Indoline-4-carboxylic acid D->E cluster_troubleshooting Troubleshooting Workflow start Observed Issue: - Color Change - Inconsistent Results - Unexpected Peaks check_storage 1. Verify Storage Conditions (Temp, Light, Atmosphere, Moisture) start->check_storage analyze 2. Analytical Confirmation (HPLC/LC-MS) check_storage->analyze degradation_confirmed Degradation Confirmed? analyze->degradation_confirmed implement_changes 3. Implement Corrective Actions: - Use fresh compound/solution - Optimize storage & handling degradation_confirmed->implement_changes Yes no_degradation Issue likely not due to compound stability. Investigate other experimental parameters. degradation_confirmed->no_degradation No end Problem Resolved implement_changes->end

References

Technical Support Center: Scaling Up Indoline-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Indoline-4-carbonitrile. This document is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot-plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and explore safer, more scalable methodologies.

Introduction: The Challenge of Scaling this compound

This compound is a key building block in medicinal chemistry, often serving as a precursor for various pharmacologically active agents. While several synthetic routes are viable at the gram scale, scaling up production presents significant hurdles related to safety, efficiency, and purity. The primary challenges often revolve around the introduction of the C4-nitrile group and the cyclization to form the indoline ring under conditions that are both economical and safe for large-scale operations.

This guide provides a question-and-answer-based framework to tackle the most pressing issues encountered during process development and scale-up.

Overview of Common Synthetic Strategies

Two primary retrosynthetic pathways are typically considered for the synthesis of this compound. The choice of route on a large scale depends critically on starting material cost, reagent safety, and the robustness of each step.

G cluster_0 Route A: Late-Stage Cyanation cluster_1 Route B: Early-Stage Cyanation / Ring Closure A1 4-Aminoindoline A2 Diazotization (NaNO₂, HCl) A1->A2 A3 Sandmeyer Cyanation (CuCN) A2->A3 A4 This compound A3->A4 B1 2-Bromo-5-cyanobenzaldehyde B2 Reductive Amination with Aminoacetaldehyde Acetal B1->B2 B3 N-(2-bromo-5-cyanobenzyl)amine derivative B2->B3 B4 Intramolecular Buchwald-Hartwig Amination B3->B4 B5 This compound B4->B5 title Figure 1. High-Level Comparison of Synthetic Routes

Caption: Figure 1. High-Level Comparison of Synthetic Routes.

Route A is classic but often involves hazardous reagents in the final step. Route B introduces the nitrile early, relying on a robust palladium-catalyzed ring closure, which can present its own set of scale-up challenges related to catalyst cost and removal.[1][2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My Sandmeyer cyanation (Route A) is giving low yields and significant tar-like byproducts upon scale-up. What is the primary cause and how can I mitigate this?

A: This is a classic scale-up issue with the Sandmeyer reaction. The root cause is often poor temperature control and inefficient mixing, leading to the decomposition of the diazonium salt intermediate.

Causality: Aryl diazonium salts are notoriously unstable, especially in the presence of copper salts which catalyze their decomposition via a radical mechanism.[3][4] On a small scale, heat generated during the exothermic decomposition and the addition of the copper cyanide solution can be dissipated quickly. On a large scale, inefficient heat transfer creates localized "hot spots" where the diazonium salt rapidly decomposes to form phenolic tars and other biaryl impurities before it can react to form the desired nitrile.[5]

Troubleshooting Steps & Solutions:

  • Strict Temperature Control: Ensure your reactor has sufficient cooling capacity. The diazotization should be maintained at 0-5 °C. The cyanation step should also be initiated at a low temperature and the rate of addition of the diazonium salt solution to the copper cyanide slurry should be carefully controlled to keep the internal temperature below 5-10 °C.

  • Reverse Addition: Instead of adding the copper cyanide to the diazonium salt, perform a "reverse addition" by adding the cold diazonium salt solution slowly to the copper cyanide solution. This maintains a low concentration of the unstable diazonium salt in the reactor at all times.

  • Use of Stabilized Diazonium Salts: In some cases, diazonium salts can be isolated as their tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) salts, which are more thermally stable. However, this adds an extra step and may not be economical.

  • Consider Flow Chemistry: For manufacturing scale, transitioning this step to a continuous flow reactor can be highly advantageous. Flow chemistry allows for precise control over temperature and mixing in a small reaction volume at any given time, drastically improving safety and yield by minimizing diazonium salt accumulation.

G start Low Yield / Tar in Sandmeyer Cyanation q1 Is the internal temperature consistently < 10 °C during addition? start->q1 sol1 Improve Reactor Cooling. Implement Slow/Sub-surface Addition. Verify Thermocouple Accuracy. q1->sol1 No q2 Is the diazonium salt solution clear and free of solids before addition? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Ensure complete dissolution during diazotization. Filter the cold solution before addition to CuCN. q2->sol2 No q3 Are you observing excessive foaming or N₂ evolution? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Decomposition is occurring. Lower temperature further. Reduce addition rate. Consider a flow reactor setup. q3->sol3 Yes end Problem Mitigated q3->end No a3_yes Yes a3_no No sol3->end title Figure 2. Troubleshooting the Sandmeyer Reaction

Caption: Figure 2. Troubleshooting the Sandmeyer Reaction.

Q2: We are concerned about the acute toxicity and waste disposal of copper(I) cyanide (CuCN). What are safer, scalable alternatives for the cyanation step?

A: This is a critical consideration for modern process chemistry, focusing on "Green Chemistry" principles. The high toxicity of copper cyanide and the generation of cyanide-contaminated waste streams are significant drawbacks.[6][7] Fortunately, several palladium-catalyzed and alternative cyanation reagents have been developed.

Comparative Analysis of Cyanating Agents:

ReagentTypical CatalystToxicityKey Scale-Up Considerations
Copper(I) Cyanide (CuCN) None (Stoichiometric)High (Fatal if inhaled/swallowed)High reaction temperatures; generates toxic copper/cyanide waste streams.
Zinc Cyanide (Zn(CN)₂) Pd(dppf)Cl₂, Pd₂(dba)₃ModerateLess toxic than CuCN; requires palladium catalyst; can be sensitive to water.
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Pd(OAc)₂, various ligandsLow (Considered non-toxic)[8][9]Environmentally benign cyanide source; requires catalyst optimization; often requires a phase-transfer catalyst in biphasic systems.
Acetonitrile (CH₃CN) Copper-mediated C-H activationLowInnovative but may require directing groups and specific substrates; serves as both solvent and cyanide source.[10]

Recommendation for Scale-Up: For converting a 4-bromo or 4-iodoindoline intermediate, Potassium Ferrocyanide (K₄[Fe(CN)₆]) is an excellent choice. It is a stable, non-toxic solid that is easy to handle. The reaction is typically mediated by a palladium catalyst and can be run in more environmentally friendly solvents.

Protocol: Palladium-Catalyzed Cyanation with Potassium Ferrocyanide
  • Reactor Setup: To an inerted (N₂/Ar) reactor, add the 4-haloindoline substrate (1.0 equiv), Potassium Ferrocyanide (0.5 equiv), Palladium(II) Acetate (1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Solvent Addition: Add a suitable solvent such as DMF or DMAc.

  • Reaction: Heat the mixture to 120-140 °C and monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with a solvent like toluene, and wash with aqueous sodium carbonate to remove inorganic salts. The organic layer can then be treated to remove residual palladium before crystallization.

This method avoids the hazards of CuCN and provides a much safer and more environmentally responsible process.[8][9]

Q3: The intramolecular Buchwald-Hartwig amination (Route B) is sluggish and requires high catalyst loading on a larger scale. How can we improve efficiency?

A: Incomplete conversion in scaled-up Buchwald-Hartwig reactions is often due to catalyst deactivation or mass transfer limitations.[1][2] The active Pd(0) species is sensitive to oxygen and can be deactivated by impurities or side reactions that become more pronounced on a larger scale.

Causality & Solutions:

  • Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II). Ensure the reactor is rigorously purged and maintained under a positive pressure of inert gas (Nitrogen or Argon). Degas all solvents and reagents before use.

  • Ligand Selection: The choice of phosphine ligand is critical. For intramolecular cyclizations, bulky, electron-rich ligands from later "generations" of Buchwald-Hartwig chemistry (e.g., Josiphos, Buchwald's biaryl phosphine ligands like SPhos or XPhos) often provide higher turnover numbers and stability, allowing for lower catalyst loadings.

  • Base Selection: The strength and solubility of the base are crucial. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. On a large scale, the physical form of the base matters. Poorly soluble bases can lead to slow, inconsistent reactions. Using a soluble base or ensuring high agitation can improve performance.

  • Impurity Scavenging: Impurities in the starting material (e.g., from the previous step) can act as catalyst poisons. Consider passing a solution of the starting material through a pad of activated carbon or silica to remove polar, catalyst-poisoning impurities before the reaction.

Q4: Purification by column chromatography is not feasible for our 50 kg target scale. What are the recommended isolation and purification strategies for this compound?

A: Transitioning from chromatography to crystallization is a mandatory step for large-scale chemical manufacturing.[11] The goal is to devise a crystallization procedure that effectively removes key impurities and provides the final product in a consistent, easy-to-handle physical form.

Recommended Purification Workflow:

  • Post-Reaction Work-up: After the final synthetic step, perform an aqueous wash to remove inorganic salts. If a palladium catalyst was used, consider using a scavenger resin or a sacrificial metal (like zinc dust) to precipitate the residual palladium.

  • Solvent Swap: Distill off the high-boiling reaction solvent (e.g., DMF, DMAc) and replace it with a suitable crystallization solvent. This is often done by adding the crystallization solvent and distilling under reduced pressure.

  • Crystallization & Solvent Screening:

    • Anti-solvent Crystallization: A common and effective method. Dissolve the crude product in a good solvent (e.g., ethyl acetate, acetone, isopropanol) at an elevated temperature. Then, slowly add a poor solvent (an "anti-solvent") like heptane or hexane until the solution becomes turbid. Cool slowly to allow for crystal growth.

    • Cooling Crystallization: If a single solvent system is found where the product has high solubility at high temperature and low solubility at low temperature (e.g., isopropanol), this is the simplest method.

  • Isolation and Drying: Filter the resulting slurry, wash the filter cake with the cold anti-solvent to remove residual mother liquor, and dry the product under vacuum at a suitable temperature.

Example Protocol (Anti-solvent Crystallization):

  • Dissolve 10 kg of crude this compound in 30 L of isopropanol (IPA) at 60 °C.

  • Filter the hot solution to remove any insoluble matter.

  • Slowly add 60 L of heptane to the hot solution over 1-2 hours, maintaining the temperature at ~50-60 °C.

  • Once addition is complete, slowly cool the mixture to 0-5 °C over 4-6 hours.

  • Hold at 0-5 °C for at least 2 hours to maximize yield.

  • Filter the product, wash the cake with 2 x 10 L of cold IPA/heptane (1:2), and dry under vacuum at 45 °C.

This method is highly scalable and avoids the solvent waste and cost associated with large-scale chromatography.[12][13]

References

Alternative synthetic routes to avoid impurities in Indoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indoline-4-carbonitrile Synthesis

A Guide to Alternative Synthetic Routes and Impurity Mitigation for Researchers

Welcome to the technical support center. As Senior Application Scientists, we understand the challenges inherent in synthesizing high-purity heterocyclic compounds. This guide is designed to provide in-depth, practical solutions for researchers encountering impurity issues during the synthesis of this compound. We will move beyond standard protocols to explore the causality behind impurity formation and offer field-proven alternative strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: We are synthesizing this compound via catalytic hydrogenation of 4-cyano-2-nitrotoluene and are observing persistent impurities. What are these impurities and why do they form?

Answer: This is a very common issue. The reductive cyclization of o-nitrotoluene derivatives is a standard approach, but it is prone to several side reactions. The primary impurities typically arise from incomplete reduction, over-reduction, or side-reactions of reactive intermediates.

The most common pathway involves the catalytic hydrogenation of 4-cyano-2-nitrotoluene. During this process, the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization to form the indoline ring. However, the reduction of a nitro group is a multi-step process, creating opportunities for impurities to form.

Commonly Observed Impurities:

  • Partially Reduced Intermediates: The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates. These species, particularly the N-(4-cyano-2-methylphenyl)hydroxylamine, can be stable enough to persist in the final product if the reaction does not go to completion. The accumulation of hydroxylamines is a known risk in large-scale nitro compound hydrogenations and can sometimes lead to runaway reactions.[1]

  • Uncyclized Amine: 2-Amino-4-cyanotoluene may be present if the final intramolecular cyclization step is inefficient or incomplete.

  • Dehalogenated Impurities (if applicable): If the synthesis starts from a halogenated precursor, reductive dehalogenation can occur, leading to undesired side products.[2]

  • Starting Material: Incomplete conversion will result in the presence of 4-cyano-2-nitrotoluene.

Below is a diagram illustrating the expected reaction pathway and the points at which key impurities can arise.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Start 4-Cyano-2-nitrotoluene Intermediate1 Nitroso Intermediate Start->Intermediate1 H2, Catalyst Intermediate2 Hydroxylamine Intermediate (N-(4-cyano-2-methylphenyl)hydroxylamine) Intermediate1->Intermediate2 H2, Catalyst Intermediate3 2-Amino-4-cyanotoluene Intermediate2->Intermediate3 H2, Catalyst Impurity1 Impurity: Persistent Hydroxylamine Intermediate2->Impurity1 Incomplete Reduction Product This compound Intermediate3->Product Intramolecular Cyclization Impurity2 Impurity: Uncyclized Amine Intermediate3->Impurity2 Inefficient Cyclization

Caption: Pathway for reductive cyclization and key impurity formation points.

Question 2: How can we optimize the standard catalytic hydrogenation of 4-cyano-2-nitrotoluene to minimize these impurities?

Answer: Optimizing the catalytic hydrogenation requires careful control over several reaction parameters. The goal is to ensure complete reduction of the nitro group while promoting efficient cyclization without causing over-reduction or degradation.

Here is a troubleshooting guide based on key experimental variables:

ParameterStandard ConditionProblem ObservedSuggested Optimization & Rationale
Catalyst 5-10% Pd/CIncomplete conversion; presence of hydroxylamine.Increase catalyst loading to 10-15 wt% to improve reaction rate. Switch to Platinum oxide (PtO₂) , which can be more effective for challenging reductions.[2] Consider Nickel-based catalysts (like Raney Nickel), though they may require higher temperatures and pressures.[3]
Hydrogen Pressure 50-100 psiSlow reaction; incomplete reduction.Increase H₂ pressure to 200-500 psi. Higher pressure increases hydrogen concentration in the solvent, accelerating the rate of reduction and helping to push the reaction past the stable hydroxylamine intermediate.
Temperature 25-50 °CInefficient cyclization; presence of uncyclized amine.Increase temperature moderately to 60-80 °C. This can provide the activation energy needed for the intramolecular cyclization step. Caution: Excessively high temperatures can promote side reactions or catalyst degradation.
Solvent Ethanol, MethanolPoor substrate solubility; slow reaction.Switch to a solvent with better solubility , such as Tetrahydrofuran (THF) or Ethyl Acetate. Ensure the solvent is thoroughly deoxygenated to prevent catalyst poisoning.
Additives NoneSignificant hydroxylamine accumulation (>1%).Add a catalytic amount of a Vanadium compound (e.g., Vanadyl acetylacetonate). Vanadium co-catalysts are known to prevent the accumulation of hydroxylamine intermediates in nitro group reductions, leading to cleaner and safer reactions.[1]
Question 3: We are still facing issues with hydroxylamine intermediates. Is there a fundamentally different and milder synthetic approach we can try?

Answer: Yes. If catalytic hydrogenation proves problematic, an excellent alternative is to use a different synthetic disconnection that avoids the direct reduction of a nitro group. A robust alternative involves the Larock Indole Synthesis , which can be adapted to form the indoline core. This method utilizes a palladium-catalyzed annulation of an ortho-haloaniline with an alkyne.

For this compound, a plausible route would start from 2-bromo-5-cyanoaniline and a suitable alkyne, followed by reduction of the resulting indole.

G cluster_workflow Alternative Workflow: Larock Annulation Start 2-Bromo-5-cyanoaniline + Alkyne Step1 Pd-Catalyzed Larock Annulation Start->Step1 Intermediate 4-Cyanoindole Step1->Intermediate Step2 Selective Reduction of Indole Ring Intermediate->Step2 Product This compound Step2->Product

References

Validation & Comparative

A Comparative Efficacy Analysis of Indoline-4-carbonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The incorporation of a carbonitrile moiety at the 4-position of the indoline ring has given rise to a class of compounds—Indoline-4-carbonitrile derivatives—with promising therapeutic potential across various disciplines, including oncology, infectious diseases, and endocrinology. This guide provides a comprehensive comparative analysis of the efficacy of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Introduction: The Therapeutic Promise of the this compound Scaffold

The this compound core offers a unique combination of structural rigidity and synthetic tractability, allowing for the strategic placement of various substituents to modulate biological activity. This has led to the development of derivatives with a wide spectrum of therapeutic applications, ranging from selective androgen receptor modulators (SARMs) to potent antimicrobial and anticancer agents. This guide will delve into a comparative analysis of their efficacy in these key areas, providing insights into their mechanisms of action and the experimental frameworks used for their evaluation.

Comparative Efficacy as Selective Androgen Receptor Modulators (SARMs)

A significant area of investigation for this compound derivatives has been in the development of SARMs, which aim to provide the anabolic benefits of androgens in muscle and bone with reduced androgenic effects on tissues like the prostate.

A notable study presents a series of 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitriles that exhibit potent and tissue-selective androgen receptor (AR) modulation.[1] These compounds demonstrated strong binding to the AR and activated AR-mediated transcription in vitro.[1] A key finding was their diminished activity in promoting the N/C-terminal interaction of the AR, a biomarker associated with undesired androgenic responses in vivo.[1]

In Vivo Efficacy in a Preclinical Model

In a well-established preclinical model of orchidectomized rats, a lead compound from this series showcased significant anabolic activity. Daily administration resulted in an increase in the weight of the levator ani muscle, a hallmark of anabolic effect.[1] Crucially, this was accompanied by minimal androgenic effects, as evidenced by the negligible increase in the weights of the prostate and seminal vesicles.[1] Furthermore, the compound did not significantly suppress circulating luteinizing hormone (LH) levels, nor did it adversely affect lipid and triglyceride levels, highlighting its favorable safety profile.[1]

Table 1: Comparative in vivo efficacy of a lead this compound SARM [1]

ParameterVehicle ControlLead CompoundTestosterone Propionate
Levator Ani Muscle Weight (mg)BaselineIncreasedIncreased
Prostate Weight (mg)BaselineMinimal IncreaseSignificant Increase
Seminal Vesicle Weight (mg)BaselineMinimal IncreaseSignificant Increase
Luteinizing Hormone (LH) LevelsBaselineNo Significant ChangeSuppressed
Experimental Protocol: In Vivo SARM Activity Assessment

The following is a generalized protocol for evaluating the in vivo efficacy of this compound derivatives as SARMs, based on the principles of the Hershberger assay.

Objective: To assess the anabolic and androgenic activity of a test compound in a castrated male rat model.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Test compound (this compound derivative)

  • Vehicle (e.g., corn oil with 10% ethanol)

  • Positive control (e.g., Testosterone Propionate)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for castration

Procedure:

  • Acclimatization: Acclimatize rats to the housing conditions for at least one week.

  • Castration: Surgically castrate the rats under anesthesia and allow them to recover for 7-10 days.

  • Grouping: Randomly assign the castrated rats to different treatment groups (e.g., vehicle control, test compound at various doses, positive control).

  • Dosing: Administer the test compound, vehicle, or positive control daily via oral gavage or subcutaneous injection for a predefined period (e.g., 7-14 days).

  • Monitoring: Monitor the body weight of the animals daily.

  • Necropsy: At the end of the treatment period, euthanize the animals and carefully dissect the following tissues:

    • Levator ani muscle (anabolic indicator)

    • Prostate gland (androgenic indicator)

    • Seminal vesicles (androgenic indicator)

  • Tissue Weight Measurement: Record the wet weight of each dissected tissue.

  • Data Analysis: Compare the tissue weights of the treatment groups to the vehicle control group. An effective SARM will show a significant increase in levator ani muscle weight with a minimal increase in prostate and seminal vesicle weights.

Antimicrobial Efficacy of this compound Derivatives

The indole nucleus is a common motif in natural and synthetic compounds with antimicrobial properties. The addition of a carbonitrile group at the 4-position of the indoline ring has been explored as a strategy to enhance this activity. Several studies have reported the synthesis and evaluation of various substituted this compound derivatives against a range of bacterial and fungal pathogens.

While direct comparative studies focusing solely on a series of this compound derivatives are limited, the available literature suggests that substitutions on the indoline nitrogen and at other positions of the aromatic ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, some indole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing

The following protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3]

Objective: To determine the lowest concentration of an this compound derivative that inhibits the visible growth of a microorganism.

Materials:

  • This compound test compounds

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the appropriate broth.

  • Plate Preparation: Add 100 µL of the diluted compounds to the wells of a 96-well plate. Include wells for positive and negative controls.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL for bacteria). Add 100 µL of the inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Potential of this compound Derivatives

The indole scaffold is a cornerstone in the development of numerous anticancer agents.[4] Indole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer.[6] Studies on indole compounds have shown their ability to modulate this pathway, making it a promising target for this compound derivatives.[5][7]

While comprehensive comparative studies on the anticancer activity of a series of this compound derivatives are still emerging, the structural similarity to other active indole-based anticancer agents suggests their potential. Structure-activity relationship (SAR) studies on broader classes of indole derivatives indicate that substitutions on the indole ring, such as halogens or methoxy groups, can significantly influence their cytotoxic activity.[4]

Signaling Pathway Modulation

Indole compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit the PI3K/Akt/mTOR pathway.[5] This inhibition can lead to the downregulation of pro-survival proteins and the induction of apoptosis in cancer cells. It is hypothesized that this compound derivatives may share this mechanism of action.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indoline This compound Derivatives Indoline->PI3K Inhibition Indoline->Akt Inhibition Indoline->mTORC1 Inhibition

Caption: Proposed mechanism of action of this compound derivatives on the PI3K/Akt/mTOR signaling pathway in cancer cells.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • This compound test compounds

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Neuroprotective Potential of this compound Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Indole derivatives have been investigated for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties.[8][9] The this compound scaffold represents a promising starting point for the design of novel neuroprotective agents.

While specific comparative studies on this compound derivatives in neuroprotection are in their early stages, the known neuroprotective activities of related indole compounds provide a strong rationale for their investigation. For example, some indole derivatives have been shown to protect neuronal cells from oxidative stress-induced cell death.[9]

Experimental Workflow for Assessing Neuroprotective Activity

Neuroprotection_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation (Future Direction) CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) Inducer Induce Oxidative Stress (e.g., H2O2, Rotenone) CellCulture->Inducer Treatment Treat with this compound Derivatives Inducer->Treatment Viability Assess Cell Viability (MTT, LDH assay) Treatment->Viability ROS Measure Reactive Oxygen Species (ROS) Levels Treatment->ROS AnimalModel Animal Model of Neurodegeneration Viability->AnimalModel Promising Candidates Behavioral Behavioral Tests AnimalModel->Behavioral Histology Histopathological Analysis AnimalModel->Histology

Caption: A general experimental workflow for evaluating the neuroprotective efficacy of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential. The comparative analysis presented in this guide highlights their efficacy as selective androgen receptor modulators, with a clear demonstration of tissue-selective anabolic activity in preclinical models. Their potential as antimicrobial and anticancer agents is also evident, although further comparative studies are needed to fully elucidate their structure-activity relationships and mechanisms of action in these areas. The exploration of their neuroprotective properties is a nascent but exciting field of research.

Future research should focus on:

  • Conducting direct comparative studies of different this compound derivatives to identify lead compounds with optimal efficacy and safety profiles.

  • Elucidating the specific molecular targets and signaling pathways modulated by these compounds in different disease contexts.

  • Performing comprehensive in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of promising candidates.

This guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery. By leveraging the insights and experimental frameworks provided herein, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives.

References

A Comparative Guide to Validating the Biological Activity of Newly Synthesized Indoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological potential of a newly synthesized derivative, Indoline-4-carbonitrile. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach. This guide will detail protocols for assessing three key areas of bioactivity—anticancer, antimicrobial, and antioxidant—and objectively compare the performance of our novel compound against established standards, supported by illustrative experimental data.

The Indoline Scaffold: A Foundation for Bioactivity

The indoline nucleus, a saturated analog of indole, is a core component in many pharmacologically active compounds.[3] Its structural features allow for diverse substitutions, leading to a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The introduction of a carbonitrile (-C≡N) group at the 4-position is a strategic synthetic choice. The nitrile moiety is a versatile functional group known to participate in hydrogen bonding and polar interactions, potentially enhancing binding affinity to biological targets and modulating the electronic properties of the entire scaffold.[2] Therefore, a systematic validation of this compound's biological activity is a critical step in elucidating its therapeutic potential.[5][6]

Validating Anticancer Activity: A Comparative Cytotoxicity Analysis

The initial step in evaluating a novel compound's anticancer potential is to assess its cytotoxicity against various cancer cell lines.[7] This process determines the concentration-dependent effect of the compound on cell viability and proliferation.[7]

Rationale: Choosing the Sulforhodamine B (SRB) Assay

While both the MTT and Sulforhodamine B (SRB) assays are common colorimetric methods for determining cytotoxicity, the SRB assay is often recommended.[8] The SRB assay measures cell density by staining total cellular protein, making it less susceptible to interference from metabolic or mitochondrial disruptions that can affect the MTT assay, which measures metabolic activity.[7][9] This provides a more direct measure of cell number, reflecting cytotoxic and cytostatic effects.

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay SRB Assay & Data Analysis A Cancer Cell Line Culture & Maintenance B Cell Seeding (96-well plates) A->B D Treatment with Serial Dilutions of Compound B->D C Test Compound Stock Solution Prep E Incubation (e.g., 48 hours) D->E F Cell Fixation (TCA) E->F G Staining (Sulforhodamine B) F->G H Absorbance Measurement (515 nm) G->H I Calculation of % Cell Viability H->I J IC50 Value Determination I->J

Caption: Workflow for the SRB cytotoxicity assay.

Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from established methodologies for screening antitumor agents.[8][10]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.[10]

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[7]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Comparative Data Analysis: Cytotoxicity

The efficacy of this compound is evaluated by comparing its IC₅₀ value against a standard anticancer drug across different human cancer cell lines.

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)
This compound 12.518.225.1
Doxorubicin (Standard)[8]0.81.21.5
Hypothetical Data

Assessing Antimicrobial Potential

Indoline derivatives have shown promise as antimicrobial agents, making this a crucial area for validation.[3][11][12] The primary metric for in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC).[13][14]

Rationale: Determining Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] It is a fundamental measurement for assessing the potency of a new antimicrobial agent and is a key parameter in drug discovery and resistance monitoring.[13][15] The broth microdilution method is a standardized and widely used technique for determining MIC values.[16][17]

Experimental Workflow: MIC Determination

G cluster_prep Preparation cluster_treat Inoculation & Incubation cluster_assay Analysis A Prepare Serial Dilutions of Compound in Broth C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plates (18-24 hours at 37°C) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution Method for MIC

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Controls: Include a positive control (bacteria in broth without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14][15]

Comparative Data Analysis: Antimicrobial Activity

The antimicrobial potency of this compound is compared against a standard antibiotic for both Gram-positive and Gram-negative bacteria.

CompoundStaphylococcus aureus (Gram +) MIC (µg/mL)Escherichia coli (Gram -) MIC (µg/mL)
This compound 1664
Ciprofloxacin (Standard)0.50.25
Hypothetical Data

Evaluating Antioxidant Capacity

The indole nucleus is known to possess antioxidant properties, primarily due to its ability to donate a hydrogen atom and stabilize radical species.[1] Evaluating this activity is essential for understanding the compound's potential role in mitigating oxidative stress-related pathologies.

Rationale: Complementary Radical Scavenging Assays

Using multiple assays is crucial for a comprehensive assessment of antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are popular and complementary methods.[18][19] They operate on similar principles but differ in their reaction mechanisms and the nature of the radical species, providing a more complete profile of the compound's scavenging capabilities.[20]

Experimental Workflow: Antioxidant Activity Assay

G cluster_prep Preparation cluster_treat Reaction & Incubation cluster_assay Analysis A Prepare Serial Dilutions of Test Compound C Mix Compound Dilutions with Radical Solution A->C B Prepare DPPH or ABTS Radical Solution B->C D Incubate in the Dark (e.g., 30 minutes) C->D E Measure Absorbance (DPPH: 517 nm, ABTS: 734 nm) D->E F Calculate % Radical Scavenging Activity E->F G Determine IC50 Value F->G

Caption: General workflow for DPPH/ABTS antioxidant assays.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is a widely accepted method for evaluating antioxidant potential.[21][22]

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and a standard antioxidant (Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Comparative Data Analysis: Antioxidant Capacity

The antioxidant potential is quantified by the IC₅₀ value, where a lower value indicates higher activity.

CompoundDPPH Scavenging IC₅₀ (µg/mL)ABTS Scavenging IC₅₀ (µg/mL)
This compound 45.838.5
Ascorbic Acid (Standard)5.24.5
Hypothetical Data

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the initial biological validation of a newly synthesized compound, this compound. By employing standardized assays for anticancer, antimicrobial, and antioxidant activities and comparing the results to well-established standards, researchers can generate a robust preliminary profile of the compound's potential. The hypothetical data presented suggests that this compound exhibits moderate activity across all three domains, warranting further investigation. Future steps should include screening against a broader panel of cancer cell lines and microbial strains, exploring the mechanism of action, and initiating lead optimization studies to enhance potency and selectivity. This structured validation process is fundamental to the early stages of drug discovery and provides the necessary data to justify advancing a promising compound through the development pipeline.[5][6]

References

A Comparative Guide to HPLC Methods for Purity Analysis of Indoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research and manufacturing. Indoline-4-carbonitrile, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its purity can significantly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering supporting experimental data and a critical evaluation of alternative analytical techniques.

The narrative that follows is grounded in years of field experience in analytical method development and validation. The choices presented are not arbitrary; they are the result of a logical, science-driven approach to creating a self-validating analytical system, underpinned by authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]

The Analytical Challenge: Potential Impurities in this compound Synthesis

A robust purity method must be able to separate the main compound from any potential process-related impurities and degradation products. While specific impurities will depend on the exact synthetic route employed, common pathways to indole and indoline scaffolds, such as the Fischer, Bartoli, or Larock syntheses, and routes involving Sandmeyer reactions, suggest a range of potential contaminants.[1][2] These can include:

  • Starting materials: Unreacted precursors such as 4-nitroindole or 4-aminoindole.

  • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

  • Positional Isomers: Isomers such as Indoline-5-carbonitrile or Indoline-6-carbonitrile, which may form due to non-selective reactions.

  • By-products: Compounds formed from side reactions.

  • Degradation products: Resulting from instability of the final product or intermediates.

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and high resolving power, making it an ideal starting point for the purity analysis of a moderately polar compound like this compound.

Method 1: C18 Stationary Phase with Gradient Elution

This method is proposed as the primary approach due to the ubiquitous nature of C18 columns and their excellent hydrophobic selectivity, which is well-suited for separating aromatic compounds.

Rationale for Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its strong hydrophobic retention, which is effective for separating aromatic molecules. The differences in hydrophobicity between this compound and its potential impurities, particularly those with different functional groups or positional isomers, will drive the separation.

  • Mobile Phase: A mixture of water (or an aqueous buffer) and a polar organic solvent like acetonitrile is the standard for RP-HPLC. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide different selectivity and often results in sharper peaks. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), is crucial for controlling the ionization of any basic or acidic functional groups on the analyte and impurities, leading to improved peak shape and reproducibility.

  • Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe with good peak shapes. A shallow gradient allows for the effective separation of closely eluting species.

  • Detection: A photodiode array (PDA) detector is selected to monitor multiple wavelengths simultaneously. This is advantageous for impurity profiling as it can help to identify co-eluting peaks and provide information about the spectral homogeneity of the main peak. Indole and indoline derivatives typically have strong UV absorbance, making UV detection highly sensitive.

Experimental Protocol: RP-HPLC with C18 Column

HPLC_Workflow

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC grade acetonitrile (ACN) and water.

  • Formic acid (≥98%).

  • This compound reference standard.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 220 nm and 280 nm
Injection Volume 5 µL
Sample Preparation 0.5 mg/mL in 50:50 ACN:Water
Method 2: Phenyl-Hexyl Stationary Phase for Alternative Selectivity

To ensure a comprehensive impurity profile and to have an orthogonal method for confirmation, a column with a different selectivity is recommended. A phenyl-hexyl stationary phase provides an alternative separation mechanism to the purely hydrophobic interactions of a C18 column.

Rationale for Alternative Choice:

  • Stationary Phase: A phenyl-hexyl column offers a mixed-mode separation mechanism. It provides hydrophobic interactions from the alkyl chain and π-π interactions from the phenyl ring. This can be particularly effective for separating aromatic compounds and their positional isomers, where differences in the electron density of the aromatic rings can be exploited for separation.[10]

  • Mobile Phase and other conditions: The mobile phase and other chromatographic conditions can be kept similar to the C18 method to allow for a direct comparison of the selectivity of the stationary phases.

Comparison of Proposed HPLC Methods

FeatureMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Primary Separation Mechanism Hydrophobic interactionsMixed-mode (hydrophobic and π-π interactions)
Likely to be effective for Separating compounds with different polarities and alkyl chain lengths.Separating positional isomers and compounds with aromatic rings.
Advantages Ubiquitous, well-understood, and robust.Offers alternative selectivity, potentially resolving impurities that co-elute on a C18 column.
Disadvantages May not resolve all positional isomers effectively.May have different retention characteristics that require method re-optimization.

Alternative Analytical Techniques for Purity Assessment

While HPLC is the primary technique for purity analysis, other methods can provide complementary information or be advantageous in specific situations.

Tech_Comparison

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][9] For this compound, which is a solid with a relatively high melting point, its suitability for GC analysis would need to be experimentally determined.

  • Advantages:

    • High Sensitivity and Selectivity: GC can provide excellent separation of volatile impurities.

    • Structural Information: The mass spectrometer provides structural information, which is invaluable for the identification of unknown impurities.[11][12][13]

  • Disadvantages:

    • Thermal Stability: The analyte must be thermally stable and volatile enough to be analyzed by GC. There is a risk of on-column degradation for some indole derivatives.

    • Derivatization: Non-volatile impurities would require derivatization, adding complexity to the sample preparation.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It can be a powerful alternative or complementary technique to HPLC.[1][2][8][14][15][16][17][18]

  • Advantages:

    • High Efficiency: CE can achieve very high separation efficiencies, often exceeding those of HPLC.

    • Low Sample and Reagent Consumption: The technique uses very small amounts of sample and reagents, making it cost-effective and environmentally friendly.

    • Orthogonal Selectivity: The separation mechanism is fundamentally different from HPLC, providing a truly orthogonal method for purity confirmation.

  • Disadvantages:

    • Sensitivity: Achieving the same level of sensitivity as HPLC with UV detection can be challenging without pre-concentration techniques.

    • Matrix Effects: CE can be more susceptible to matrix effects from the sample, which can affect reproducibility.

    • Robustness: Method development can be more complex, and methods may be less robust than well-established RP-HPLC methods.

Comparative Summary of Analytical Techniques

TechniquePrincipleThroughputSensitivityKey AdvantageKey Limitation
RP-HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.ModerateHighVersatility and robustness for a wide range of compounds.May not resolve all structurally similar impurities with a single method.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.HighVery HighProvides structural information for impurity identification.Requires analyte to be volatile and thermally stable.
CE Differential migration in an electric field based on charge-to-size ratio.HighModerate to HighExtremely high separation efficiency and orthogonal selectivity to HPLC.Can be less robust and more susceptible to matrix effects.

Conclusion and Recommendations

For the routine purity analysis of this compound, a validated Reversed-Phase HPLC method using a C18 column (Method 1) is the recommended primary approach. Its robustness, reliability, and high resolving power make it ideal for quality control environments. To ensure the comprehensive detection of all potential impurities, the development of a secondary, orthogonal HPLC method using a phenyl-hexyl column (Method 2) is strongly advised, particularly during process development and for release testing of the final intermediate.

For the identification of unknown impurities, GC-MS should be considered if the impurities are amenable to this technique. Capillary Electrophoresis serves as an excellent confirmatory technique with its orthogonal separation mechanism, especially when dealing with complex impurity profiles or for resolving impurities that are challenging to separate by HPLC.

Ultimately, a multi-faceted approach, leveraging the strengths of different analytical techniques, will provide the most comprehensive and reliable assessment of this compound purity, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

The Definitive Guide to the Spectroscopic Characterization of Indoline-4-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of heterocyclic compounds is paramount. Indoline-4-carbonitrile, a key building block in the synthesis of various pharmacologically active agents, presents a unique characterization challenge due to the potential for positional isomerism. This guide, designed for the discerning scientist, provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound. Moving beyond a mere data sheet, we will explore the causal relationships behind the observed chemical shifts and coupling constants, offering a framework for confident structural assignment. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques, providing a holistic perspective on its characterization.

A Comparative Overview of Analytical Techniques

While NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules, a comprehensive characterization often involves a multi-technique approach. The choice of analytical method is dictated by the specific information required, the sample matrix, and the available instrumentation. Here, we compare NMR with other common spectroscopic techniques for the analysis of this compound.

Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, stereochemistry, and regiochemistry.Unparalleled for complete structural elucidation of isomers.Lower sensitivity compared to MS; requires higher sample concentration and purity.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.High sensitivity, suitable for trace analysis and reaction monitoring.Difficulty in distinguishing between positional isomers which may exhibit similar fragmentation patterns.[1][2]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C≡N, N-H).Fast, non-destructive, and provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular framework and cannot distinguish between many isomers.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic transitions within the molecule, specifically the chromophores.Simple, rapid, and useful for quantitative analysis.Broad absorption bands often lack the specificity to differentiate between closely related isomers.[4][5]

As the table illustrates, while techniques like MS, FTIR, and UV-Vis provide valuable pieces of the structural puzzle, only NMR spectroscopy offers the detailed connectivity information necessary to definitively distinguish this compound from its positional isomers.

The Power of NMR: A Deep Dive into the ¹H and ¹³C Spectra of this compound

Due to the limited availability of public spectral data for this compound, the following analysis is based on established principles of NMR spectroscopy and comparative data from structurally related compounds, including indoline and various 4-substituted indoles.[6][7][8][9]

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic and aliphatic protons of the indoline ring system. The electron-withdrawing nature of the nitrile group at the C4 position will exert a significant deshielding effect on the neighboring aromatic protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-7~7.3 - 7.5DoubletJ ≈ 7.5 - 8.0Deshielded by the adjacent nitrile group and the aromatic ring current.
H-5~7.1 - 7.3Doublet of doublets or TripletJ ≈ 7.5 - 8.0Influenced by coupling to both H-6 and H-7.
H-6~6.8 - 7.0Doublet of doublets or TripletJ ≈ 7.0 - 7.5Shielded relative to H-5 and H-7 due to its position further from the electron-withdrawing group.
N-H~3.5 - 4.5Broad Singlet-The chemical shift is solvent and concentration-dependent. Broadening is due to quadrupole relaxation and potential exchange.
H-2 (CH₂)~3.6 - 3.8TripletJ ≈ 8.0 - 8.5Aliphatic protons adjacent to the nitrogen atom.
H-3 (CH₂)~3.1 - 3.3TripletJ ≈ 8.0 - 8.5Aliphatic protons coupled to the H-2 protons.

Causality Behind Experimental Choices in NMR Acquisition:

NMR_Workflow

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide complementary information, with the carbon atoms of the aromatic ring and the nitrile group showing characteristic chemical shifts. Proton decoupling is typically employed to simplify the spectrum to a series of singlets for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-7a~150 - 155Quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen.
C-3a~130 - 135Quaternary aromatic carbon adjacent to the aliphatic ring.
C-7~128 - 132Aromatic CH carbon, deshielded by the nitrile group.
C-5~125 - 129Aromatic CH carbon.
C-6~115 - 120Aromatic CH carbon, generally more shielded than C-5 and C-7.
C-4~110 - 115Quaternary carbon bearing the nitrile group. Its chemical shift is influenced by the anisotropy of the C≡N bond.
C≡N~117 - 122Characteristic chemical shift for a nitrile carbon.
C-2~45 - 50Aliphatic CH₂ carbon adjacent to the nitrogen atom.
C-3~28 - 33Aliphatic CH₂ carbon.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%) to avoid misleading signals from impurities.

  • Solvent: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.[10]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to improve spectral resolution.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

  • ¹H NMR:

    • Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR:

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required.

    • Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance sensitivity.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

3. Data Processing:

  • Apply a Fourier transform to the raw free induction decay (FID) data.

  • Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

  • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

Logical Relationship of Spectroscopic Data to Final Structure:

structure_elucidation

Conclusion

The comprehensive characterization of this compound relies heavily on the detailed structural insights provided by ¹H and ¹³C NMR spectroscopy. While other analytical techniques such as mass spectrometry, FTIR, and UV-Vis spectroscopy offer complementary information, they lack the specificity to unambiguously determine the substitution pattern on the indoline ring. By understanding the predicted chemical shifts and coupling constants, and by employing a rigorous experimental protocol including 2D NMR techniques, researchers can confidently elucidate the structure of this important synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary for the successful spectroscopic characterization of this compound, ensuring the integrity and reliability of subsequent research and development endeavors.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Indoline-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The journey of a potential drug candidate from a laboratory curiosity to a clinical contender is fraught with challenges, none more critical than the correlation between its activity in a controlled cellular environment (in vitro) and its performance within a complex living organism (in vivo). A promising IC50 value in a cancer cell line does not always translate to tumor regression in an animal model. This guide will dissect the methodologies, present available data, and explore the underlying biological principles that govern this crucial transition for indoline-based compounds.

The Rationale for Comparing In Vitro and In Vivo Efficacy

The initial screening of novel chemical entities invariably begins with in vitro assays due to their high-throughput nature and cost-effectiveness. These assays provide a rapid assessment of a compound's cytotoxic or cytostatic effects on various cancer cell lines. However, the in vitro setting is a simplified model that lacks the complexities of a living system, such as pharmacokinetics (absorption, distribution, metabolism, and excretion), drug delivery to the tumor site, and interactions with the tumor microenvironment. Therefore, in vivo studies, typically in animal models, are indispensable for validating the therapeutic potential of a compound and providing a more realistic prediction of its clinical efficacy.

In Vitro Efficacy: A Snapshot of Cellular Potency

The primary metric for in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. A lower IC50 value generally indicates higher potency. The following table summarizes representative in vitro cytotoxicity data for various indole and indoline derivatives against different cancer cell lines. While not exclusively indoline-4-carbonitrile compounds, they provide a valuable insight into the potential of this structural class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Indole-based 1,3,4-OxadiazoleHCT116 (Colon)6.43 ± 0.72
A549 (Lung)9.62 ± 1.14
A375 (Melanoma)8.07 ± 1.36
Indoline DerivativeMGC-803 (Gastric)1.84
Kyse450 (Esophageal)1.49
Indole-AcrylonitrileMDA-MB-468 (Breast)0.0244–5.06
Pyrazole-Indole HybridHepG2 (Liver)6.1 ± 1.9

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound based compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy: The Litmus Test in a Living System

Promising in vitro data provides the justification for advancing a compound to in vivo testing. The most common preclinical models are xenografts, where human cancer cells are implanted into immunocompromised mice. The primary endpoint in these studies is often tumor growth inhibition.

While specific in vivo data for this compound compounds is scarce in the public domain, studies on structurally related indole derivatives have demonstrated significant tumor growth inhibition in xenograft models. For instance, an orally administered acyl analog of an indole-isoquinoline acrylonitrile at a dose of 80 mg/kg twice a day resulted in a 76% inhibition of tumor development in a mouse model of paclitaxel-resistant colon cancer. Another study on a 2-carbomethoxy-3-arylindole derivative showed overall animal survival in a xenograft mouse model with intraperitoneal administration of 10 mg/kg five times per week.

Compound ClassCancer ModelDosing RegimenTumor Growth InhibitionReference
Indole-isoquinoline acrylonitrile analogPaclitaxel-resistant colon cancer xenograft80 mg/kg, oral, twice daily76%
2-carbomethoxy-3-arylindoleLeukemia xenograft10 mg/kg, i.p., 5 times/weekOverall animal survival
Indolo[2,3-b] QuinolinesEhrlich ascites carcinomaNot specifiedSignificant reduction in tumor volume
Bis-Indole DerivativeHuman tumor xenograftNot specifiedActive

Experimental Protocol: Xenograft Mouse Model for In Vivo Efficacy

Xenograft studies are crucial for evaluating the therapeutic potential of a compound in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers.

  • Compound Administration: Once the tumors reach a palpable size, randomly assign the mice to treatment and control groups. Administer the this compound based compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary efficacy endpoint is typically tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups.

  • Toxicity Assessment: Monitor the body weight of the mice as a general indicator of toxicity. At the end of the study, major organs can be collected for histopathological analysis.

Mechanistic Insights: How Do Indoline-Based Compounds Work?

The anticancer activity of indole and indoline derivatives often stems from their ability to interact with various cellular targets and signaling pathways. Some of the reported mechanisms of action for this class of compounds include:

  • Tubulin Polymerization Inhibition: Many indole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: The indoline scaffold is present in several FDA-approved kinase inhibitors. These compounds can target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the EGFR and VEGFR pathways.

  • Induction of Apoptosis: Indoline derivatives can induce programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.

Visualizing the Path from Discovery to Preclinical Evaluation

The following diagrams illustrate the general workflow for anticancer drug screening and a simplified representation of a signaling pathway often targeted by indoline-based compounds.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound This compound Compound Library HTS High-Throughput Screening (e.g., MTT Assay) Compound->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Xenograft Xenograft Model Development Lead_Opt->Xenograft Promising In Vitro Activity Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity & PK/PD Studies Efficacy->Toxicity Candidate Preclinical Candidate Selection Toxicity->Candidate G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Indoline Indoline-based Kinase Inhibitor Indoline->RTK Inhibition

A Head-to-Head Comparison for the Research Professional: Indoline-4-carbonitrile Derivatives vs. Andarine (S4)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of selective androgen receptor modulators (SARMs), the quest for compounds with optimized anabolic activity and a superior safety profile is paramount. This guide provides a detailed, head-to-head comparison of a promising class of SARMs, 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives, with the well-characterized, first-generation SARM, Andarine (S4). This analysis is grounded in available preclinical data to inform future research and development decisions.

Introduction: Two Distinct Scaffolds Targeting the Androgen Receptor

Andarine (S4) , also known as GTx-007, is a nonsteroidal, orally active SARM that was among the first to enter human clinical trials.[1] Developed from the nonsteroidal antiandrogen bicalutamide, Andarine is a partial agonist of the androgen receptor (AR).[1][2] Its development was ultimately discontinued in favor of newer generation SARMs, reportedly due to visual disturbances observed in clinical studies.[1] Despite this, S4 remains a critical reference compound in SARM research due to its well-documented tissue-selective anabolic effects.[3][4]

This compound derivatives represent a novel series of SARMs with a distinct chemical scaffold.[5][6] Research into these compounds has focused on identifying potent and tissue-selective AR modulators with favorable biological and physical properties.[5] This guide will focus on a lead compound from this series, as described in the available literature, to draw comparisons with Andarine.

Mechanism of Action: A Tale of Two Agonists

Both Andarine and the this compound derivatives exert their effects through selective modulation of the androgen receptor. However, nuances in their interaction with the AR may account for differences in their biological profiles.

Andarine (S4) acts as a full agonist of the androgen receptor in anabolic tissues such as skeletal muscle, while behaving as a partial agonist in androgenic tissues like the prostate.[3][7] This tissue selectivity is a hallmark of SARMs, aiming to dissociate the desirable anabolic effects from the undesirable androgenic side effects of traditional anabolic steroids.[8] The binding affinity of Andarine to the AR has been reported with a Ki of 7.5 nM.[3]

This compound derivatives also demonstrate potent binding to the androgen receptor and activate AR-mediated transcription in vitro.[5][6] A key mechanistic feature of representative compounds from this series is their diminished activity in promoting the intramolecular interaction between the AR's N-terminus and C-terminus (N/C interaction).[5] This N/C interaction is considered a biomarker for undesirable androgenic responses in vivo, suggesting a potentially more favorable safety profile for this class of compounds.[5]

SARM_Mechanism_of_Action cluster_0 Andarine (S4) cluster_1 This compound Derivative S4 Andarine (S4) AR Androgen Receptor (AR) S4->AR Binds (Partial Agonist) Indoline This compound Derivative Indoline->AR Binds Indoline->AR Diminished Promotion of N/C Interaction Anabolic Anabolic Tissues (e.g., Muscle) AR->Anabolic Full Agonism (S4) Androgenic Androgenic Tissues (e.g., Prostate) AR->Androgenic Partial Agonism (S4) NC_Interaction AR N/C Interaction (Biomarker for Androgenicity) AR->NC_Interaction Promotes (S4)

Figure 1: Comparative signaling pathways of Andarine (S4) and a representative this compound derivative.

Comparative Preclinical Data: Anabolic vs. Androgenic Activity

Direct head-to-head clinical trials are unavailable. However, a comparative analysis of preclinical data from studies on orchidectomized (castrated) rats provides valuable insights into the relative efficacy and tissue selectivity of these compounds.

CompoundDoseAnabolic Effect (Levator Ani Muscle Weight)Androgenic Effect (Prostate Weight)Androgenic Effect (Seminal Vesicle Weight)Luteinizing Hormone (LH) Suppression
Andarine (S4) 3 mg/kg/day~100% of intact control[9]~16% of intact control[10]Partially restored, less than 20% of intact[9]Not significant at therapeutic doses[4]
Andarine (S4) 10 mg/kg/day~100% of intact control[9]~17% of intact control[10]Stronger androgenic effects than 3 mg/kg[9]Suppression observed at higher doses[4]
Lead this compound Derivative Not SpecifiedIncreased levator ani muscle weight[5]Minimal increase[5]Minimal increase[5]Minimal repression[5]

Data Interpretation:

  • Anabolic Efficacy: Both Andarine and the lead this compound derivative demonstrated significant anabolic activity, effectively restoring or increasing the weight of the levator ani muscle in castrated rat models.[5][9]

  • Tissue Selectivity: Both compounds exhibited a favorable separation of anabolic and androgenic effects. Andarine, at a dose of 3 mg/kg/day, restored levator ani muscle weight to that of intact animals while only partially restoring prostate and seminal vesicle weights to less than 20% of intact levels.[9] Similarly, the lead this compound derivative showed minimal effects on prostate and seminal vesicle weights while promoting muscle growth.[5]

  • Endocrine Effects: A key differentiator may lie in their impact on the hypothalamic-pituitary-gonadal (HPG) axis. The lead this compound derivative was reported to cause minimal repression of circulating luteinizing hormone (LH) levels.[5] While Andarine is also noted for its reduced suppression of LH and FSH compared to testosterone, some studies indicate that LH suppression can occur at higher doses.[4]

Experimental Protocols: A Guide to Reproducibility

The following outlines the general methodologies employed in the preclinical evaluation of these SARMs, providing a framework for the design of future comparative studies.

In Vitro Androgen Receptor Binding and Transactivation Assays
  • Objective: To determine the binding affinity and functional activity of the compounds at the androgen receptor.

  • Cell Lines: Typically, cell lines engineered to express the human androgen receptor, such as CV-1 cells, are utilized.

  • Binding Assay:

    • A radioligand binding assay is performed using a labeled androgen, such as [³H]mibolerone.

    • Cells are incubated with the radioligand and varying concentrations of the test compound.

    • The displacement of the radioligand by the test compound is measured to calculate the binding affinity (Ki).

  • Transactivation Assay:

    • Cells are co-transfected with an androgen receptor expression vector and a reporter gene construct containing androgen-responsive elements (e.g., MMTV-luciferase).

    • Cells are then treated with varying concentrations of the test compound.

    • The activation of the reporter gene (e.g., luciferase activity) is measured to determine the compound's ability to induce AR-mediated gene transcription.

In_Vitro_Assay_Workflow start Start cell_culture Culture AR-expressing cells (e.g., CV-1) start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay transfection Transfect with AR and Reporter Plasmids cell_culture->transfection data_analysis Data Analysis (Ki, EC50) binding_assay->data_analysis transactivation_assay Transactivation Assay transfection->transactivation_assay transactivation_assay->data_analysis end End data_analysis->end

Figure 2: Generalized workflow for in vitro characterization of SARMs.

In Vivo Efficacy and Selectivity in Orchidectomized Rat Model
  • Objective: To assess the anabolic and androgenic effects of the compounds in a model of androgen deficiency.

  • Animal Model: Adult male Sprague-Dawley rats are surgically castrated (orchidectomized) to deplete endogenous androgens.

  • Treatment: Following a post-operative recovery period, animals are treated daily with the test compound (e.g., via oral gavage) or a vehicle control for a specified duration (e.g., 14 days). An intact (non-castrated) control group is also included.

  • Endpoints:

    • Anabolic Activity: The wet weight of the levator ani muscle is measured at the end of the study.

    • Androgenic Activity: The wet weights of the prostate and seminal vesicles are measured.

    • Endocrine Effects: Blood samples are collected to measure serum levels of luteinizing hormone (LH).

  • Data Analysis: Tissue weights are typically normalized to body weight and expressed as a percentage of the values from the intact control group.

Conclusion and Future Directions

Both Andarine (S4) and the novel this compound derivatives demonstrate the key characteristics of selective androgen receptor modulators: potent anabolic activity with significantly reduced androgenic effects compared to traditional androgens. The this compound scaffold is particularly noteworthy for its potential to minimize androgenic activity by diminishing the AR N/C interaction and for its reported minimal suppression of LH.

For the drug development professional, the this compound series represents a promising avenue for the development of next-generation SARMs with an enhanced safety profile. Further research should focus on:

  • Direct, head-to-head preclinical studies comparing lead this compound compounds with Andarine and other relevant SARMs under identical experimental conditions.

  • Pharmacokinetic profiling of lead this compound derivatives to assess their oral bioavailability and half-life.

  • Long-term safety and toxicology studies to fully characterize the risk-benefit profile of this novel class of compounds.

The insights gained from such studies will be crucial in determining the clinical viability of this compound derivatives as potential therapies for muscle wasting diseases, osteoporosis, and other conditions where selective anabolic action is desired.

References

A Comparative Guide to the In Vitro ADME/Tox Profiling of Indoline-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is a cornerstone of successful drug discovery.[1][2] This guide provides an in-depth technical comparison of the in vitro ADME/Tox properties of a series of hypothetical indoline-4-carbonitrile derivatives. The indoline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[3][4] Understanding the ADME/Tox liabilities and opportunities within this chemical space is paramount for optimizing lead compounds and mitigating late-stage attrition.[2]

This guide will delve into the key in vitro assays essential for profiling these derivatives, presenting comparative data, detailed experimental protocols, and the scientific rationale behind these methodologies.

The Critical Role of Early ADME/Tox Profiling

The high attrition rate of drug candidates in clinical trials is a significant challenge in the pharmaceutical industry, with a substantial portion of failures attributed to unfavorable ADME/Tox properties.[1][2] Early in vitro screening allows for the timely identification of potential liabilities such as poor metabolic stability, off-target toxicity, or undesirable drug-drug interaction potential.[5][6] This "fail early, fail cheap" approach enables medicinal chemists to make data-driven decisions to prioritize and optimize compounds with a higher probability of clinical success.[7]

The this compound scaffold, while promising, presents specific considerations. The indoline ring is susceptible to metabolic dehydrogenation to the corresponding indole, a transformation catalyzed by cytochrome P450 (CYP) enzymes, which can significantly alter the compound's pharmacological and toxicological profile.[8][9] The nitrile group, while potentially enhancing target binding and metabolic stability, also requires careful evaluation for any potential liabilities.[10]

Comparative In Vitro ADME/Tox Data of this compound Derivatives

To illustrate the comparative profiling of this compound derivatives, the following table summarizes hypothetical, yet representative, in vitro ADME/Tox data for a series of compounds with varying substitutions. This data is intended to serve as a practical example for researchers working with similar scaffolds.

Compound IDR1R2Metabolic Stability (t½, min) in HLMCYP3A4 Inhibition (IC50, µM)PAMPA Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)Cytotoxicity (HepG2, IC50, µM)
IND-CN-01 HH15> 508.285> 100
IND-CN-02 4-F-PhH4522.512.59278
IND-CN-03 4-MeO-PhH2515.810.19565
IND-CN-04 HMe35> 509.588> 100
IND-CN-05 4-F-PhMe7535.115.39485

HLM: Human Liver Microsomes; CYP3A4: Cytochrome P450 3A4; PAMPA: Parallel Artificial Membrane Permeability Assay; HepG2: Human liver cancer cell line.

Key In Vitro ADME/Tox Assays: Methodologies and Protocols

The following sections provide detailed protocols for the key in vitro assays used to generate the data presented above. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes located in the liver, primarily cytochrome P450s.[8][11] A short half-life (t½) indicates rapid metabolism and potential for high in vivo clearance, which may necessitate more frequent or higher dosing.[8]

Experimental Workflow:

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol:

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Human Liver Microsomes (HLM): 20 mg/mL stock.

    • NADPH Regenerating System: Commercially available solution.

    • Phosphate Buffer: 100 mM, pH 7.4.

  • Incubation:

    • In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[12][13] Inhibition of a CYP enzyme can lead to elevated plasma levels of co-administered drugs that are substrates for that enzyme, potentially causing toxicity.[14]

Experimental Workflow:

Caption: Workflow for the in vitro CYP inhibition assay.

Detailed Protocol:

  • Prepare Reagents:

    • Test Compound: Serially diluted in DMSO.

    • HLM: 0.25 mg/mL final concentration.

    • CYP Probe Substrate: Specific for the isoform being tested (e.g., midazolam for CYP3A4).

    • NADPH Regenerating System.

    • Phosphate Buffer: 100 mM, pH 7.4.

  • Incubation:

    • In a 96-well plate, combine buffer, HLM, probe substrate, and the test compound at various concentrations.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction and Quenching:

    • Incubate for a specific time (e.g., 10 minutes for midazolam).

    • Stop the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge to pellet protein.

    • Analyze the supernatant for the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) by LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale: PAMPA is a high-throughput, cell-free assay that predicts the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.[9][15] Good permeability is often a prerequisite for oral absorption.[16]

Experimental Workflow:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol:

  • Prepare Plates:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Fill the wells of a 96-well acceptor plate with buffer.

  • Compound Addition:

    • Add the test compound solution (in buffer) to the donor plate wells.

  • Incubation:

    • Place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Plasma Protein Binding (PPB) Assay

Scientific Rationale: This assay measures the extent to which a compound binds to proteins in the plasma.[17][18] Only the unbound (free) fraction of a drug is pharmacologically active and available for distribution and clearance.[19] High plasma protein binding can affect the drug's efficacy and disposition.[20]

Experimental Workflow:

Caption: Workflow for the Plasma Protein Binding (PPB) assay.

Detailed Protocol:

  • Prepare RED Device:

    • Use a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.

  • Sample Addition:

    • Add plasma containing the test compound to one chamber.

    • Add buffer to the other chamber.

  • Equilibration:

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis:

    • After incubation, take aliquots from both the plasma and buffer chambers.

    • Determine the concentration of the compound in each aliquot by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Percent bound = (1 - fu) * 100.

Cytotoxicity Assay (MTT Assay)

Scientific Rationale: This assay assesses the potential of a compound to cause cell death.[21][22] Cytotoxicity is a critical parameter to evaluate early in drug discovery to avoid developing compounds that are toxic to healthy cells.[5] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the test compound at a range of concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration at which 50% of cell viability is inhibited.

Conclusion

The in vitro ADME/Tox profiling of this compound derivatives is an indispensable component of the drug discovery process. By employing a suite of well-designed and executed assays, researchers can gain critical insights into the metabolic stability, potential for drug-drug interactions, permeability, plasma protein binding, and cytotoxicity of their compounds. This early-stage characterization enables the selection and optimization of candidates with a higher likelihood of success in preclinical and clinical development. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists working to advance novel therapeutics based on the indoline scaffold.

References

A Comparative Analysis of Indoline-4-carbonitrile Derivatives Against Classical Androgens and Next-Generation SARMs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Androgen Receptor Modulation

Introduction: The Evolving Landscape of Androgen Receptor Ligands

The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a critical regulator of numerous physiological processes, including the development and maintenance of male reproductive tissues, muscle mass, and bone density.[1] For decades, steroidal androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), have been the primary tools for studying and modulating AR activity.[1] However, their therapeutic applications are often hampered by a lack of tissue selectivity, leading to a range of undesirable side effects. This has spurred the development of non-steroidal selective androgen receptor modulators (SARMs), designed to elicit the anabolic benefits of traditional androgens while minimizing their androgenic side effects.[2][3][4]

Recently, a novel class of compounds, the 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives, has emerged as potent and tissue-selective androgen receptor modulators.[5] This guide provides a comprehensive performance benchmark of this promising this compound scaffold against the endogenous androgens, testosterone and DHT, and a selection of well-characterized SARMs. We will delve into the fundamental in vitro parameters that define androgenic potency—receptor binding affinity and transcriptional activation—and provide the experimental frameworks necessary for their robust evaluation.

The Androgen Receptor Signaling Pathway: A Primer

The canonical androgen receptor signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins, nuclear translocation, and dimerization. The AR dimer then binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.[1] This cascade of events ultimately results in the physiological effects associated with androgen action.

Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone, DHT, SARM) AR Androgen Receptor (AR) Androgen->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Translation

Caption: Canonical Androgen Receptor Signaling Pathway.

In Vitro Performance Benchmarking: A Head-to-Head Comparison

The in vitro performance of an androgenic compound is primarily defined by two key parameters: its binding affinity for the androgen receptor (Ki or IC50) and its ability to activate the receptor to induce gene transcription (EC50). While specific quantitative data for the 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)this compound derivatives are not yet publicly available, the initial research describes them as having "potent binding to the androgen receptor (AR) and activated AR-mediated transcription in vitro".[5]

For a comprehensive comparison, we have compiled the available data for well-established androgens and SARMs.

Compound ClassCompoundAndrogen Receptor Binding Affinity (Ki)Transcriptional Activation (EC50)
This compound 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)this compound derivativePotent (Specific Ki not published)[5]Active (Specific EC50 not published)[5]
Endogenous Androgens Dihydrotestosterone (DHT)~0.2 - 0.5 nM~0.13 nM
Testosterone~0.4 - 1.0 nM (2-fold lower than DHT)~0.66 nM
Selective Androgen Receptor Modulators (SARMs) Ostarine (MK-2866)3.8 nM[4]Data not consistently reported
LGD-4033 (Ligandrol)~1 nM3.6 - 4.4 nM
RAD140 (Testolone)7 nM[1]0.1 nM[1]

Analysis of Comparative Data:

  • Endogenous Androgens (DHT and Testosterone): DHT exhibits the highest binding affinity for the AR, approximately twofold higher than testosterone, which correlates with its greater biological potency. Their low nanomolar and sub-nanomolar Ki and EC50 values set the gold standard for potent AR agonism.

  • Selective Androgen Receptor Modulators (SARMs): The selected SARMs—Ostarine, LGD-4033, and RAD140—all display high, low-nanomolar binding affinities for the AR, positioning them as highly potent ligands.[1][4] Notably, RAD140 demonstrates exceptional potency in transcriptional activation, with an EC50 value comparable to that of DHT.[1]

  • This compound Derivatives: Although quantitative values are not available, the description of "potent" binding and activation suggests that these compounds likely exhibit binding affinities and transcriptional activation in the low nanomolar range, placing them in a similar performance category to the benchmark SARMs.[5] Further studies are required to elucidate their precise quantitative performance and to enable a direct comparison.

Experimental Protocols for In Vitro Androgenic Activity Assessment

To ensure the scientific rigor of our comparison, we outline the detailed methodologies for the two cornerstone in vitro assays for androgenic activity.

Androgen Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for the AR by measuring its ability to displace a radiolabeled androgen.

AR_Binding_Assay_Workflow A Prepare AR Source (e.g., rat prostate cytosol) B Incubate AR with Radiolabeled Androgen (e.g., [3H]-DHT) and Test Compound A->B C Separate Bound from Free Ligand (e.g., Hydroxylapatite precipitation) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50/Ki determination) D->E

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

Step-by-Step Methodology:

  • Preparation of AR-Containing Cytosol:

    • Excise ventral prostates from adult male rats and homogenize in ice-cold TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles. The resulting supernatant is the cytosol containing the AR.

    • Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

  • Competitive Binding Incubation:

    • In a multi-well plate, add a fixed amount of the prepared cytosol.

    • Add a constant, saturating concentration of a radiolabeled androgen (e.g., [³H]-DHT or [³H]-R1881).

    • Add increasing concentrations of the unlabeled test compound (this compound derivative or comparator). Include wells for total binding (radiolabel only) and non-specific binding (radiolabel plus a large excess of unlabeled DHT).

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a slurry of hydroxylapatite (HAP) to each well to bind the AR-ligand complexes.

    • Incubate for a short period and then wash the HAP pellets multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Elute the bound radioligand from the HAP pellets with ethanol and transfer to scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the AR and induce the transcription of a reporter gene.

AR_Transactivation_Assay_Workflow A Cell Culture & Transfection (e.g., PC-3 cells with AR and ARE-luciferase reporter) B Incubate Cells with Test Compound A->B C Cell Lysis B->C D Measure Luciferase Activity (Luminometer) C->D E Data Analysis (EC50 determination) D->E

Caption: Workflow for Androgen Receptor Transactivation Assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line that is AR-negative or has low endogenous AR expression (e.g., PC-3 or HEK293).

    • Co-transfect the cells with two plasmids: one expressing the full-length human AR and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (containing AREs).

    • Plate the transfected cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the culture medium with a medium containing increasing concentrations of the test compound (this compound derivative or comparator). Include a vehicle control and a positive control (e.g., DHT).

    • Incubate the cells for 24 hours to allow for AR activation and luciferase expression.

  • Luciferase Assay and Data Analysis:

    • Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysates to a luminometer plate.

    • Add a luciferase assay substrate and measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration of the lysate.

    • Plot the normalized luciferase activity against the log of the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.

In Vivo Anabolic and Androgenic Activity: The Hershberger Assay

While in vitro assays provide crucial information on molecular interactions, in vivo studies are essential to assess the physiological effects of a compound. The Hershberger assay is a standardized in vivo method to differentiate between anabolic and androgenic activities in a rodent model.[5]

In this assay, immature, castrated male rats are treated with the test compound for a defined period. At the end of the treatment, the weights of an anabolic tissue (levator ani muscle) and androgenic tissues (ventral prostate and seminal vesicles) are measured. A desirable SARM, such as the 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)this compound derivatives, would demonstrate a significant increase in the weight of the levator ani muscle with minimal to no increase in the weights of the prostate and seminal vesicles.[5]

Conclusion and Future Directions

The emergence of 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)this compound derivatives represents a significant advancement in the field of selective androgen receptor modulators. The available data strongly suggests that these compounds are potent AR agonists with a favorable in vivo profile, exhibiting anabolic activity with reduced androgenic effects.[5]

While a direct quantitative comparison with established androgens and SARMs is currently limited by the lack of publicly available Ki and EC50 values for the this compound series, the qualitative evidence positions them as a highly promising class of compounds for further investigation. Future research should focus on the detailed in vitro characterization of lead candidates from this series to establish their precise binding affinities and transcriptional potencies. Such data will be invaluable for a more definitive benchmarking against existing AR modulators and for guiding the rational design of next-generation SARMs with enhanced efficacy and tissue selectivity.

References

Safety Operating Guide

Personal protective equipment for handling Indoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Indoline-4-carbonitrile

A Senior Application Scientist's Procedural Blueprint for Researchers

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound. As your partner in the laboratory, we aim to empower your research by ensuring every step is grounded in best practices for safety and operational excellence. This document is structured to provide not just protocols, but the scientific reasoning behind them, fostering a culture of safety and precision in your work.

Immediate Hazard Assessment and Core Precautions

Based on data from similar nitrile-containing indole compounds, this compound should be handled as a hazardous substance with the following potential classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

Therefore, all handling operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Direct contact with skin and eyes must be strictly avoided through the diligent use of appropriate Personal Protective Equipment (PPE).[5]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are non-negotiable for ensuring personal safety. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Double-gloved Nitrile Gloves (minimum 4 mil thickness)Chemical safety goggles and a face shieldFully-buttoned lab coatNIOSH-approved respirator with P95 or P100 particulate filter if not in a fume hood
Preparing Solutions Double-gloved Nitrile Gloves (minimum 4 mil thickness)Chemical safety goggles and a face shieldChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Running Reactions Double-gloved Nitrile Gloves (minimum 4 mil thickness)Chemical safety gogglesLab coatWork within a certified chemical fume hood
Post-Reaction Workup Double-gloved Nitrile Gloves (minimum 4 mil thickness)Chemical safety gogglesLab coatWork within a certified chemical fume hood
Handling Waste Heavy-duty Nitrile or Butyl Rubber GlovesChemical safety goggles and a face shieldChemical-resistant apron over a lab coatWork within a well-ventilated area, preferably a fume hood

Causality Behind PPE Choices:

  • Nitrile Gloves: Nitrile gloves offer excellent resistance to a wide range of chemicals, including many solvents and organic compounds.[6][7][8][9][10] Double-gloving provides an additional layer of protection against potential tears or pinholes in the outer glove.

  • Chemical Safety Goggles and Face Shield: Goggles provide a seal around the eyes to protect against splashes and dust, while a face shield offers a broader barrier for the entire face, crucial when handling larger quantities or during procedures with a higher risk of splashing.[11]

  • Lab Coat and Apron: A lab coat is the minimum requirement for body protection. A chemical-resistant apron provides an additional layer of defense against spills of corrosive or toxic liquids.

  • Fume Hood and Respirator: A chemical fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors.[1] In the absence of a fume hood or during a significant spill, a NIOSH-approved respirator is essential.

Step-by-Step Handling Protocols

Adherence to a systematic workflow is critical to minimizing risk. The following protocols provide a framework for common laboratory operations involving this compound.

Weighing and Preparing Solutions
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a tared weigh boat or paper.

    • Handle the solid compound with a clean spatula. Avoid creating dust.[1]

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed this compound.

    • Ensure the vessel is appropriately sized to avoid splashes.

    • If necessary, gently swirl or use a magnetic stirrer to facilitate dissolution.

Spills and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Restrict access to the spill area.

  • Protect: If safe to do so, and you are trained, don appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean:

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust, then use an absorbent material to clean the area.

    • For liquid spills, use a chemical spill kit with an appropriate absorbent.

    • Place all contaminated materials into a labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and excess reagents, must be collected in a designated, labeled hazardous waste container.[13] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[13] Keep a log of the contents and the date of accumulation.[13]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][12] The likely method of disposal will be controlled incineration.[12]

Workflow and Decision Making

The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Cleanup and Disposal cluster_spill Spill Response Prep 1. Conduct Risk Assessment PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE FumeHood 3. Verify Fume Hood Operation PPE->FumeHood Weigh 4. Weigh Solid in Fume Hood FumeHood->Weigh Dissolve 5. Prepare Solution in Fume Hood Weigh->Dissolve React 6. Conduct Reaction in Fume Hood Dissolve->React Decontaminate 7. Decontaminate Glassware & Surfaces React->Decontaminate Waste 8. Segregate & Label Hazardous Waste Decontaminate->Waste Disposal 9. Arrange for Professional Disposal Waste->Disposal Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Cleanup Contain & Clean Up (if trained) Evacuate->Cleanup Report Report to Supervisor Cleanup->Report

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
Indoline-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.